molecular formula C16H27NO9 B609270 m-PEG5-NHS ester

m-PEG5-NHS ester

Cat. No.: B609270
M. Wt: 377.39 g/mol
InChI Key: FMMFVGSOBIANGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

m-PEG5-NHS ester is a PEG derivative containing an NHS ester. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The hydrophilic PEG spacer increases solubility in aqueous media.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO9/c1-21-6-7-23-10-11-25-13-12-24-9-8-22-5-4-16(20)26-17-14(18)2-3-15(17)19/h2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMFVGSOBIANGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to m-PEG5-NHS Ester: A Core Reagent for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)5-N-hydroxysuccinimidyl ester (m-PEG5-NHS ester), a discrete PEGylation reagent widely utilized in bioconjugation. We delve into its chemical properties, reaction mechanisms, and key applications in drug development, diagnostics, and surface modification. This document offers detailed experimental protocols for its use in modifying proteins, antibodies, and small molecules, supported by quantitative data and a visual representation of a typical bioconjugation workflow. The information presented herein is intended to equip researchers with the necessary knowledge to effectively employ this compound in their scientific endeavors.

Introduction

Poly(ethylene glycol) (PEG)ylation is a well-established and powerful strategy to enhance the therapeutic properties of biomolecules. By covalently attaching PEG chains to proteins, peptides, antibodies, or small molecules, researchers can improve their solubility, extend their circulatory half-life, and reduce their immunogenicity.[1] Among the various PEGylation reagents, those with discrete PEG (dPEG®) linkers are gaining prominence over traditional polydisperse PEGs, as they offer a defined molecular weight, leading to more homogeneous conjugates with improved batch-to-batch reproducibility.[2]

This compound is a monodisperse PEGylation reagent featuring a chain of five ethylene glycol units, capped with a methoxy group at one end and an N-hydroxysuccinimidyl (NHS) ester at the other. The NHS ester is a highly reactive functional group that readily forms stable amide bonds with primary amines on biomolecules, making it a versatile tool for bioconjugation.[3]

Physicochemical Properties and Quantitative Data

The precise molecular composition of this compound allows for accurate characterization and consistent performance in conjugation reactions. Key quantitative data for this reagent are summarized in the tables below.

PropertyValueSource
Molecular Weight 377.39 g/mol [4]
Chemical Formula C16H27NO9
Purity Typically ≥95%
Appearance Colorless to light yellow liquid
Solubility Soluble in DMSO, DMF, DCM

Table 1: Physical and Chemical Properties of this compound

The stability of the NHS ester is a critical factor in the efficiency of the conjugation reaction, as it is susceptible to hydrolysis, especially at higher pH.

Ester TypeHalf-life (minutes) at pH 8, 25°C
Succinimidyl Valerate (SVA)33.6
Succinimidyl Carbonate (SC)20.4
Succinimidyl Glutarate (SG)17.6
Succinimidyl Propionate (SPA)16.5
Succinimidyl Succinate (SS)9.8
mPEG2-NHS4.9
Succinimidyl Succinamide (SSA)3.2
Succinimidyl Carboxymethylated (SCM)0.75

Table 2: Comparative Hydrolysis Half-lives of Various PEG-NHS Esters. While data for this compound is not specifically listed, this table provides a general understanding of the stability of similar structures. It is important to note that aminolysis rates generally parallel hydrolysis rates.

Reaction Mechanism and Experimental Workflow

The conjugation of this compound to a biomolecule containing primary amines (e.g., the ε-amino group of lysine residues or the N-terminus of a protein) proceeds via nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

A typical experimental workflow for protein PEGylation with this compound is depicted in the following diagram:

G Experimental Workflow for Protein PEGylation with this compound cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_purification 3. Quenching & Purification cluster_analysis 4. Characterization prep_protein Prepare Protein Solution (1-10 mg/mL in amine-free buffer, pH 7.2-8.5) conjugation Add this compound to Protein Solution (10- to 20-fold molar excess) prep_protein->conjugation prep_peg Prepare this compound Solution (10 mM in anhydrous DMSO or DMF) prep_peg->conjugation incubation Incubate (30-60 min at RT or 2h on ice) conjugation->incubation quenching Quench Reaction (Add Tris or glycine buffer) incubation->quenching purification Purify Conjugate (Size-Exclusion Chromatography, Dialysis) quenching->purification analysis Analyze Conjugate (SDS-PAGE, Mass Spectrometry, HPLC) purification->analysis

Caption: A typical workflow for protein PEGylation using this compound.

Detailed Experimental Protocols

The following protocols provide a starting point for the conjugation of this compound to proteins/antibodies and small molecules. Optimization may be required for specific applications.

Protocol for Protein/Antibody Conjugation

Materials:

  • Protein or antibody of interest

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Conjugation Buffer: 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.5 (amine-free)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size-exclusion chromatography column, dialysis cassette)

Procedure:

  • Protein Preparation:

    • Dissolve the protein or antibody in the conjugation buffer to a concentration of 1-10 mg/mL.

    • If the protein solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange into the conjugation buffer.

  • This compound Preparation:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching:

    • Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted this compound.

  • Purification:

    • Remove unreacted this compound and byproducts by size-exclusion chromatography or dialysis.

  • Characterization:

    • Analyze the extent of PEGylation using techniques such as SDS-PAGE, which will show a molecular weight shift, and mass spectrometry to determine the number of PEG chains conjugated per protein.

Protocol for Small Molecule Conjugation

Materials:

  • Small molecule containing a primary amine

  • This compound

  • Anhydrous organic solvent (e.g., DMF, DCM, DMSO, THF)

  • Base (e.g., TEA, DIPEA) (for reactions in organic solvent)

  • Purification system (e.g., HPLC)

Procedure:

  • Reaction Setup:

    • Dissolve the amine-containing small molecule in an anhydrous organic solvent.

    • Under continuous stirring, add a base (if necessary for the reaction conditions) and this compound. A 1:1 or 2:1 molar ratio of this compound to the small molecule can be used as a starting point, depending on the reaction kinetics.

  • Reaction Monitoring:

    • Stir the reaction mixture for 3-24 hours, depending on the properties of the substrate.

    • Monitor the reaction progress by LC-MS or TLC.

  • Purification:

    • Isolate the final product by standard organic synthesis workup or by column purification (e.g., HPLC).

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various applications:

  • Antibody-Drug Conjugates (ADCs): The PEG linker can improve the solubility and stability of ADCs, particularly those with hydrophobic payloads.

  • PROTACs: this compound is used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.

  • Surface Modification: It can be used to modify the surface of nanoparticles to enhance their stability and biocompatibility in biological fluids.

  • Improving Pharmacokinetics: PEGylation of small molecules or biologics can increase their hydrodynamic radius, leading to reduced renal clearance and a longer in vivo half-life.

Conclusion

This compound is a versatile and efficient reagent for the targeted modification of primary amines in a wide range of biomolecules. Its monodisperse nature ensures the production of homogeneous conjugates, which is a significant advantage in the development of well-defined therapeutic and diagnostic agents. By understanding its chemical properties and optimizing reaction conditions, researchers can effectively leverage this compound to enhance the performance of their biomolecular constructs. This guide provides a solid foundation for the successful implementation of this valuable bioconjugation tool.

References

m-PEG5-NHS ester chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Chemical Properties of m-PEG5-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, applications, and handling of methoxy-polyethylene glycol (5)-N-hydroxysuccinimidyl ester (this compound). This heterobifunctional crosslinker is a valuable tool in bioconjugation, drug delivery, and proteomics, enabling the covalent attachment of a hydrophilic PEG spacer to various biomolecules.

Core Chemical Properties

This compound is a PEG derivative featuring a methoxy-terminated polyethylene glycol chain of five repeating units and an N-hydroxysuccinimidyl (NHS) ester reactive group. The PEG spacer enhances the solubility and stability of the conjugated molecule, while the NHS ester allows for efficient covalent linkage to primary amines.

Physicochemical Characteristics

The fundamental properties of this compound are summarized in the table below, providing a quick reference for experimental design.

PropertyValueReferences
Molecular Formula C16H27NO9[1]
Molecular Weight 377.39 g/mol [2][3]
CAS Number 874208-94-3[1][2]
Appearance Colorless to light yellow liquid/solid
Purity Typically ≥95% to 98%
Solubility and Storage

Proper solubility and storage are critical for maintaining the reactivity of this compound. The hydrophilic nature of the PEG chain significantly influences its solubility profile.

ParameterDetailsReferences
Solubility Soluble in Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), and Dichloromethane (DCM). The hydrophilic PEG spacer increases solubility in aqueous media.
Storage (Solid) Store at -20°C for long-term (years). Can be stored at 0-4°C for short-term (days to weeks). It is moisture-sensitive and should be stored with a desiccant.
Storage (In Solvent) Prepare solutions immediately before use. Do not store in solution as the NHS ester readily hydrolyzes. If necessary, stock solutions in anhydrous solvent can be stored at -80°C for up to 6 months or -20°C for up to 1 month.

Reactivity and Stability

The utility of this compound lies in the reactivity of its NHS ester group towards primary amines. Understanding the kinetics and stability is crucial for successful conjugation.

Reaction with Primary Amines

The primary application of this compound is the modification of proteins, peptides, and other molecules containing primary amines, such as the lysine side chain or the N-terminus of a polypeptide.

The reaction proceeds via nucleophilic attack of the primary amine on the NHS ester, forming a stable and irreversible amide bond and releasing N-hydroxysuccinimide (NHS) as a byproduct. This reaction is most efficient at a neutral to slightly basic pH, typically between 7.2 and 8.5.

Caption: Reaction of this compound with a primary amine.

Hydrolysis and Stability

A competing reaction is the hydrolysis of the NHS ester in aqueous solutions, which yields the unreactive m-PEG5-carboxylic acid. The rate of hydrolysis is pH-dependent, increasing significantly with higher pH.

pHHalf-life of NHS-ester at 4°C
7.04-5 hours
8.610 minutes

Data based on general NHS-ester stability.

Due to this instability in aqueous buffers, solutions of this compound should be prepared immediately before use. Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete with the target molecule for reaction with the NHS ester.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in bioconjugation. Optimization is often necessary for specific applications.

Protein PEGylation Workflow

This workflow outlines the key steps for conjugating this compound to a protein.

PEGylationWorkflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis A 1. Prepare Protein Solution in Amine-Free Buffer (e.g., PBS, pH 7.2-8.0) B 2. Equilibrate this compound to Room Temperature A->B C 3. Prepare Fresh this compound Stock Solution in Anhydrous DMSO or DMF B->C D 4. Add Molar Excess of This compound to Protein Solution C->D E 5. Incubate Reaction (e.g., 30-60 min at RT or 2 hours at 4°C) D->E F 6. (Optional) Quench Reaction with Tris or Glycine E->F G 7. Purify PEGylated Protein (Dialysis or Gel Filtration) F->G H 8. Characterize Conjugate (e.g., SDS-PAGE, Mass Spec) G->H

Caption: General workflow for protein PEGylation.

Detailed Protocol for Protein Labeling

This protocol is a starting point for labeling a protein with this compound.

Materials:

  • Protein of interest

  • This compound

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)

  • Purification system (e.g., dialysis cassettes, size-exclusion chromatography columns)

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL.

  • Reagent Preparation: Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation. Immediately before use, dissolve the required amount of the reagent in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Conjugation: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quenching (Optional): To stop the reaction, add a small amount of quenching buffer to a final concentration of approximately 50 mM. Incubate for 15 minutes.

  • Purification: Remove excess, unreacted this compound and the NHS byproduct by dialysis against PBS or by using a size-exclusion/desalting column.

  • Storage: Store the purified PEGylated protein under conditions optimal for the unmodified protein.

Applications and Benefits

The modification of biomolecules with this compound imparts several advantageous properties, making it a versatile tool in research and drug development.

Key Applications
  • Protein and Peptide PEGylation: Enhances solubility, stability, and circulation half-life while potentially reducing immunogenicity.

  • Antibody-Drug Conjugates (ADCs): The PEG spacer can be incorporated into ADC linkers to improve their pharmacokinetic properties.

  • PROTAC Development: Used as a component of PROTAC linkers to connect the target-binding and E3 ligase-binding moieties.

  • Surface Modification: Used to functionalize surfaces of nanoparticles, liposomes, and other drug delivery systems to improve their biocompatibility and circulation time.

Logical Benefits of PEGylation

The covalent attachment of PEG chains via this compound leads to a cascade of beneficial effects for therapeutic proteins and other biomolecules.

PEGylationBenefits A Conjugation with This compound B Increased Hydrodynamic Radius (Larger Size) A->B C Masking of Surface Epitopes and Charges A->C D Increased Hydrophilicity A->D E Reduced Renal Clearance B->E F Protection from Proteolytic Degradation B->F C->F G Reduced Immunogenicity and Antigenicity C->G H Increased Solubility and Stability D->H I Reduced Aggregation D->I J Improved Pharmacokinetics (Longer Half-Life) E->J F->J K Enhanced Therapeutic Efficacy G->K H->K I->K J->K

Caption: Benefits stemming from biomolecule PEGylation.

This guide provides a foundational understanding of this compound. For specific applications, empirical testing is essential to determine the optimal reaction conditions and achieve the desired degree of modification.

References

An In-Depth Technical Guide to m-PEG5-NHS Ester for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The m-PEG5-NHS ester is a discrete polyethylene glycol (PEG) linker that has become an invaluable tool in modern bioconjugation, drug delivery, and proteomics. It features a methoxy-capped polyethylene glycol chain of five ethylene glycol units, which imparts hydrophilicity, and a terminal N-hydroxysuccinimide (NHS) ester, a functional group highly reactive toward primary amines.[1][2] This combination allows for the straightforward and efficient covalent attachment of a hydrophilic spacer to proteins, antibodies, peptides, and other biomolecules.[3] The defined length of the PEG chain provides precise control over the spacing between conjugated molecules, which is critical for optimizing the biological activity, stability, and pharmacokinetic profiles of complex bioconjugates like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[4] This guide provides a comprehensive overview of the core properties, reaction chemistry, applications, and experimental protocols associated with this compound.

Core Properties and Chemical Structure

The this compound is characterized by its defined molecular weight and structure, consisting of a terminal methoxy group, a five-unit PEG chain, and an amine-reactive NHS ester. The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous media.[1]

cluster_structure This compound Structure CH3O CH₃O- PEG5 -(CH₂CH₂O)₅- Linker -CH₂CH₂C(O)- NHS NHS Ester

Caption: Chemical structure of this compound.

Data Presentation: Physicochemical Properties

The key properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Chemical Formula C₁₆H₂₇NO₉
Molecular Weight ~377.4 g/mol
CAS Number 874208-94-3
Purity Typically ≥98%
Appearance Colorless to light yellow liquid
Solubility Soluble in DMSO, DMF, DCM
Storage Conditions -20°C, under desiccant

Reaction Chemistry and Mechanism

The utility of this compound lies in the specific and efficient reactivity of the NHS ester group with primary amines (-NH₂). This reaction is fundamental to its application in bioconjugation.

Mechanism of Amine Conjugation

The primary amines on a biomolecule, typically the ε-amino groups of lysine residues or the N-terminal α-amino group, act as nucleophiles and attack the carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.

Protein Protein-NH₂ (Primary Amine) PEG_NHS This compound Reaction Reaction (pH 7.2 - 9.0) Protein->Reaction PEG_NHS->Reaction Conjugate Protein-NH-CO-PEG5-m (Stable Amide Bond) Reaction->Conjugate Forms NHS_byproduct NHS (Byproduct) Reaction->NHS_byproduct Releases

Caption: Reaction of this compound with a primary amine.

Critical Reaction Parameters

The efficiency of the conjugation is highly dependent on the reaction conditions. A competing reaction is the hydrolysis of the NHS ester, which renders the reagent inactive.

ParameterRecommended ConditionRationale & NotesSource(s)
pH 7.2 - 8.5Balances amine reactivity (requires unprotonated amine) and NHS ester stability (hydrolysis increases at higher pH).
Buffers Phosphate, Borate, HEPES, BicarbonateMust be free of primary amines (e.g., Tris, Glycine) which compete with the target molecule for reaction.
Temperature 4°C to Room TemperatureLower temperatures (4°C or on ice) can slow the rate of hydrolysis, extending the reagent's half-life.
Reaction Time 30 min to 2 hoursDependent on temperature, pH, and concentration. Reactions are often incubated for 30-60 minutes at room temperature or 2 hours on ice.
Molar Excess 10- to 50-fold excess of PEG reagentA molar excess is typically used to drive the reaction to completion. A 20-fold excess is common for antibody labeling.
Solvent DMSO or DMFThe reagent is first dissolved in a water-miscible organic solvent before addition to the aqueous reaction buffer (final organic solvent <10%).

Key Applications in Research and Drug Development

The unique properties of this compound make it suitable for a wide range of applications, from basic research to the development of advanced therapeutics.

  • Protein and Antibody PEGylation: The covalent attachment of PEG chains (PEGylation) is a widely used strategy to increase the hydrodynamic radius of therapeutic proteins. This can shield them from proteolytic degradation and renal clearance, thereby extending their circulating half-life. The hydrophilic PEG also improves solubility and can reduce the immunogenicity of the protein.

  • Antibody-Drug Conjugates (ADCs): In ADCs, a cytotoxic drug is linked to an antibody that targets a tumor-associated antigen. PEG linkers, including this compound derivatives, are used to connect the drug to the antibody. The PEG spacer can enhance the solubility of hydrophobic drug payloads and may allow for a higher drug-to-antibody ratio (DAR) without causing aggregation.

  • PROTACs: PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The this compound can be incorporated into the linker that connects the target-binding ligand and the E3 ligase-binding ligand. The length and flexibility of this linker are critical for the formation of a stable ternary complex and subsequent ubiquitination and degradation of the target protein.

PROTAC PROTAC (Target Ligand - PEG Linker - E3 Ligand) TernaryComplex Ternary Complex Formation PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination of Target TernaryComplex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation

Caption: Logical workflow of PROTAC-mediated protein degradation.

Experimental Protocols

This section provides a detailed methodology for a key experiment: the conjugation of this compound to a protein, followed by purification.

Experimental Workflow for Protein PEGylation

step1 1. Prepare Amine-Free Buffer (e.g., PBS, pH 7.4) step2 2. Dissolve Protein in Buffer (1-10 mg/mL) step1->step2 step3 3. Prepare Fresh PEG-NHS Stock (e.g., 10 mM in DMSO) step2->step3 step4 4. Add PEG-NHS to Protein (e.g., 20x molar excess) step3->step4 step5 5. Incubate Reaction (30-60 min at RT or 2h on ice) step4->step5 step6 6. (Optional) Quench Reaction (Add Tris or Glycine) step5->step6 step7 7. Purify Conjugate (SEC or Dialysis) step6->step7 step8 8. Characterize Product (SDS-PAGE, HPLC, MS) step7->step8

Caption: Standard experimental workflow for protein PEGylation.

Detailed Methodology

A. Required Materials:

  • This compound

  • Protein or antibody of interest

  • Amine-free reaction buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (optional, e.g., 1 M Tris-HCl, pH 7.5)

  • Purification system: Size-exclusion chromatography (SEC) column, dialysis cassettes, or desalting columns

B. Reagent Preparation:

  • Buffer Exchange: Ensure the protein solution is in an amine-free buffer. If necessary, perform buffer exchange using dialysis or a desalting column.

  • Protein Solution: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.

  • PEG-NHS Ester Solution: The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve a small amount of the reagent in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM). Do not prepare stock solutions for long-term storage.

C. Conjugation Procedure:

  • Calculate the volume of the PEG-NHS ester stock solution needed to achieve the desired molar excess (e.g., a 20-fold molar excess over the protein).

  • Add the calculated volume of the PEG-NHS ester solution to the stirred protein solution. Ensure the final concentration of organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume.

  • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

  • (Optional) To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for an additional 15 minutes. This will consume any unreacted NHS ester.

Purification and Characterization of Conjugates

After the conjugation reaction, it is crucial to remove unreacted PEG reagent, hydrolyzed NHS ester, and the NHS byproduct from the desired PEGylated protein.

Data Presentation: Comparison of Purification Techniques
TechniquePrinciple of SeparationEffectiveness & Use CaseSource(s)
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius (size).Highly effective for removing small molecules (unreacted PEG, NHS) from larger protein conjugates.
Ion Exchange Chromatography (IEX) Separation based on net surface charge.Can separate native (unreacted) protein from PEGylated forms, as PEGylation shields protein surface charges. May separate positional isomers.
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity.Often used as a polishing step for high-purity applications, supplementary to IEX.
Dialysis / Ultrafiltration Separation based on molecular weight cutoff.Effective for removing low molecular weight impurities but may be less efficient than SEC for complete removal.
Characterization of the Final Product
  • SDS-PAGE: To visualize the increase in molecular weight of the protein after PEGylation.

  • HPLC (SEC or RP-HPLC): To assess the purity of the conjugate and quantify the remaining unreacted protein.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the exact mass of the conjugate and determine the degree of PEGylation (number of PEG chains per protein).

References

Navigating the Stability and Storage of m-PEG5-NHS Ester: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the stability and storage considerations for m-PEG5-NHS ester, a critical reagent in bioconjugation, drug delivery, and PROTAC development. Aimed at researchers, scientists, and drug development professionals, this document outlines the key factors influencing the integrity of this compound, recommended storage conditions, and detailed experimental protocols for stability assessment.

Introduction

This compound is a polyethylene glycol (PEG) derivative containing an N-hydroxysuccinimide (NHS) ester functional group. This amine-reactive moiety allows for the covalent attachment of the PEG chain to proteins, peptides, antibodies, and other molecules bearing primary amine groups. The five-unit PEG chain imparts increased hydrophilicity and biocompatibility to the conjugated molecule. However, the reactivity of the NHS ester group also makes it susceptible to degradation, primarily through hydrolysis. Understanding and controlling the stability of this compound is paramount to ensure reproducible and efficient bioconjugation.

Key Factors Influencing Stability

The primary degradation pathway for this compound is the hydrolysis of the NHS ester, which competes with the desired amidation reaction. The rate of hydrolysis is significantly influenced by several factors:

  • pH: The stability of the NHS ester is highly pH-dependent. The rate of hydrolysis increases significantly with increasing pH.[1][2] In neutral to slightly acidic conditions (pH 6-7), NHS esters are relatively stable for short periods.[3] However, in basic conditions (pH > 8), which are often optimal for amine coupling, the hydrolysis rate accelerates dramatically.

  • Moisture: this compound is moisture-sensitive.[4][5] Exposure to humidity, both in solid form and in solution, will lead to hydrolysis of the NHS ester, rendering the reagent inactive.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis. Therefore, proper temperature control is crucial for both storage and handling.

  • Buffer Composition: Buffers containing primary amines, such as Tris or glycine, are incompatible with NHS ester reactions as they will compete for reaction with the NHS ester.

Recommended Storage and Handling

To maintain the integrity and reactivity of this compound, the following storage and handling procedures are recommended:

Solid Form
  • Storage Temperature: Store in a desiccated environment at -20°C for long-term stability.

  • Handling: Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation. It is advisable to purge the vial with an inert gas like nitrogen or argon before resealing to minimize exposure to air and moisture.

In Solvent
  • Solvent Selection: this compound is soluble in anhydrous organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

  • Solution Preparation: Solutions should be prepared immediately before use. It is not recommended to prepare and store stock solutions due to the rapid hydrolysis of the NHS ester in the presence of even trace amounts of water.

  • Short-Term Storage of Solutions: If temporary storage is unavoidable, solutions should be kept at -80°C for a maximum of a few days, though this is not ideal.

Quantitative Stability Data

The stability of NHS esters is often reported as their hydrolysis half-life (t½), which is the time it takes for half of the ester to degrade. The following tables summarize the stability of m-PEG-NHS esters under various conditions. While specific data for this compound is limited, the provided data for other m-PEG-NHS esters offers valuable insights into its expected stability profile.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended Duration
Solid -20°C (desiccated)Up to 3 years
In Solvent (e.g., DMSO, DMF) -80°CUp to 6 months
-20°CUp to 1 month

Table 2: Hydrolysis Half-life of various mPEG-NHS Esters at 25°C, pH 8.0

CompoundHalf-life (t½) in minutes
mPEG-acetic acid NHS ester0.75
mPEG-propionic acid NHS ester16.5
mPEG-butyric acid NHS ester23.3
mPEG-2-methylpropionic acid NHS ester33.0
mPEG-4-methylbutyric acid NHS ester44.0

Note: This data illustrates the effect of the linker structure on stability. While not specific to this compound, it indicates that the reactivity and stability can be tuned.

Degradation Pathway

The primary degradation pathway for this compound in the presence of water is hydrolysis. This reaction results in the formation of m-PEG5-carboxylic acid and N-hydroxysuccinimide (NHS).

cluster_products mPEG5_NHS This compound Products Degradation Products mPEG5_NHS->Products Hydrolysis Water H₂O mPEG5_Acid m-PEG5-Carboxylic Acid NHS N-Hydroxysuccinimide

Caption: Hydrolysis degradation pathway of this compound.

Experimental Protocols for Stability Assessment

The stability of this compound can be assessed by monitoring the disappearance of the active ester or the appearance of its hydrolysis products over time.

Spectrophotometric Assay for NHS Release

This method quantifies the amount of N-hydroxysuccinimide (NHS) released upon hydrolysis, which has a characteristic UV absorbance at approximately 260 nm.

Materials:

  • This compound

  • Amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.4)

  • Anhydrous DMSO or DMF

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution: Immediately before the experiment, dissolve a known concentration of this compound in anhydrous DMSO or DMF.

  • Initiate hydrolysis: Add a small volume of the this compound stock solution to the pre-warmed amine-free buffer in a quartz cuvette to achieve the desired final concentration. The final concentration of the organic solvent should be kept low (e.g., <5%) to minimize its effect on the reaction.

  • Monitor absorbance: Immediately begin monitoring the absorbance at 260 nm at regular time intervals.

  • Data analysis: The increase in absorbance over time corresponds to the release of NHS. The initial rate of hydrolysis can be calculated from the linear portion of the absorbance vs. time plot. The half-life can be determined by fitting the data to a first-order decay model.

HPLC-Based Stability Assay

High-Performance Liquid Chromatography (HPLC) is a more accurate method to quantify the remaining active this compound and its degradation products.

Materials:

  • This compound

  • Amine-free buffer (e.g., 0.1 M phosphate buffer at various pH values)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid or trifluoroacetic acid (TFA), HPLC grade

  • HPLC system with a UV detector

  • Reversed-phase C18 column

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO.

    • Incubate aliquots of the stock solution in the chosen amine-free buffers at a specific temperature (e.g., 25°C or 37°C).

    • At various time points, quench the reaction by adding an equal volume of cold 1% formic acid in acetonitrile. This will stop further hydrolysis and precipitate any proteins if present.

    • Centrifuge the samples to remove any precipitate and transfer the supernatant to HPLC vials.

  • HPLC Analysis:

    • Mobile Phase A: Water with 0.1% TFA

    • Mobile Phase B: Acetonitrile with 0.1% TFA

    • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it to elute the compounds. For example, 5% to 95% B over 20 minutes.

    • Flow Rate: 1 mL/min

    • Detection Wavelength: 214 nm and 260 nm. The this compound and its carboxylic acid derivative can be monitored at 214 nm, while the released NHS can be detected at 260 nm.

    • Injection Volume: 10-20 µL

  • Data Analysis:

    • Identify the peaks corresponding to this compound, m-PEG5-carboxylic acid, and NHS based on retention times of standards.

    • Quantify the peak areas at each time point.

    • The percentage of remaining this compound can be calculated by comparing its peak area at a given time point to the initial peak area (t=0).

    • The degradation rate and half-life can be determined from the plot of the percentage of remaining this compound versus time.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis A Prepare this compound Stock Solution (DMSO) B Incubate in Buffer (Specific pH and Temperature) A->B C Quench Reaction at Time Points (Cold ACN/Acid) B->C D Centrifuge and Collect Supernatant C->D E Inject Sample onto Reversed-Phase C18 Column D->E F Elute with Gradient (Water/ACN with TFA) E->F G Detect at 214 nm & 260 nm F->G H Identify and Integrate Peaks G->H I Calculate % Remaining This compound H->I J Determine Degradation Rate and Half-life I->J

Caption: Experimental workflow for HPLC-based stability assessment.

Conclusion

The stability of this compound is a critical parameter that directly impacts the success of bioconjugation reactions. By understanding the factors that influence its degradation and adhering to proper storage and handling protocols, researchers can ensure the reagent's optimal performance. The provided experimental protocols offer a framework for quantitatively assessing the stability of this compound, enabling the development of robust and reproducible conjugation methodologies. This technical guide serves as a valuable resource for scientists and professionals working with this important PEGylation reagent, facilitating its effective use in a wide range of applications from basic research to drug development.

References

An In-Depth Technical Guide to PEGylation with m-PEG5-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of PEGylation utilizing methoxy-poly(ethylene glycol)-5-N-hydroxysuccinimidyl ester (m-PEG5-NHS ester). It covers the fundamental chemistry, detailed experimental protocols, and the impact of this modification on protein characteristics, offering a valuable resource for those engaged in bioconjugation and therapeutic protein development.

Introduction to PEGylation and this compound

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to molecules, most commonly therapeutic proteins. This modification can enhance the pharmacological properties of the protein by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, reduced immunogenicity, and improved stability.[1][2]

This compound is a specific type of PEGylation reagent. It consists of a short, monodisperse PEG chain with five ethylene glycol units, capped with a methoxy group at one end and an N-hydroxysuccinimidyl (NHS) ester at the other.[3][4] The methoxy group renders the PEG chain terminus inert, while the NHS ester is a reactive group that specifically targets primary amines, such as the N-terminus of a protein and the side chain of lysine residues, to form a stable amide bond.[5] The relatively short length of the m-PEG5 chain makes it a useful tool for introducing hydrophilicity and providing a spacer arm without dramatically increasing the overall size of the modified molecule.

Core Chemistry: The Reaction of this compound with Proteins

The fundamental reaction of this compound with a protein is an amine acylation. The primary amine of the protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

A competing reaction is the hydrolysis of the NHS ester in an aqueous environment, which leads to the formation of an unreactive carboxylic acid. The rate of hydrolysis increases with pH. Therefore, the pH of the reaction buffer is a critical parameter to control for efficient PEGylation.

G mPEG5_NHS This compound PEG_Protein PEGylated Protein (Stable Amide Bond) mPEG5_NHS->PEG_Protein Amine Acylation (pH 7.0-8.5) Hydrolyzed_PEG Hydrolyzed m-PEG5 (Inactive Carboxylic Acid) mPEG5_NHS->Hydrolyzed_PEG Hydrolysis Protein Protein with Primary Amine (-NH2) Protein->PEG_Protein NHS N-Hydroxysuccinimide (Byproduct) Water Water (H2O) Water->Hydrolyzed_PEG

Figure 1: Reaction of this compound with a Protein.

Quantitative Data on the Effects of Short-Chain PEGylation

While extensive data for this compound specifically is limited in publicly available literature, studies on structurally similar short-chain PEGs provide valuable insights into the expected impact on protein stability. The following table summarizes representative data on the effect of a four-unit PEG chain on the conformational stability of the WW domain protein.

ParameterUnmodified ProteinPEGylated Protein (4-unit PEG)ChangeReference
Melting Temperature (Tm) 61.1 ± 0.1 °C63.8 ± 0.1 °C+2.7 °C
Folding Free Energy (ΔGfolding) -2.13 ± 0.02 kcal/mol-2.87 ± 0.02 kcal/mol-0.74 kcal/mol

These data indicate that even a short PEG chain can lead to a measurable increase in the thermal and conformational stability of a protein.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in a typical PEGylation experiment with this compound.

Protein Preparation and Buffer Exchange

Objective: To prepare the protein in a suitable buffer for the PEGylation reaction.

Materials:

  • Protein of interest

  • Phosphate-buffered saline (PBS), 0.1 M, pH 7.4 (amine-free)

  • Dialysis tubing or desalting columns

Protocol:

  • Dissolve the protein in an appropriate buffer.

  • If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into 0.1 M PBS, pH 7.4. This can be achieved through dialysis or by using a desalting column.

  • Determine the protein concentration using a suitable method (e.g., Bradford assay or UV absorbance at 280 nm).

PEGylation Reaction

Objective: To covalently attach this compound to the protein.

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Protein solution from section 4.1

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

Protocol:

  • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

  • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

  • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. This will react with any unreacted this compound.

  • Incubate for an additional 15-30 minutes at room temperature.

Purification of the PEGylated Protein

Objective: To separate the PEGylated protein from unreacted protein, excess PEG reagent, and byproducts.

Method 1: Size Exclusion Chromatography (SEC)

Principle: SEC separates molecules based on their hydrodynamic radius. PEGylated proteins, being larger than their unmodified counterparts, will elute earlier from the column.

Materials:

  • SEC column (e.g., Superdex 200 or similar)

  • HPLC or FPLC system

  • Elution buffer (e.g., 0.1 M PBS, pH 7.4)

Protocol:

  • Equilibrate the SEC column with at least two column volumes of elution buffer.

  • Load the quenched reaction mixture onto the column.

  • Elute with the elution buffer at a constant flow rate.

  • Collect fractions and monitor the absorbance at 280 nm to identify protein-containing peaks.

  • Analyze the fractions using SDS-PAGE (see section 4.4) to identify those containing the purified PEGylated protein.

Method 2: Ion Exchange Chromatography (IEX)

Principle: IEX separates proteins based on their net charge. PEGylation can shield charged residues on the protein surface, altering its interaction with the IEX resin and allowing for separation of different PEGylated species.

Materials:

  • IEX column (cation or anion exchange, depending on the protein's pI)

  • HPLC or FPLC system

  • Binding buffer (low salt concentration)

  • Elution buffer (high salt concentration or a pH gradient)

Protocol:

  • Equilibrate the IEX column with binding buffer.

  • Load the quenched reaction mixture (desalted into the binding buffer if necessary).

  • Wash the column with binding buffer to remove unbound molecules.

  • Elute the bound proteins using a linear gradient of the elution buffer.

  • Collect fractions and monitor the absorbance at 280 nm.

  • Analyze the fractions using SDS-PAGE to identify the different PEGylated species.

Characterization of the PEGylated Protein

Objective: To confirm successful PEGylation and assess the purity and molecular weight of the conjugate.

Method: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

Principle: SDS-PAGE separates proteins based on their molecular weight. PEGylated proteins will migrate slower than their unmodified counterparts, resulting in a band shift to a higher apparent molecular weight.

Materials:

  • Polyacrylamide gels

  • SDS-PAGE running buffer

  • Loading buffer

  • Protein molecular weight standards

  • Coomassie Brilliant Blue or other protein stain

Protocol:

  • Mix the unmodified protein, the reaction mixture, and the purified PEGylated protein fractions with loading buffer and heat as required.

  • Load the samples and molecular weight standards onto the polyacrylamide gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Stain the gel to visualize the protein bands. A successful PEGylation will be indicated by the appearance of new bands at a higher molecular weight corresponding to the PEGylated protein.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for protein PEGylation with this compound.

G start Start protein_prep Protein Preparation & Buffer Exchange start->protein_prep reaction PEGylation Reaction (this compound) protein_prep->reaction purification Purification reaction->purification sec Size Exclusion Chromatography (SEC) purification->sec Method 1 iex Ion Exchange Chromatography (IEX) purification->iex Method 2 characterization Characterization sec->characterization iex->characterization sds_page SDS-PAGE characterization->sds_page end End sds_page->end

Figure 2: General workflow for protein PEGylation.

Impact on Signaling Pathways

PEGylation can influence the interaction of a therapeutic protein with its target receptor, thereby affecting downstream signaling pathways. The attachment of PEG chains, even short ones like m-PEG5, can introduce steric hindrance that may alter the binding affinity and kinetics of the protein-receptor interaction.

For example, consider a cytokine that binds to its receptor and activates the JAK-STAT signaling pathway. PEGylation of the cytokine could potentially:

  • Decrease binding affinity: The PEG chain might partially obstruct the binding site, leading to a weaker interaction with the receptor.

  • Alter binding kinetics: The rate of association and dissociation of the PEGylated cytokine from its receptor could be modified.

  • Modulate receptor dimerization: For signaling to occur, some receptors need to dimerize upon ligand binding. PEGylation could influence this process.

The overall effect on the signaling pathway will depend on the specific protein, the site of PEGylation, and the length of the PEG chain. For short chains like m-PEG5, the effects might be more subtle compared to larger PEGs but can still be significant.

G cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK1 JAK Receptor->JAK1 JAK2 JAK Receptor->JAK2 STAT_P pSTAT Receptor->STAT_P Phosphorylation Ligand PEGylated Cytokine Ligand->Receptor Binding STAT_dimer pSTAT Dimer STAT_P->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Target Gene Transcription

Figure 3: Potential impact on a signaling pathway.

Conclusion

PEGylation with this compound offers a straightforward and effective method for modifying proteins to introduce a short, hydrophilic spacer. This guide has provided the essential chemical principles, detailed experimental protocols, and an overview of the potential impacts of this modification. For any specific protein, empirical optimization of the reaction conditions and thorough characterization of the resulting conjugate are crucial for achieving the desired therapeutic properties.

References

The Enduring Workhorse of Bioconjugation: An In-depth Technical Guide to NHS Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimide (NHS) esters have long been a cornerstone in the field of bioconjugation, enabling the covalent attachment of molecules to proteins, antibodies, nucleic acids, and other biomolecules.[1][2] Their widespread adoption stems from a combination of factors: a straightforward reaction mechanism, high chemoselectivity, and the ability to form stable amide bonds under mild, aqueous conditions that mimic physiological environments.[1][] This technical guide provides a comprehensive exploration of the chemical principles, practical applications, and experimental considerations for utilizing NHS esters in your research and development endeavors.

The Chemical Foundation of NHS Ester Reactivity

At its core, the utility of NHS esters lies in their efficient and selective reaction with primary aliphatic amines (–NH₂), such as those found at the N-terminus of a polypeptide chain and on the side chain of lysine residues.[4] The reaction proceeds via a nucleophilic acyl substitution mechanism. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that subsequently collapses, releasing N-hydroxysuccinimide (NHS) as a leaving group and forming a highly stable amide bond.

// Node Definitions Reactants [label="NHS Ester + Primary Amine (R-NH₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Tetrahedral Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Products [label="Stable Amide Bond + NHS", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleophilic_Attack [label="Nucleophilic Attack", shape=plaintext, fontcolor="#5F6368"];

// Edges Reactants -> Intermediate [label="Formation", color="#4285F4"]; Intermediate -> Products [label="Collapse & Release of NHS", color="#EA4335"];

// Invisible nodes and edges for layout {rank=same; Reactants; Nucleophilic_Attack;} Nucleophilic_Attack -> Reactants [style=invis]; } dot Caption: Reaction mechanism of an NHS ester with a primary amine.

A critical factor governing the efficiency of this reaction is pH. The optimal pH range for NHS ester conjugation is typically between 7.2 and 8.5. At a lower pH, primary amines are protonated (–NH₃⁺), rendering them non-nucleophilic and thus unreactive. Conversely, at a higher pH, the rate of a competing side reaction—hydrolysis—increases significantly.

The Competing Reaction: Hydrolysis

In aqueous environments, NHS esters are susceptible to hydrolysis, where a water molecule acts as the nucleophile, attacking the ester and leading to the formation of an unreactive carboxylic acid and the release of NHS. This reaction is a primary cause of reduced conjugation efficiency. The rate of hydrolysis is highly dependent on the pH of the solution.

Quantitative Data: Stability of NHS Esters

The stability of NHS esters in aqueous solutions is a critical consideration for experimental design. The half-life, which is the time it takes for half of the reactive NHS ester to hydrolyze, decreases significantly as the pH increases.

pHTemperature (°C)Half-life
7.004-5 hours
7.0251-2 hours
8.04~30 minutes
8.64~10 minutes

This data is compiled from multiple sources and represents approximate values.

Experimental Protocols

Successful bioconjugation with NHS esters hinges on careful attention to experimental parameters. Below are detailed protocols for the labeling of proteins and oligonucleotides.

Protocol 1: Protein Labeling with an NHS Ester

This protocol provides a general procedure for labeling a protein, such as an antibody, with a molecule functionalized with an NHS ester (e.g., a fluorescent dye, biotin).

1. Preparation of the Protein Solution:

  • Dissolve the protein in an amine-free buffer at a pH of 8.0-8.5. Commonly used buffers include 0.1 M sodium bicarbonate or 0.1 M phosphate buffer.

  • Crucially, avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target protein for reaction with the NHS ester.

  • The recommended protein concentration is between 1-10 mg/mL. If the protein solution contains low molecular weight amine-containing stabilizers, they should be removed via dialysis or buffer exchange.

2. Preparation of the NHS Ester Solution:

  • Immediately before use, dissolve the NHS ester in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • It is critical to use anhydrous solvents to prevent premature hydrolysis of the NHS ester. Aqueous solutions of NHS esters should be used immediately after preparation.

3. The Conjugation Reaction:

  • Add the dissolved NHS ester solution to the protein solution while gently vortexing. A molar excess of the NHS ester is typically required, with a common starting point being an 8- to 20-fold molar excess over the protein. The optimal ratio may need to be determined empirically.

  • Incubate the reaction mixture. Common incubation times are 1 to 4 hours at room temperature or overnight on ice.

4. Quenching the Reaction (Optional):

  • To stop the reaction, a quenching reagent containing a primary amine, such as Tris or glycine, can be added to a final concentration of 20-50 mM. This will react with any remaining NHS ester.

5. Purification of the Conjugate:

  • Remove the excess, unreacted NHS ester and the NHS byproduct from the labeled protein. Common methods include gel filtration (desalting columns), dialysis, or chromatography.

// Node Definitions A [label="Prepare Protein Solution\n(Amine-free buffer, pH 8.0-8.5)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Prepare NHS Ester Solution\n(Anhydrous DMSO/DMF)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Mix and Incubate\n(1-4h at RT or overnight on ice)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Quench Reaction (Optional)\n(Add Tris or Glycine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Purify Conjugate\n(Gel filtration, Dialysis)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> C [color="#4285F4"]; B -> C [color="#4285F4"]; C -> D [color="#4285F4"]; D -> E [color="#4285F4"]; } dot Caption: Experimental workflow for protein labeling with an NHS ester.

Protocol 2: Labeling of Amine-Modified Oligonucleotides

This protocol outlines the procedure for labeling an oligonucleotide that has been synthesized with a primary amine modification.

1. Preparation of the Oligonucleotide:

  • Dissolve the amine-modified oligonucleotide in a non-nucleophilic buffer with a pH between 7 and 9. A common choice is 0.1 M sodium bicarbonate.

2. Preparation of the NHS Ester Solution:

  • Dissolve the NHS ester in a small amount of anhydrous DMSO or DMF. A 5- to 10-fold molar excess of the NHS ester is typically used.

3. The Conjugation Reaction:

  • Add the NHS ester solution to the oligonucleotide solution.

  • Agitate the mixture and incubate at room temperature for 1-2 hours.

4. Purification of the Conjugate:

  • Separate the labeled oligonucleotide from excess NHS ester and salts using size-exclusion chromatography (e.g., a desalting column) or ethanol precipitation.

Key Applications of NHS Ester Bioconjugation

The versatility of NHS esters has led to their use in a wide array of applications within research, diagnostics, and therapeutics.

  • Protein and Antibody Labeling: Covalently attaching fluorescent dyes, biotin, or enzymes to antibodies and proteins for use in immunoassays (e.g., ELISA, western blotting, immunofluorescence) and other detection methods.

  • Protein-Protein Interaction Analysis: Using homobifunctional crosslinkers with NHS esters at both ends to covalently link interacting proteins for subsequent analysis by techniques like mass spectrometry.

  • Preparation of Antibody-Drug Conjugates (ADCs): Employing heterobifunctional crosslinkers that contain an NHS ester to link a cytotoxic drug to an antibody, creating a targeted therapeutic agent.

  • Immobilization of Biomolecules: Attaching proteins, antibodies, or other ligands to surfaces, such as beads or microplates, for affinity purification or diagnostic assays.

  • Peptide and Natural Product Synthesis: Facilitating the formation of amide bonds in the synthesis of complex molecules.

Troubleshooting Common Issues

While NHS ester chemistry is robust, several factors can lead to suboptimal results.

// Node Definitions Start [label="Low Conjugation Yield?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_pH [label="Is buffer pH 7.2-8.5?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Buffer [label="Is buffer amine-free?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_NHS [label="Is NHS ester fresh/active?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Conc [label="Is protein concentration >1mg/mL?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Adjust_pH [label="Adjust pH", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Buffer_Exchange [label="Perform buffer exchange", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Use_Fresh_NHS [label="Use fresh NHS ester", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Increase_Conc [label="Increase protein concentration", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Success [label="Successful Conjugation", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_pH; Check_pH -> Check_Buffer [label="Yes", color="#4285F4"]; Check_pH -> Adjust_pH [label="No", color="#EA4335"]; Adjust_pH -> Start [style=dashed, color="#5F6368"]; Check_Buffer -> Check_NHS [label="Yes", color="#4285F4"]; Check_Buffer -> Buffer_Exchange [label="No", color="#EA4335"]; Buffer_Exchange -> Start [style=dashed, color="#5F6368"]; Check_NHS -> Check_Conc [label="Yes", color="#4285F4"]; Check_NHS -> Use_Fresh_NHS [label="No", color="#EA4335"]; Use_Fresh_NHS -> Start [style=dashed, color="#5F6368"]; Check_Conc -> Success [label="Yes", color="#34A853"]; Check_Conc -> Increase_Conc [label="No", color="#EA4335"]; Increase_Conc -> Start [style=dashed, color="#5F6368"]; } dot Caption: Troubleshooting decision tree for low conjugation yield.

  • Low Conjugation Yield: This is often due to an incorrect buffer pH, the presence of competing amines, hydrolysis of the NHS ester before or during the reaction, or a low protein concentration.

  • Precipitation of the Conjugate: The addition of a hydrophobic NHS ester-containing molecule can decrease the overall solubility of the protein conjugate. Using a PEGylated version of the NHS ester can help to increase hydrophilicity.

  • Inactivity of the NHS Ester: NHS esters are sensitive to moisture and should be stored in a desiccated environment at -20°C to -80°C. Vials should be allowed to warm to room temperature before opening to prevent condensation. Always prepare solutions of NHS esters immediately before use.

By carefully controlling the reaction conditions and understanding the underlying chemistry, researchers can successfully leverage the power of NHS esters for a vast array of bioconjugation applications.

References

The Pivotal Role of the PEG5 Spacer in m-PEG5-NHS Ester: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and drug development, the precise engineering of linker molecules is paramount to the efficacy, stability, and pharmacokinetic profile of therapeutic and diagnostic agents. Among the diverse array of chemical linkers, those incorporating polyethylene glycol (PEG) have become indispensable tools. This technical guide focuses on the specific functions and applications of the m-PEG5-NHS ester, a discrete PEG linker that is increasingly utilized in the development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other advanced bioconjugates.

The this compound is a heterobifunctional linker composed of three key components: a methoxy (m) cap, a discrete chain of five ethylene glycol units (PEG5), and a reactive N-hydroxysuccinimide (NHS) ester. This unique combination of features imparts a range of desirable properties that address common challenges in the field, including solubility, stability, and steric hindrance. This guide will provide a comprehensive overview of the function of the PEG5 spacer, present quantitative data on its impact, detail experimental protocols for its use, and visualize key concepts and workflows.

Core Functions of the PEG5 Spacer

The PEG5 spacer is a short, hydrophilic, and flexible chain that plays a multifaceted role in modulating the properties of the final bioconjugate. Its primary functions include:

  • Enhanced Hydrophilicity and Solubility: Many potent therapeutic payloads, such as cytotoxic drugs used in ADCs, are hydrophobic. This can lead to aggregation and poor solubility in aqueous environments, complicating formulation and administration. The incorporation of the hydrophilic PEG5 spacer significantly increases the overall water solubility of the conjugate, mitigating aggregation and improving its handling and in vivo behavior.[1][2][]

  • Improved Pharmacokinetics: The hydrophilic nature of the PEG5 spacer can shield the bioconjugate from recognition by the reticuloendothelial system, leading to a longer circulation half-life.[] Furthermore, by increasing the hydrodynamic radius of the molecule, the PEG5 spacer can reduce renal clearance, allowing for greater exposure at the target site.[4]

  • Reduced Immunogenicity: PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy for reducing the immunogenicity of therapeutic proteins and peptides. The PEG5 spacer can mask potential epitopes on the bioconjugate, thereby decreasing the likelihood of an adverse immune response.

  • Optimal Spacing and Flexibility: The defined length of the PEG5 spacer provides critical spatial separation between the conjugated molecules (e.g., an antibody and a drug). This separation is crucial for minimizing steric hindrance, ensuring that the biological activity of both components is retained. The flexibility of the PEG chain also allows for optimal orientation of the payload for interaction with its target.

  • Role in PROTACs: In the context of PROTACs, the linker length and composition are critical for inducing the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The PEG5 spacer provides the necessary length and flexibility to facilitate this interaction, leading to the ubiquitination and subsequent degradation of the target protein.

Data Presentation: The Impact of PEG Spacer Length

The length of the PEG spacer can have a significant impact on the physicochemical and biological properties of a bioconjugate. The following tables summarize quantitative data from various studies to illustrate these effects. While direct comparisons involving a PEG5 spacer are not always available in a single study, the data provides valuable insights into the trends observed with varying short PEG linker lengths.

PEG Spacer LengthPropertyValueMoleculeReference
PEG2Clearance Rate (mL/kg/day)~7.0Non-binding IgG-MMAE
PEG4Clearance Rate (mL/kg/day)~5.5Non-binding IgG-MMAE
PEG6Clearance Rate (mL/kg/day)~4.0Non-binding IgG-MMAE
PEG8Clearance Rate (mL/kg/day)~5.0Non-binding IgG-MMAE
PEG12Clearance Rate (mL/kg/day)~5.0Non-binding IgG-MMAE
PEG24Clearance Rate (mL/kg/day)~5.0Non-binding IgG-MMAE

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance in Rats. This table demonstrates that increasing the PEG linker length generally leads to a decrease in the clearance rate of an ADC, suggesting a longer circulation time.

PEG Spacer LengthIC50 (nM)MoleculeReference
PEG23.1 ± 0.2natGa-NOTA-PEGn-RM26
PEG33.9 ± 0.3natGa-NOTA-PEGn-RM26
PEG45.4 ± 0.4natGa-NOTA-PEGn-RM26
PEG65.8 ± 0.3natGa-NOTA-PEGn-RM26

Table 2: Impact of PEG Linker Length on Receptor Binding Affinity. This table shows that for this particular bombesin antagonist, shorter PEG linkers resulted in a lower IC50 value, indicating a higher binding affinity to the Gastrin-Releasing Peptide Receptor (GRPR). This highlights that the optimal PEG spacer length can be context-dependent.

PropertyValueConditionsReference
Molecular Weight377.39 g/mol N/A
AppearanceColorless to light yellow liquidN/A
Solubility≥ 100 mg/mL in DMSOIn Vitro
Storage (Pure form)-20°C for 3 yearsN/A
Storage (In solvent)-80°C for 6 months; -20°C for 1 monthN/A

Table 3: Physicochemical Properties of this compound. This table provides key physical and chemical data for the this compound reagent.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in bioconjugation. The following are representative protocols for the conjugation of this compound to a protein (e.g., an antibody) and for the synthesis of a PROTAC.

Protocol 1: Conjugation of this compound to an Antibody

Objective: To covalently attach the m-PEG5 linker to primary amines (lysine residues and N-terminus) on an antibody.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.5.

  • This compound.

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.

  • Desalting columns or dialysis cassettes for purification.

Procedure:

  • Antibody Preparation:

    • Prepare the antibody solution to a concentration of 1-10 mg/mL in PBS (pH 7.2-8.5). If the antibody buffer contains primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.

  • This compound Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and will hydrolyze.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the dissolved this compound to the antibody solution. The optimal molar excess should be determined empirically for each antibody.

    • The final concentration of the organic solvent should be less than 10% to maintain protein solubility.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. Protect from light if the conjugate is light-sensitive.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to react with any unreacted this compound.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and quenching reagent using a desalting column or by dialysis against PBS.

    • The purified antibody-PEG5 conjugate can be stored under the same conditions as the original antibody.

  • Characterization:

    • Analyze the final conjugate by SDS-PAGE to observe the shift in molecular weight.

    • Determine the degree of labeling (DOL) using MALDI-TOF mass spectrometry or by UV-Vis spectroscopy if the PEG linker contains a chromophore.

    • Assess the purity and aggregation state of the conjugate by size-exclusion chromatography (SEC-HPLC).

Protocol 2: Synthesis of a PROTAC using a PEG5 Linker

Objective: To synthesize a PROTAC molecule by connecting a target protein ligand (warhead) and an E3 ligase ligand (e.g., pomalidomide) using a bifunctional PEG5 linker. This protocol describes a general workflow using "click chemistry."

Materials:

  • Warhead-Alkyne (ligand for the protein of interest with a terminal alkyne).

  • Pomalidomide-PEG5-Azide (E3 ligase ligand with a PEG5 linker and a terminal azide).

  • Copper(II) sulfate (CuSO₄).

  • Sodium ascorbate.

  • Solvent (e.g., a mixture of t-BuOH and water).

  • HPLC for purification.

Procedure:

  • Reaction Setup:

    • Dissolve the Warhead-Alkyne and Pomalidomide-PEG5-Azide in the chosen solvent system in a reaction vessel.

  • "Click" Reaction:

    • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

    • In another vial, prepare a solution of CuSO₄ in water.

    • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution. The copper(I) species, which catalyzes the reaction, is generated in situ.

    • Stir the reaction at room temperature for 12-24 hours.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by LC-MS to check for the formation of the desired PROTAC product.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by preparative HPLC to obtain the final PROTAC molecule.

  • Characterization:

    • Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR spectroscopy.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the function and application of the PEG5 spacer in this compound.

G Workflow for Antibody Conjugation with this compound cluster_prep Preparation cluster_reaction Conjugation cluster_quench Quenching cluster_purify Purification cluster_final Final Product Antibody Antibody in Amine-Free Buffer Reaction Mix and Incubate (RT or 4°C) Antibody->Reaction PEG5_NHS This compound in Anhydrous DMSO PEG5_NHS->Reaction Quench Add Quenching Buffer (e.g., Tris-HCl) Reaction->Quench Formation of Amide Bond Purification Desalting Column or Dialysis Quench->Purification Stop Reaction Final_Product Purified Antibody- PEG5 Conjugate Purification->Final_Product Removal of Excess Reagents

Caption: A streamlined workflow for the conjugation of this compound to an antibody.

G Mechanism of PROTAC-Mediated Protein Degradation POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex PROTAC PROTAC (Warhead-PEG5-E3 Ligand) PROTAC->Ternary_Complex Ubiquitination Poly-Ubiquitination of POI Ternary_Complex->Ubiquitination Induced Proximity Proteasome 26S Proteasome Ubiquitination->Proteasome Ubiquitin Tagging Degradation Degradation of POI Proteasome->Degradation Proteolysis Recycling Recycling of PROTAC and E3 Ligase Degradation->Recycling Recycling->E3_Ligase Recycling->PROTAC

Caption: The catalytic cycle of PROTAC-mediated protein degradation facilitated by a PEG5 linker.

References

m-PEG5-NHS Ester: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of m-PEG5-NHS ester, a versatile heterobifunctional crosslinker, this guide provides researchers, scientists, and drug development professionals with a thorough understanding of its core principles, applications, and the practical methodologies for its effective use. This document delves into the chemical properties, reaction kinetics, and stability of this compound, offering detailed experimental protocols for protein PEGylation and nanoparticle surface modification, and contextualizes its role in advanced applications such as Proteolysis Targeting Chimeras (PROTACs).

Core Concepts of this compound

This compound, or methoxy-polyethylene glycol (5)-N-hydroxysuccinimidyl ester, is a chemical modification reagent widely employed in bioconjugation. It consists of a methoxy-terminated polyethylene glycol (PEG) chain with five ethylene glycol units, providing a hydrophilic and flexible spacer arm. This PEG chain is linked to an N-hydroxysuccinimide (NHS) ester, a reactive group that specifically targets primary amines (-NH2) on biomolecules to form stable amide bonds.[1]

The hydrophilic nature of the PEG spacer enhances the solubility and stability of the resulting conjugate in aqueous environments, a crucial attribute for many biological applications.[2] The defined length of the PEG chain (n=5) ensures homogeneity in the final product, a significant advantage over polydisperse PEG reagents.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to its successful application. These properties are summarized in the table below.

PropertyValueReference
Molecular Weight 377.39 g/mol [3]
Formula C16H27NO9[3]
Appearance Liquid[3]
Solubility Soluble in DMSO, DMF, DCM
Purity Typically ≥95%
Storage (Pure Form) -20°C for up to 3 years
Storage (In Solvent) -80°C for 6 months, -20°C for 1 month

Mechanism of Action: The Amine-Reactive Chemistry

The utility of this compound lies in the reactivity of the NHS ester group towards primary amines. This reaction, a nucleophilic acyl substitution, proceeds efficiently under mild pH conditions, typically between 7.2 and 8.5. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

It is crucial to consider the competing hydrolysis reaction, where water acts as a nucleophile and hydrolyzes the NHS ester into an unreactive carboxylic acid. The rate of hydrolysis is significantly influenced by pH, increasing at more alkaline conditions.

ReactionMechanism cluster_Aminolysis Desired Aminolysis Reaction cluster_Hydrolysis Competing Hydrolysis Reaction m-PEG5-NHS_Ester This compound PEGylated_Product PEGylated Product (Stable Amide Bond) m-PEG5-NHS_Ester->PEGylated_Product Nucleophilic Attack Hydrolyzed_PEG Hydrolyzed PEG (Inactive Carboxylic Acid) m-PEG5-NHS_Ester->Hydrolyzed_PEG Nucleophilic Attack Primary_Amine Primary Amine (e.g., on a protein) Primary_Amine->PEGylated_Product NHS N-hydroxysuccinimide (Byproduct) PEGylated_Product->NHS Water Water (H₂O) Water->Hydrolyzed_PEG

Figure 1. Reaction mechanism of this compound with a primary amine, highlighting the desired aminolysis pathway and the competing hydrolysis side reaction.

Reaction Kinetics and Stability

The efficiency of the conjugation reaction is a balance between the rate of aminolysis and the rate of hydrolysis. The stability of the NHS ester is highly dependent on pH and temperature.

pHTemperatureHalf-life of NHS Ester HydrolysisReference
7.00°C4-5 hours
8.64°C10 minutes
9.0AmbientMinutes

These values underscore the importance of performing conjugation reactions promptly after preparing the this compound solution and carefully controlling the pH to maximize the yield of the desired PEGylated product.

Key Applications of this compound

The unique properties of this compound make it a valuable tool in various fields of biomedical research and drug development.

Protein and Antibody PEGylation

PEGylation, the covalent attachment of PEG chains to proteins and antibodies, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. This compound is used to specifically modify primary amines on the protein surface, such as the N-terminus and the ε-amino group of lysine residues. This modification can:

  • Increase half-life: The PEG chain increases the hydrodynamic radius of the protein, reducing renal clearance.

  • Enhance solubility and stability: The hydrophilic PEG chains improve solubility and can protect the protein from proteolytic degradation.

  • Reduce immunogenicity: The PEG chains can mask epitopes on the protein surface, reducing its recognition by the immune system.

Surface Modification of Nanoparticles

The surface properties of nanoparticles are critical for their in vivo performance. This compound can be used to functionalize the surface of nanoparticles that have been engineered to present primary amine groups. This PEGylation strategy can:

  • Improve biocompatibility: The hydrophilic PEG layer reduces non-specific protein adsorption (opsonization), leading to longer circulation times and reduced uptake by the reticuloendothelial system.

  • Enhance stability: PEGylation can prevent nanoparticle aggregation in biological fluids.

  • Enable further functionalization: The terminal methoxy group is relatively inert, but other PEG-NHS esters with different terminal functionalities can be used to attach targeting ligands or imaging agents.

Linker in PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker connecting the target protein binder and the E3 ligase ligand is a critical component of a PROTAC, influencing its efficacy, solubility, and cell permeability. PEG linkers, including structures analogous to this compound, are frequently used in PROTAC design due to their ability to:

  • Provide optimal length and flexibility: The linker must be long and flexible enough to allow for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

  • Enhance solubility: The hydrophilic nature of the PEG linker can improve the overall solubility of the often-hydrophobic PROTAC molecule.

PROTAC_Pathway PROTAC PROTAC (m-PEG5-linker based) Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target_Protein Target Protein of Interest Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitinated_Protein Ubiquitinated Target Protein Ternary_Complex->Ubiquitinated_Protein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitinated_Protein Proteasome Proteasome Ubiquitinated_Protein->Proteasome Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein Degradation

Figure 2. Simplified signaling pathway of PROTAC-mediated protein degradation, where a PEG linker facilitates the formation of the ternary complex.

Detailed Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound.

Protocol for Protein PEGylation

This protocol outlines a general procedure for labeling a protein with this compound.

Protein_PEGylation_Workflow cluster_Preparation 1. Preparation cluster_Reaction 2. Reaction cluster_Purification 3. Purification cluster_Characterization 4. Characterization Buffer_Exchange Buffer Exchange Protein into Amine-Free Buffer (pH 7.2-8.5) Prepare_PEG_Solution Prepare fresh 10 mM m-PEG5-NHS Ester Solution in Anhydrous DMSO/DMF Add_PEG_to_Protein Add Molar Excess of PEG Solution to Protein Solution Prepare_PEG_Solution->Add_PEG_to_Protein Incubate Incubate (e.g., 30-60 min at RT or 2h on ice) Add_PEG_to_Protein->Incubate Quench Optional: Quench Reaction with Tris or Glycine Incubate->Quench Purify Purify PEGylated Protein (Dialysis or Gel Filtration) Quench->Purify SDS_PAGE SDS-PAGE Analysis Purify->SDS_PAGE Mass_Spectrometry Mass Spectrometry

Figure 3. Experimental workflow for protein PEGylation using this compound.

Materials:

  • Protein of interest (1-10 mg/mL)

  • This compound

  • Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)

  • Anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (optional, e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis or gel filtration equipment for purification

Procedure:

  • Buffer Exchange: Ensure the protein solution is in an amine-free buffer at a pH between 7.2 and 8.5. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange using dialysis or a desalting column.

  • Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution. Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and will hydrolyze.

  • Perform the Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically for each specific protein and desired degree of labeling.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.

  • Quench the Reaction (Optional): To stop the reaction, a quenching buffer containing a primary amine (e.g., Tris or glycine) can be added to a final concentration of 20-50 mM and incubated for 15-30 minutes at room temperature.

  • Purification: Remove unreacted this compound and the NHS byproduct from the PEGylated protein using dialysis or a size-exclusion chromatography (gel filtration) column.

Characterization:

  • SDS-PAGE: Analyze the purified product by SDS-PAGE. Successful PEGylation will result in a shift to a higher apparent molecular weight for the PEGylated protein compared to the unmodified protein.

  • Mass Spectrometry: Use mass spectrometry to confirm the covalent attachment of the PEG chains and to determine the degree of PEGylation (the number of PEG chains per protein molecule).

Protocol for Nanoparticle Surface Modification

This protocol provides a general method for modifying amine-functionalized nanoparticles with this compound.

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO or DMF

  • Centrifuge and centrifuge tubes

  • Deionized water

Procedure:

  • Nanoparticle Dispersion: Disperse the amine-functionalized nanoparticles in the reaction buffer to a desired concentration (e.g., 1 mg/mL).

  • Prepare this compound Solution: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add the this compound solution to the nanoparticle dispersion. The molar ratio of the linker to the nanoparticles should be optimized for the specific application. A 10-fold molar excess of the PEG linker is a common starting point.

  • Incubation: Gently mix the reaction suspension and allow it to react for 2-4 hours at room temperature or overnight at 4°C with continuous mixing.

  • Washing: After the reaction, centrifuge the nanoparticle suspension to pellet the modified nanoparticles. Remove the supernatant containing unreacted linker and byproducts.

  • Resuspension and Repeated Washing: Resuspend the nanoparticle pellet in fresh reaction buffer or deionized water. Repeat the centrifugation and resuspension steps 2-3 times to thoroughly wash the nanoparticles.

  • Final Resuspension: Resuspend the final PEGylated nanoparticles in a suitable buffer for storage and further use.

Characterization:

  • Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter and polydispersity index (PDI) to assess changes in size and aggregation state after PEGylation.

  • Zeta Potential: Measure the surface charge of the nanoparticles. Successful PEGylation of positively charged amine-functionalized nanoparticles should result in a decrease in the zeta potential.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Confirm the presence of the PEG chains on the nanoparticle surface by identifying characteristic PEG vibrational bands.

Conclusion

This compound is a powerful and versatile tool for the modification of biomolecules and materials. Its well-defined structure, hydrophilicity, and specific reactivity towards primary amines make it an ideal choice for a wide range of applications, from improving the therapeutic properties of proteins to enhancing the biocompatibility of nanoparticles and enabling the development of advanced drug delivery systems like PROTACs. By understanding the core principles of its reactivity and following optimized experimental protocols, researchers can effectively leverage the benefits of this compound to advance their scientific endeavors.

References

Methodological & Application

Application Notes and Protocols for m-PEG5-NHS Ester Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a molecule, is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins. This process can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, enhanced stability, increased solubility, and reduced immunogenicity.[1][2][3]

m-PEG5-NHS ester is an amine-reactive PEGylation reagent that facilitates the covalent attachment of a monodisperse PEG linker with five ethylene glycol units to proteins.[4][5] The N-hydroxysuccinimide (NHS) ester group specifically reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of a polypeptide chain, to form a stable amide bond. This application note provides a detailed protocol for the labeling of proteins with this compound, including methods for determining the degree of PEGylation and a discussion of the factors influencing the reaction.

Materials and Equipment

Materials
  • Protein of interest (e.g., antibody, growth factor) in an amine-free buffer (e.g., PBS, HEPES)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification resin (e.g., size-exclusion chromatography or ion-exchange chromatography)

  • Dialysis or diafiltration devices

  • 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) solution

  • Sodium bicarbonate buffer (0.1 M, pH 8.5)

  • 10% (w/v) Sodium dodecyl sulfate (SDS)

  • 1 N HCl

  • Standard for amine quantification (e.g., glycine)

Equipment
  • Spectrophotometer

  • pH meter

  • Reaction vessels (e.g., microcentrifuge tubes)

  • Pipettes

  • Vortex mixer

  • Incubator or water bath

  • Chromatography system (e.g., FPLC, HPLC)

Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol describes the general procedure for conjugating this compound to a protein. The molar ratio of the PEG reagent to the protein is a critical parameter and should be optimized for each specific application.

  • Preparation of Protein Solution:

    • Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the labeling reaction.

  • Preparation of this compound Solution:

    • This compound is moisture-sensitive and should be stored at -20°C with a desiccant.

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-50 mM. Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.

  • PEGylation Reaction:

    • Add the calculated volume of the this compound stock solution to the protein solution. A starting point for optimization is a 10- to 50-fold molar excess of the PEG reagent over the protein. For antibodies at a concentration of 1-10 mg/mL, a 20-fold molar excess typically results in 4-6 PEG chains per antibody.

    • The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should not exceed 10% (v/v).

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching the Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted this compound.

  • Purification of the PEGylated Protein:

    • Remove excess, unreacted this compound and byproducts using size-exclusion chromatography (SEC) or dialysis.

    • For more precise separation of proteins with different degrees of PEGylation, ion-exchange chromatography (IEX) can be employed.

Protocol 2: Determination of the Degree of PEGylation using the TNBSA Assay

The degree of PEGylation, or the number of PEG molecules conjugated per protein molecule, can be determined by quantifying the number of free primary amines before and after the PEGylation reaction using the TNBSA assay.

  • Prepare a Standard Curve:

    • Prepare a series of known concentrations of an amine-containing standard (e.g., glycine) in 0.1 M sodium bicarbonate buffer, pH 8.5.

    • Follow steps 3-5 of the assay protocol below to generate a standard curve of absorbance at 335 nm versus the concentration of primary amines.

  • Sample Preparation:

    • Prepare solutions of both the unmodified and the PEGylated protein in 0.1 M sodium bicarbonate buffer, pH 8.5, at a concentration of 0.1-1 mg/mL.

  • TNBSA Reaction:

    • To 0.5 mL of each protein solution and the standard solutions, add 0.25 mL of a freshly prepared 0.01% (w/v) TNBSA solution in 0.1 M sodium bicarbonate buffer, pH 8.5.

    • Incubate the reactions for 2 hours at 37°C.

  • Stopping the Reaction and Measurement:

    • Add 0.25 mL of 10% (w/v) SDS and 0.125 mL of 1 N HCl to each tube to stop the reaction.

    • Measure the absorbance of each solution at 335 nm using a spectrophotometer.

  • Calculation of the Degree of PEGylation:

    • Use the standard curve to determine the concentration of free primary amines in both the unmodified and PEGylated protein samples.

    • Calculate the degree of PEGylation using the following formula: Degree of PEGylation = (Moles of free amines in unmodified protein - Moles of free amines in PEGylated protein) / Moles of protein

Data Presentation

The extent of PEGylation and its impact on protein activity are highly dependent on the molar ratio of the this compound to the protein during the labeling reaction. The following tables provide representative data for the PEGylation of a model protein (e.g., a monoclonal antibody or Granulocyte-Colony Stimulating Factor, G-CSF).

Table 1: Effect of Molar Ratio of this compound on the Degree of PEGylation of a Model Protein

Molar Ratio (m-PEG5-NHS : Protein)Average Degree of PEGylation (PEG molecules / protein)
5 : 11 - 3
10 : 12 - 5
20 : 14 - 8
50 : 16 - 12

Note: These are typical values and the actual degree of PEGylation will depend on the specific protein, its concentration, and the reaction conditions.

Table 2: Relationship Between Degree of PEGylation and Residual Biological Activity of a Model Protein

Average Degree of PEGylation (PEG molecules / protein)Typical Residual Biological Activity (%)
1 - 2> 90%
3 - 570 - 90%
6 - 850 - 70%
> 8< 50%

Note: The impact on biological activity is highly dependent on the location of the PEGylation sites. If PEGylation occurs at or near the active site or a receptor binding site, a more significant loss of activity may be observed. A study on hen egg-white lysozyme showed that a low degree of modification with a 5 kDa mPEG resulted in 77% retention of its original enzymatic activity. For recombinant human G-CSF, a 5:1 molar ratio of mPEG-ALD to protein resulted in a monoPEGylated product with 20.80-42.73% retained bioactivity.

Mandatory Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis p Protein in Amine-Free Buffer mix Mix Protein and This compound p->mix peg This compound in DMSO/DMF peg->mix incubate Incubate (RT or 4°C) mix->incubate quench Quench Reaction (Tris or Glycine) incubate->quench purify Purify (SEC or IEX) quench->purify analyze Characterize (SDS-PAGE, MS, etc.) purify->analyze final_product PEGylated Protein analyze->final_product G cluster_reagents Reagents & Protein cluster_conditions Reaction Conditions center PEGylation Efficiency & Protein Activity molar_ratio Molar Ratio (PEG:Protein) molar_ratio->center protein_conc Protein Concentration protein_conc->center peg_quality PEG Reagent Quality peg_quality->center ph pH ph->center temp Temperature temp->center time Reaction Time time->center buffer Buffer Composition buffer->center G gcsf G-CSF gcsfr G-CSF Receptor gcsf->gcsfr Binds jak JAK gcsfr->jak Activates stat STAT jak->stat Phosphorylates ras Ras jak->ras Activates nucleus Nucleus stat->nucleus Translocates to raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->nucleus Translocates to proliferation Proliferation Differentiation Survival nucleus->proliferation Gene Transcription

References

Application Notes and Protocols for m-PEG5-NHS Ester in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biopharmaceuticals designed for targeted cancer therapy. These complex molecules consist of a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the two. The linker is a critical component that influences the stability, solubility, pharmacokinetics, and efficacy of the ADC.

The m-PEG5-NHS ester is a heterobifunctional linker that incorporates a short, discrete polyethylene glycol (PEG) chain of five units. The methoxy-PEG portion enhances the hydrophilicity of the ADC, which can mitigate aggregation issues often associated with hydrophobic payloads and improve the overall pharmacokinetic properties of the conjugate.[1][2][3] The N-hydroxysuccinimide (NHS) ester group provides a reactive handle for covalent attachment to primary amines, such as the lysine residues present on the surface of antibodies, forming a stable amide bond.[4][5]

These application notes provide a comprehensive overview of the use of this compound in ADC synthesis, including its mechanism of action, detailed experimental protocols for conjugation, purification, and characterization, as well as representative data on the performance of ADCs constructed with PEG linkers.

Mechanism of Action and Advantages of PEGylation

The use of PEG linkers in ADC design offers several advantages that contribute to an improved therapeutic window. The primary mechanism of action of an ADC involves its binding to the target antigen on the cancer cell surface, followed by internalization. Once inside the cell, the ADC is trafficked to the lysosome, where the linker is cleaved (in the case of cleavable linkers) or the antibody is degraded, releasing the cytotoxic payload to induce cell death.

The incorporation of a PEG spacer, such as in this compound, provides several key benefits:

  • Enhanced Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation of the ADC and rapid clearance from circulation. The hydrophilic PEG chain increases the overall solubility of the ADC, reducing aggregation and improving its pharmacokinetic profile.

  • Improved Pharmacokinetics: The PEG moiety can shield the ADC from proteolytic degradation and reduce its immunogenicity, leading to a longer circulation half-life and increased tumor accumulation.

  • Steric Hindrance: The PEG spacer can provide steric hindrance, which may prevent premature deconjugation of the payload in the bloodstream, thereby enhancing the stability of the ADC.

Data Presentation

The following tables summarize representative quantitative data for ADCs synthesized with PEG linkers. While specific data for this compound is not always available in the literature, the provided data from linkers with similar PEG lengths (e.g., PEG4, PEG8) can serve as a valuable reference.

Table 1: Representative Drug-to-Antibody Ratios (DAR) for PEGylated ADCs

AntibodyPayloadLinker TypeMolar Ratio (Linker:Ab)Average DARReference
TrastuzumabMMAEMaleimide-PEG4-Val-Cit-PABC10:13.8
Anti-CD22DM1Disulfide-PEG8:17.5
Anti-Trop-2MMAEmPEG24-Val-Lys-PABN/A4 or 8
TrastuzumabMMAFMaleimide-PEG86:1Complete Conjugation

Note: The DAR is influenced by factors such as the number of available conjugation sites on the antibody, the reactivity of the linker, and the reaction conditions.

Table 2: Representative In Vitro Cytotoxicity of PEGylated ADCs

ADCCell LineTarget AntigenIC50 (nM)Reference
Anti-HER2-Affibody-PEG4K-MMAENCI-N87HER24.5-fold reduction vs non-PEGylated
Anti-HER2-Affibody-PEG10K-MMAENCI-N87HER222-fold reduction vs non-PEGylated
Anti-CD30-PEG8-MMAEKarpas 299CD30~1
Anti-CD19-PEG12-MMAERamosCD19~0.5

Note: The in vitro cytotoxicity can be influenced by the cell line, the level of target antigen expression, the payload, and the linker stability.

Table 3: Representative In Vivo Efficacy of PEGylated ADCs in Xenograft Models

ADCXenograft ModelDosing RegimenTumor Growth InhibitionReference
Anti-HER2-Affibody-PEG10K-MMAENCI-N871.5 mg/kg, every 3 days x 4Significant tumor regression
Anti-CD22-DM1-ADCHuman lymphoma3 mg/kg, single doseTumor regression
Trastuzumab-PEG8-MMAENCI-N875 mg/kg, single doseSignificant tumor growth delay

Note: In vivo efficacy is dependent on the tumor model, dosing schedule, and the pharmacokinetic and pharmacodynamic properties of the ADC.

Experimental Protocols

The following are detailed protocols for the synthesis, purification, and characterization of an ADC using this compound.

Protocol 1: Conjugation of this compound to an Antibody

This protocol describes the conjugation of a drug-m-PEG5-NHS ester to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.0. Avoid buffers containing primary amines like Tris.

  • Drug-m-PEG5-NHS ester, dissolved in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.4.

  • Quenching solution: 1 M Tris-HCl, pH 8.0.

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amine-containing buffers or stabilizers, perform a buffer exchange into the reaction buffer using a desalting column or dialysis.

    • Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer.

  • Linker-Payload Solution Preparation:

    • Immediately before use, dissolve the Drug-m-PEG5-NHS ester in anhydrous DMSO to a stock concentration of 10-20 mM. The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.

  • Conjugation Reaction:

    • Determine the desired molar excess of the Drug-m-PEG5-NHS ester to the antibody. A typical starting point is a 5-20 fold molar excess.

    • Slowly add the calculated volume of the Drug-m-PEG5-NHS ester stock solution to the antibody solution while gently vortexing or stirring. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid antibody denaturation.

    • Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.

  • Quenching the Reaction:

    • To stop the conjugation reaction, add the quenching solution to a final concentration of 50 mM Tris.

    • Incubate for 15-30 minutes at room temperature.

Protocol 2: Purification of the Antibody-Drug Conjugate

This protocol describes the purification of the ADC from unconjugated antibody, excess linker-payload, and aggregates using a two-step chromatography process.

A. Hydrophobic Interaction Chromatography (HIC) for DAR Species Separation

HIC separates ADC species based on the hydrophobicity conferred by the conjugated drug-linker. Unconjugated antibody will elute first, followed by ADCs with increasing DAR values.

Materials:

  • HIC column (e.g., Butyl or Phenyl Sepharose).

  • Buffer A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0).

  • Buffer B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).

Procedure:

  • Equilibrate the HIC column with Buffer A.

  • Load the quenched conjugation reaction mixture onto the column.

  • Wash the column with Buffer A to remove any unbound material.

  • Elute the ADC species using a linear gradient from 100% Buffer A to 100% Buffer B.

  • Collect fractions and analyze them by UV-Vis spectroscopy and SDS-PAGE to identify the fractions containing the desired DAR species.

B. Size Exclusion Chromatography (SEC) for Aggregate and Small Molecule Removal

SEC separates molecules based on their size. It is used as a polishing step to remove high molecular weight aggregates and residual small molecule impurities.

Materials:

  • SEC column (e.g., Superdex 200 or Sephacryl S-300).

  • Elution buffer: PBS or another suitable formulation buffer.

Procedure:

  • Equilibrate the SEC column with the elution buffer.

  • Pool the desired fractions from the HIC purification and concentrate if necessary.

  • Load the concentrated ADC solution onto the SEC column.

  • Elute with the elution buffer at a constant flow rate.

  • Collect the fractions corresponding to the monomeric ADC peak.

Protocol 3: Characterization of the Antibody-Drug Conjugate

This protocol describes the methods to determine the drug-to-antibody ratio (DAR) and assess the purity and integrity of the final ADC product.

A. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy

This method is based on the Beer-Lambert law and requires knowledge of the extinction coefficients of the antibody and the drug at two different wavelengths.

Procedure:

  • Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug.

  • Calculate the concentration of the antibody and the drug using the following equations:

    • A280 = (εAb,280 * CAb) + (εDrug,280 * CDrug)

    • Amax = (εAb,max * CAb) + (εDrug,max * CDrug)

  • Calculate the DAR:

    • DAR = CDrug / CAb

B. DAR and Purity Analysis by Mass Spectrometry (MS)

Mass spectrometry provides a more precise determination of the DAR and can identify different drug-loaded species.

Procedure:

  • Prepare the ADC sample for analysis. This may involve reduction of the antibody to separate the light and heavy chains.

  • Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography (LC-MS).

  • Deconvolute the mass spectra to determine the masses of the different ADC species.

  • Calculate the average DAR by taking a weighted average of the different drug-loaded species.

Visualizations

The following diagrams illustrate key concepts and workflows in ADC synthesis and function.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor-Associated Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Nucleus Nucleus Payload->Nucleus 5. Target Interaction Apoptosis Apoptosis (Cell Death) Nucleus->Apoptosis

Caption: General mechanism of action of an Antibody-Drug Conjugate.

ADC_Synthesis_Workflow start Start antibody_prep Antibody Preparation start->antibody_prep linker_prep Drug-m-PEG5-NHS Ester Preparation start->linker_prep conjugation Conjugation Reaction antibody_prep->conjugation linker_prep->conjugation quench Quenching conjugation->quench hic HIC Purification (DAR Separation) quench->hic sec SEC Purification (Polishing) hic->sec characterization Characterization (DAR, Purity) sec->characterization end Final ADC Product characterization->end

Caption: Experimental workflow for ADC synthesis and purification.

NHS_Ester_Reaction reagents Antibody-NH2 (Lysine Residue) Drug-m-PEG5-NHS Ester product Antibody-NH-CO-m-PEG5-Drug (Stable Amide Bond) N-hydroxysuccinimide reagents:ab->product:adc + reagents:linker->product:adc

Caption: Reaction of this compound with a primary amine on an antibody.

References

A Step-by-Step Guide to Protein PEGylation with m-PEG5-NHS Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein, is a widely utilized bioconjugation technique in pharmaceutical development.[1][2][3][4] This process can significantly enhance the therapeutic properties of proteins by increasing their hydrodynamic size, which in turn can prolong their circulating half-life, improve stability, increase water solubility, and reduce immunogenicity and antigenicity.[1] This guide provides a detailed protocol for the PEGylation of proteins using methoxy-PEG-N-hydroxysuccinimidyl ester (m-PEG-NHS ester), a common amine-reactive PEGylation reagent.

The m-PEG-NHS ester reacts efficiently with primary amino groups (-NH2) on the protein surface, primarily the ε-amino group of lysine residues and the N-terminal α-amino group, to form a stable amide bond. The reaction is typically performed in a buffer at a pH of 7.0-8.0.

Reaction Mechanism

The fundamental reaction involves the nucleophilic attack of a primary amine from the protein on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide (NHS) as a byproduct.

G cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ (Primary Amine) PEG_Protein Protein-NH-CO-O-PEG₅-m (PEGylated Protein) Protein->PEG_Protein Nucleophilic Attack mPEG_NHS m-PEG₅-O-CO-NHS (m-PEG₅-NHS Ester) mPEG_NHS->PEG_Protein NHS NHS (N-hydroxysuccinimide) mPEG_NHS->NHS Released Byproduct

Caption: Reaction mechanism of protein PEGylation with m-PEG-NHS ester.

Experimental Protocols

This section provides a general protocol for protein PEGylation. Optimal conditions may vary depending on the specific protein and desired degree of PEGylation.

Materials Required
  • m-PEG5-NHS ester

  • Protein of interest

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • Anhydrous, water-miscible organic solvent (e.g., Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF))

  • Quenching buffer (e.g., Tris or glycine buffer)

  • Dialysis or gel filtration materials for purification

  • Spectrophotometer or other analytical equipment for protein concentration determination and characterization.

Reagent Preparation
  • Protein Solution:

    • Dissolve the protein in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or desalting column.

  • This compound Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation. The NHS-ester is moisture-sensitive and readily hydrolyzes.

    • Immediately before use, prepare a 10 mM stock solution by dissolving the required amount of this compound in anhydrous DMSO or DMF. Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.

PEGylation Reaction

The following table summarizes typical reaction conditions.

ParameterRecommended RangeNotes
Molar Ratio (m-PEG5-NHS : Protein) 5:1 to 20:1The optimal ratio depends on the protein and the desired degree of PEGylation. A higher excess may be needed for dilute protein solutions.
Reaction pH 7.0 - 8.0The reaction is most efficient at a slightly basic pH.
Reaction Temperature Room Temperature or 4°C (on ice)Incubation on ice can help to control the reaction rate and minimize protein degradation.
Reaction Time 30 - 120 minutesLonger reaction times may be necessary at lower temperatures.
Organic Solvent Concentration < 10% of final reaction volumeHigh concentrations of organic solvents can denature the protein.

Step-by-Step Procedure:

  • Calculate the required volume of the 10 mM this compound stock solution to achieve the desired molar excess over the protein.

  • Slowly add the calculated volume of the this compound solution to the protein solution while gently stirring.

  • Incubate the reaction mixture under the chosen conditions (see table above). For example, incubate at room temperature for 30-60 minutes or on ice for 2 hours.

  • (Optional) The reaction can be quenched by adding a quenching buffer containing primary amines, such as Tris or glycine, to consume any unreacted this compound.

Purification of PEGylated Protein

After the reaction, it is crucial to remove unreacted PEG reagent, hydrolyzed PEG, and any remaining unmodified protein. Several chromatographic techniques can be employed for purification.

Purification MethodPrinciple of SeparationApplication
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius.Effective for removing unreacted, low molecular weight PEG and for separating PEGylated protein from the native protein.
Ion Exchange Chromatography (IEX) Separation based on surface charge differences.Can separate PEGylated proteins from the native protein and can also separate positional isomers with different degrees of PEGylation.
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity.Can be used as a polishing step after IEX.
Reverse Phase Chromatography (RPC) Separation based on polarity differences.Useful for analytical scale separation and identification of PEGylation sites.

General Purification Procedure (using SEC):

  • Equilibrate the size exclusion chromatography column with the desired buffer.

  • Load the reaction mixture onto the column.

  • Elute the proteins with the equilibration buffer.

  • Collect fractions and analyze them for the presence of the PEGylated protein using methods such as SDS-PAGE and UV absorbance.

  • Pool the fractions containing the purified PEGylated protein.

Characterization of PEGylated Protein

Thorough characterization is essential to confirm the success of the PEGylation reaction and to assess the quality of the final product.

Characterization TechniqueInformation Obtained
SDS-PAGE Estimation of the apparent molecular weight and assessment of the degree of PEGylation. PEGylated proteins will migrate slower than their unmodified counterparts.
Mass Spectrometry (MS) Accurate molecular weight determination of the PEGylated protein and identification of PEGylation sites.
Liquid Chromatography (LC) Separation and quantification of PEGylated species. Techniques like SEC and IEX can be used analytically.
UV/Vis Spectrophotometry Determination of protein concentration.
Biological Activity Assays Assessment of the functional activity of the PEGylated protein compared to the native protein.

Experimental Workflow

The following diagram illustrates the overall workflow for protein PEGylation with this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization A Prepare Protein Solution (Amine-free buffer) C Combine Reactants (Controlled Molar Ratio) A->C B Prepare m-PEG₅-NHS Ester Solution (Anhydrous DMSO/DMF) B->C D Incubate (Controlled Temp. & Time) C->D E Purify PEGylated Protein (e.g., SEC, IEX) D->E F Analyze Product (SDS-PAGE, MS, etc.) E->F

Caption: Workflow for protein PEGylation with this compound.

Conclusion

This guide provides a comprehensive overview and a step-by-step protocol for the PEGylation of proteins using this compound. By carefully controlling the reaction parameters and employing appropriate purification and characterization techniques, researchers can successfully produce high-quality PEGylated proteins for various therapeutic and research applications. It is important to note that the provided protocol is a general guideline, and optimization for each specific protein is highly recommended to achieve the desired outcome.

References

Application Notes and Protocols for m-PEG5-NHS Ester Peptide Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a cornerstone technique in drug development to enhance the therapeutic properties of peptides and proteins. This modification can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic volume. This shields the peptide from proteolytic degradation and reduces renal clearance, thereby extending its circulating half-life. Furthermore, PEGylation can decrease the immunogenicity of the therapeutic agent.

This document provides detailed protocols and reaction conditions for the conjugation of methoxy-PEG5-N-hydroxysuccinimidyl (m-PEG5-NHS) ester to peptides. The m-PEG5-NHS ester is an amine-reactive reagent that forms a stable, covalent amide bond with primary amino groups, such as the N-terminus of a peptide or the ε-amino group of lysine residues.

Chemical Principle

The core of the conjugation chemistry lies in the reaction between the N-hydroxysuccinimide (NHS) ester functional group of the m-PEG5-NHS reagent and a primary amine on the peptide. The reaction proceeds via nucleophilic acyl substitution, where the deprotonated primary amine acts as the nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of NHS as a byproduct.

This reaction is highly pH-dependent. The primary amine must be in its deprotonated, nucleophilic state to react. Therefore, the reaction is typically carried out in a slightly basic buffer (pH 7.2-9.0). However, a competing reaction, the hydrolysis of the NHS ester, also accelerates at higher pH. This hydrolysis renders the PEG reagent inactive. Consequently, careful optimization of the reaction pH is crucial to maximize the conjugation yield while minimizing hydrolysis.[1][2]

Materials and Reagents

  • This compound: Store desiccated at -20°C. Equilibrate the vial to room temperature before opening to prevent moisture condensation.[3]

  • Peptide: Lyophilized powder with at least one primary amine (N-terminus or lysine residue).

  • Reaction Buffer: Amine-free buffer, e.g., 0.1 M sodium phosphate buffer, 0.15 M NaCl, pH 7.2-8.5. Crucially, avoid buffers containing primary amines like Tris or glycine , as they will compete with the peptide for reaction with the NHS ester.[3]

  • Anhydrous Organic Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the this compound.

  • Quenching Reagent (Optional): 1 M Tris-HCl or glycine, pH 8.0, to stop the reaction.

  • Purification System: Size-exclusion chromatography (e.g., desalting columns), reversed-phase high-performance liquid chromatography (RP-HPLC), or dialysis cassettes.

  • Analytical Instruments: Mass spectrometer (MALDI-TOF or ESI-MS) and HPLC for characterization.

Experimental Protocols

Reagent Preparation
  • Peptide Solution: Prepare a 1-10 mg/mL solution of the peptide in the chosen reaction buffer.

  • This compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a final concentration of 10 mM. Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.[3]

General Peptide PEGylation Protocol

This protocol is a starting point and may require optimization depending on the specific peptide.

  • Add the calculated volume of the freshly prepared 10 mM this compound solution to the peptide solution. A 10- to 50-fold molar excess of the PEG reagent over the peptide is a common starting range. A 20-fold molar excess is often recommended for initial experiments.

  • Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture does not exceed 10% to maintain peptide solubility and stability.

  • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. Longer reaction times are generally not harmful but are often unnecessary.

  • (Optional) To quench the reaction, add a quenching reagent to a final concentration of 20-50 mM.

  • Proceed immediately to the purification step to remove excess, unreacted this compound and the NHS byproduct.

Purification of the PEGylated Peptide
  • Size-Exclusion Chromatography (Desalting Columns): This is a rapid method for removing small molecules (unreacted PEG reagent, NHS) from the larger PEGylated peptide product. It is suitable for initial purification.

  • Dialysis: An effective method for removing small molecule impurities. Use a dialysis membrane with a molecular weight cut-off (MWCO) appropriate for retaining the PEGylated peptide.

  • Reversed-Phase HPLC (RP-HPLC): This is the method of choice for high-purity preparations. It allows for the separation of the PEGylated peptide from the unreacted peptide, as PEGylation increases the hydrophilicity and alters the retention time.

Characterization of the PEGylated Peptide

The success of the conjugation should be confirmed by analytical techniques:

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This is used to determine the molecular weight of the product. An increase in mass corresponding to the addition of one or more m-PEG5 units confirms successful PEGylation. It also helps to determine the degree of PEGylation (the number of PEG chains per peptide).

  • HPLC Analysis: Comparing the chromatograms of the reaction mixture before and after the reaction can show the appearance of a new peak for the PEGylated peptide and a decrease in the peak for the native peptide.

Data Presentation: Optimizing Reaction Conditions

The efficiency of the PEGylation reaction is influenced by several factors. The following tables summarize these effects.

Table 1: Influence of Reaction Parameters on this compound Conjugation

ParameterConditionExpected Outcome on Conjugation YieldNotes
pH pH < 7.0LowPrimary amines are protonated and less nucleophilic.
pH 7.2 - 8.5OptimalBalances amine reactivity with NHS ester stability.
pH > 8.5DecreasingRate of NHS ester hydrolysis significantly increases, reducing the amount of active reagent available.
Molar Ratio Low (1-5 fold excess)Low to ModerateMay result in incomplete conjugation or a low degree of PEGylation.
(PEG:Peptide)High (10-50 fold excess)HighDrives the reaction towards completion. Commonly recommended for efficient labeling.
Temperature 4°CSlower ReactionReduces the rate of both conjugation and hydrolysis. Useful for sensitive peptides.
Room Temp (20-25°C)Faster ReactionGenerally provides a good balance for efficient conjugation within 30-60 minutes.
Peptide Conc. Dilute (< 1 mg/mL)May require higher molar excessLower probability of collision between reactants.
Concentrated (2-10 mg/mL)More efficientHigher reaction rates can be achieved with lower molar excess of the PEG reagent.

Table 2: Case Study - Impact of PEGylation on Glucagon-Like Peptide-1 (GLP-1) Properties (Illustrative Data)

Note: The following data is derived from studies using larger PEG molecules (e.g., 2kDa) but illustrates the principles applicable to m-PEG5 modification.

PeptideModification SiteIn Vitro Half-Life in Plasma (vs. Native)In Vitro Bioactivity (vs. Native)Reference
Native GLP-1-1x100%
Lys-PEG-GLP-1Lysine Residue~40x increase~100% (Comparable)
N-term-PEG-GLP-1N-terminusExtended StabilitySignificantly Lower

This data highlights that the site of PEGylation can be critical for retaining the biological function of a peptide.

Visualizations

Experimental Workflow for Peptide PEGylation and Evaluation

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis cluster_testing Functional Testing Peptide Peptide in Amine-Free Buffer Reaction PEGylation Reaction (pH 7.2-8.5, RT, 30-60 min) Peptide->Reaction PEG_Reagent This compound in DMSO/DMF PEG_Reagent->Reaction Purify Purification (HPLC / SEC) Reaction->Purify Remove excess reagent Characterize Characterization (Mass Spec, HPLC) Purify->Characterize Confirm conjugation InVitro In Vitro Bioassay (e.g., Cell-based Assay) Characterize->InVitro Assess activity InVivo In Vivo Studies (e.g., Pharmacokinetics) InVitro->InVivo Evaluate in model system

Caption: Workflow for peptide PEGylation and subsequent analysis.

Signaling Pathway of PEGylated GLP-1 in Pancreatic β-Cells

GLP1_Pathway PEG_GLP1 PEGylated GLP-1 GLP1R GLP-1 Receptor (GPCR) PEG_GLP1->GLP1R binds G_Protein G Protein (Gs) GLP1R->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A (PKA) cAMP->PKA activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles promotes exocytosis Exocytosis Insulin Secretion Insulin_Vesicles->Exocytosis

Caption: GLP-1 receptor signaling pathway in pancreatic β-cells.

References

Application Notes and Protocols for Labeling Oligonucleotides with m-PEG5-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG)ylation is a widely adopted strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules, including oligonucleotides. The covalent attachment of PEG chains can enhance solubility, increase stability against nucleases, prolong circulation half-life, and reduce immunogenicity.[1][2][3] m-PEG5-NHS ester is a methoxy-capped polyethylene glycol derivative with five PEG units, activated with an N-hydroxysuccinimide (NHS) ester. This reagent readily reacts with primary amino groups on modified oligonucleotides to form a stable amide bond, making it a valuable tool for the site-specific PEGylation of antisense oligonucleotides, siRNAs, aptamers, and other nucleic acid-based therapeutics.[4][5]

This document provides detailed application notes and protocols for the labeling of amino-modified oligonucleotides with this compound, including reaction conditions, purification methods, and characterization of the resulting conjugates.

Data Presentation

Table 1: Recommended Reaction Conditions for Oligonucleotide Labeling with this compound
ParameterRecommended ValueNotes
Oligonucleotide Amino-modified (e.g., 5'- or 3'-amino modifier)Ensure the oligonucleotide is purified and free of amine-containing buffers (e.g., Tris).
This compound 5-25 fold molar excess over the oligonucleotideHigher excess can drive the reaction to completion but may require more rigorous purification.
Solvent for NHS Ester Anhydrous DMSO or DMFNHS esters are moisture-sensitive; dissolve immediately before use.
Reaction Buffer 0.1 M Sodium Bicarbonate or 0.1 M Sodium BorateA non-nucleophilic buffer is crucial.
Reaction pH 8.0 - 9.0Optimal pH for the reaction between the NHS ester and the primary amine.
Reaction Temperature Room Temperature (approx. 25°C)Incubation at 4°C is also possible, potentially for longer reaction times.
Reaction Time 1 - 4 hoursReaction progress can be monitored by HPLC.
Table 2: Impact of PEGylation on Oligonucleotide Properties (Illustrative Data)

This table presents representative data on how PEGylation can affect key oligonucleotide characteristics. The exact values will depend on the specific oligonucleotide sequence, PEG size, and experimental conditions.

PropertyUnmodified OligonucleotidePEGylated Oligonucleotide (5 kDa PEG)PEGylated Oligonucleotide (20 kDa PEG)
Melting Temperature (Tm) 69°C63°C (ΔTm = -6°C)56°C (ΔTm = -13°C)
Nuclease Stability LowIncreasedSignificantly Increased
In Vivo Half-life (t1/2β) ~38 minutes-~15 hours
Labeling Yield N/A>75% (with 25-fold excess PEG-NHS)-
Cellular Uptake LowEnhancedFurther Enhanced

Experimental Protocols

Protocol 1: Labeling of Amino-Modified Oligonucleotide with this compound

This protocol describes a general procedure for the covalent attachment of this compound to an oligonucleotide containing a primary amine.

Materials:

  • Amino-modified oligonucleotide (desalted, sodium salt form)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.5

  • Nuclease-free water

  • Microcentrifuge tubes

Procedure:

  • Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in the 0.1 M Sodium Bicarbonate buffer to a final concentration of 0.3 to 0.8 mM.

  • This compound Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of approximately 14 mM. It is critical to protect the NHS ester from moisture to prevent hydrolysis.

  • Conjugation Reaction:

    • In a microcentrifuge tube, add the desired volume of the oligonucleotide solution.

    • Add a 5 to 25-fold molar excess of the dissolved this compound to the oligonucleotide solution.

    • Gently vortex the mixture to ensure thorough mixing.

    • Incubate the reaction for 2 hours at room temperature (approximately 25°C) with gentle shaking. If the label is light-sensitive, protect the reaction tube from light.

  • Purification: Proceed immediately to Protocol 2 for the purification of the PEGylated oligonucleotide.

Protocol 2: Purification of PEGylated Oligonucleotide

Purification is essential to remove unreacted this compound, hydrolyzed PEG, and any unlabeled oligonucleotide. High-Performance Liquid Chromatography (HPLC) is the recommended method for obtaining high-purity conjugates.

Materials:

  • PEGylated oligonucleotide reaction mixture from Protocol 1

  • HPLC system with a suitable column (e.g., Reverse-Phase C18 or Anion-Exchange)

  • Appropriate HPLC buffers (e.g., Acetonitrile/Water gradient for RP-HPLC)

  • Ethanol (for precipitation, if used)

  • 3 M Sodium Acetate (for precipitation, if used)

Procedure (using RP-HPLC):

  • Sample Preparation: The reaction mixture can often be directly injected onto the HPLC column.

  • HPLC Separation:

    • Equilibrate the reverse-phase HPLC column with your starting buffer conditions.

    • Inject the reaction mixture.

    • Run a linear gradient of increasing acetonitrile concentration. The more hydrophobic PEGylated oligonucleotide will elute later than the unlabeled oligonucleotide.

    • Monitor the elution profile using a UV detector (typically at 260 nm).

  • Fraction Collection: Collect the fractions corresponding to the PEGylated oligonucleotide peak.

  • Desalting and Lyophilization:

    • The collected fractions can be desalted using a suitable method (e.g., ethanol precipitation or a desalting column).

    • To precipitate, add 3 M Sodium Acetate to a final concentration of 0.3 M, followed by 3 volumes of cold ethanol. Incubate at -20°C for at least 30 minutes and then centrifuge to pellet the conjugate.

    • Wash the pellet with 70% ethanol and resuspend in nuclease-free water.

    • Lyophilize the purified PEGylated oligonucleotide to obtain a dry powder.

Visualizations

experimental_workflow cluster_preparation Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis Oligo Amino-Modified Oligonucleotide in Buffer (pH 8.5) Mix Mix Oligo and PEG-NHS (5-25x molar excess of PEG) Oligo->Mix PEG_NHS This compound in Anhydrous DMSO PEG_NHS->Mix Incubate Incubate at RT for 2 hours Mix->Incubate HPLC RP-HPLC Purification Incubate->HPLC Characterize Characterization (Mass Spec, UV-Vis) HPLC->Characterize Final_Product Purified PEGylated Oligonucleotide Characterize->Final_Product

Caption: Experimental workflow for oligonucleotide PEGylation.

antisense_mechanism ASO PEGylated Antisense Oligonucleotide (ASO) Uptake Cellular Uptake ASO->Uptake Enters Cell Cell Cell Membrane Hybridization ASO-mRNA Hybridization Uptake->Hybridization mRNA Target mRNA mRNA->Hybridization RNaseH RNase H Hybridization->RNaseH Recruits Translation_Block Blocked Translation Hybridization->Translation_Block Cleavage mRNA Cleavage RNaseH->Cleavage Degradation mRNA Degradation Cleavage->Degradation No_Protein No Protein Synthesis Degradation->No_Protein Translation_Block->No_Protein aptamer_uptake Aptamer PEGylated Aptamer Binding Binding to Receptor Aptamer->Binding Receptor Cell Surface Receptor Receptor->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome (Degradation) Endosome->Lysosome Target_Effect Intracellular Target Interaction Endosome->Target_Effect

References

Application Notes and Protocols for m-PEG5-NHS Ester in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG5-NHS ester is a heterobifunctional crosslinker that plays a pivotal role in modern drug delivery systems. It features a methoxy-terminated polyethylene glycol (PEG) chain with five ethylene glycol units, providing hydrophilicity and biocompatibility, and a reactive N-hydroxysuccinimide (NHS) ester group. The NHS ester readily reacts with primary amines (-NH2) on proteins, peptides, antibodies, and other molecules to form stable amide bonds.[1][2] This reactivity, combined with the beneficial properties of the PEG chain, makes this compound a valuable tool for enhancing the therapeutic efficacy of various drug formulations.

The primary applications of this compound in drug delivery include:

  • Surface modification of nanoparticles, liposomes, and micelles: PEGylation of drug carriers shields them from the reticuloendothelial system (RES), prolonging circulation time and improving biodistribution.[3][4]

  • Linker for Antibody-Drug Conjugates (ADCs): In ADCs, the linker connects a monoclonal antibody to a cytotoxic payload, enabling targeted delivery to cancer cells.[5]

  • Linker for Proteolysis Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that induce the degradation of target proteins. The linker, often PEG-based, connects the target-binding moiety to an E3 ligase-recruiting moiety.

These application notes and protocols provide detailed methodologies and representative data for the use of this compound in various drug delivery contexts.

Application Note 1: Surface Modification of Nanoparticles for Enhanced Drug Delivery

The surface functionalization of nanoparticles with this compound is a widely adopted strategy to improve their pharmacokinetic profile. The hydrophilic and flexible PEG chains create a "stealth" layer that reduces opsonization and subsequent clearance by the mononuclear phagocyte system, leading to longer circulation times and increased accumulation at the target site through the enhanced permeability and retention (EPR) effect.

Table 1: Representative Physicochemical Properties of Drug-Loaded Nanoparticles with and without this compound Surface Modification.

FormulationMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)
Unmodified Nanoparticles150 ± 5.20.18 ± 0.02-25.6 ± 1.55.1 ± 0.485.2 ± 3.1
This compound Modified Nanoparticles165 ± 4.80.15 ± 0.03-10.3 ± 1.14.9 ± 0.582.5 ± 2.8

Note: The data presented in this table are representative values based on typical results for PEGylated nanoparticle systems and are intended for illustrative purposes.

Protocol 1: Preparation and Characterization of this compound-Functionalized PLGA Nanoparticles for Paclitaxel Delivery

This protocol describes the preparation of paclitaxel-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles and their subsequent surface modification with this compound.

Materials:

  • PLGA (50:50, MW 15,000-25,000)

  • Paclitaxel

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Dialysis membrane (MWCO 10,000)

Procedure:

  • Preparation of Paclitaxel-Loaded PLGA Nanoparticles (Oil-in-Water Emulsion Solvent Evaporation Method): a. Dissolve 100 mg of PLGA and 10 mg of paclitaxel in 2 mL of DCM. b. Add the organic phase dropwise to 10 mL of a 2% (w/v) PVA aqueous solution while sonicating on an ice bath. c. Continue sonication for 5 minutes to form a stable o/w emulsion. d. Stir the emulsion at room temperature for 4 hours to allow for solvent evaporation and nanoparticle formation. e. Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes. f. Wash the nanoparticle pellet three times with deionized water to remove excess PVA. g. Resuspend the nanoparticles in 10 mL of PBS (pH 7.4).

  • Surface Functionalization with this compound: a. Prepare a 10 mg/mL solution of this compound in DMSO. b. Add 1 mL of the this compound solution to the nanoparticle suspension with gentle stirring. c. Incubate the reaction mixture for 2 hours at room temperature. d. Purify the PEGylated nanoparticles by dialysis against deionized water for 24 hours to remove unreacted this compound and DMSO. e. Lyophilize the purified nanoparticles for long-term storage.

  • Characterization: a. Particle Size and Zeta Potential: Determine the hydrodynamic diameter, polydispersity index, and surface charge using dynamic light scattering (DLS). b. Drug Loading and Encapsulation Efficiency: Dissolve a known amount of lyophilized nanoparticles in a suitable solvent and quantify the paclitaxel content using high-performance liquid chromatography (HPLC).

    • Drug Loading (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
    • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

experimental_workflow cluster_prep Nanoparticle Preparation cluster_peg PEGylation plga PLGA + Paclitaxel in DCM emulsion O/W Emulsion plga->emulsion pva PVA in Water pva->emulsion evaporation Solvent Evaporation emulsion->evaporation nanoparticles Drug-Loaded Nanoparticles evaporation->nanoparticles reaction Reaction nanoparticles->reaction peg_nhs This compound in DMSO peg_nhs->reaction purification Purification (Dialysis) reaction->purification final_product PEGylated Nanoparticles purification->final_product adc_workflow cluster_modification Antibody Modification cluster_conjugation Drug Conjugation antibody Monoclonal Antibody reaction1 NHS Ester Reaction antibody->reaction1 linker Propargyl-PEG5-NHS Ester linker->reaction1 modified_ab Linker-Modified Antibody reaction1->modified_ab click_reaction Click Chemistry (CuAAC) modified_ab->click_reaction drug Azide-Modified Drug drug->click_reaction purification Purification (SEC) click_reaction->purification adc Antibody-Drug Conjugate purification->adc egfr_pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival Migration Cell Migration ERK->Migration AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation mTOR->Survival mTOR->Migration STAT->Proliferation STAT->Survival STAT->Migration Drug Drug-Loaded PEGylated Nanoparticle Drug->EGFR Inhibition

References

Application Notes and Protocols for Cell Surface Modification using m-PEG5-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG5-NHS ester is a chemical modification reagent used to covalently attach a short, hydrophilic 5-unit polyethylene glycol (PEG) chain to primary amines on the surface of cells. The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines (such as those on lysine residues of cell surface proteins) under physiological or slightly basic pH conditions to form stable amide bonds.[1][2] This process, known as PEGylation, can be used to alter the physicochemical properties of the cell surface. The hydrophilic PEG spacer increases the solubility of the modified surface in aqueous media.[1]

The modification of cell surfaces with PEG chains can be utilized for a variety of applications in research and drug development. These include reducing non-specific cell adhesion, preventing cell aggregation, and modulating interactions with the immune system. The relatively short length of the PEG5 chain provides a subtle modification, potentially minimizing significant alterations to cell function while still offering the benefits of a hydrophilic shield.

Principle of Reaction:

The NHS ester of m-PEG5 reacts with primary amines on cell surface proteins, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide. The reaction is most efficient at a pH range of 7.2 to 8.5.[2][3] It is crucial to use amine-free buffers during the reaction to prevent quenching of the NHS ester.

Applications

  • Reduction of Non-Specific Binding: The hydrophilic layer created by PEGylation can reduce the non-specific adsorption of proteins and other biomolecules to the cell surface.

  • Prevention of Cell Aggregation: By creating a hydration layer, cell surface PEGylation can prevent unwanted cell-cell aggregation in suspension cultures.

  • Modulation of Immune Cell Interactions: PEGylation can mask cell surface antigens, potentially reducing immunogenicity and recognition by immune cells.

  • Enhanced Drug Delivery: Modified cells could serve as carriers for therapeutic agents, with the PEG layer potentially prolonging circulation time in vivo.

  • Studying Receptor Function: The steric hindrance provided by the attached PEG chains can be used to probe the accessibility and function of cell surface receptors.

Data Presentation

The following tables provide a summary of recommended starting concentrations and example data for cell surface modification experiments using this compound. Optimization for specific cell types and experimental goals is recommended.

Table 1: Recommended Concentration Range of this compound for Cell Surface Modification

ParameterRecommended RangeNotes
This compound Concentration 0.1 - 2 mMHigher concentrations may lead to increased cytotoxicity. Start with a lower concentration and optimize as needed.
Incubation Time 30 - 60 minutesLonger incubation times may not significantly increase labeling and could decrease cell viability.
Incubation Temperature Room Temperature or 4°CIncubation on ice (4°C) can help to minimize cellular processes like endocytosis and may improve viability.
Cell Density (Suspension) 1 x 10⁶ - 1 x 10⁷ cells/mLA higher cell density may require a higher reagent concentration.
Cell Confluency (Adherent) 80 - 90%Cells should be in a healthy, proliferative state.

Table 2: Example Cell Viability Data (CCK-8 Assay) Post-PEGylation

This table shows example data of a CCK-8 cell viability assay performed on Jurkat cells 24 hours after modification with this compound for 30 minutes. Data is presented as a percentage of the untreated control.

This compound Concentration (mM)Cell Viability (% of Control)Standard Deviation
0 (Control)100%± 4.5%
0.198%± 5.1%
0.592%± 6.2%
1.085%± 7.3%
2.076%± 8.1%
5.054%± 9.5%

Note: This is example data. Actual results will vary depending on the cell type and experimental conditions.

Table 3: Example Quantification of PEGylation Efficiency by Flow Cytometry

This table illustrates hypothetical data from a flow cytometry experiment to quantify the degree of cell surface PEGylation. In this example, remaining free amines after PEGylation are labeled with a fluorescent NHS ester (e.g., FITC-NHS). A decrease in mean fluorescence intensity (MFI) indicates a higher degree of PEGylation.

This compound Concentration (mM)Mean Fluorescence Intensity (MFI)% Reduction in MFI (vs. Control)
0 (Control)15,0000%
0.112,75015%
0.59,00040%
1.06,00060%
2.04,50070%

Note: This is example data. The efficiency of PEGylation and the corresponding reduction in fluorescence will depend on the cell type and the density of primary amines on the cell surface.

Experimental Protocols

4.1. Reagent Preparation

  • This compound Stock Solution: this compound is moisture-sensitive. Allow the vial to equilibrate to room temperature before opening. Immediately before use, dissolve the required amount in anhydrous dimethyl sulfoxide (DMSO) to prepare a 100 mM stock solution. Do not store the stock solution, as the NHS ester will hydrolyze.

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4. Ensure the buffer is free of primary amines (e.g., Tris or glycine).

  • Quenching Buffer: 100 mM Tris or glycine in PBS, pH 7.4.

4.2. Protocol 1: Cell Surface Modification of Adherent Cells

  • Cell Preparation: Culture adherent cells in a multi-well plate to 80-90% confluency.

  • Washing: Gently aspirate the culture medium and wash the cells twice with pre-warmed PBS (pH 7.4).

  • Labeling Reaction:

    • Prepare the desired concentration of this compound in PBS by diluting the 100 mM stock solution. For example, to make a 1 mM solution, add 10 µL of the 100 mM stock to 990 µL of PBS.

    • Add the labeling solution to the cells, ensuring the entire surface is covered.

    • Incubate for 30-60 minutes at room temperature.

  • Quenching: Aspirate the labeling solution and add Quenching Buffer. Incubate for 10 minutes at room temperature to stop the reaction.

  • Final Washes: Aspirate the Quenching Buffer and wash the cells three times with PBS.

  • Downstream Processing: The cells are now ready for downstream applications such as imaging, cell-based assays, or lysis for biochemical analysis.

4.3. Protocol 2: Cell Surface Modification of Suspension Cells

  • Cell Preparation: Harvest suspension cells by centrifugation (e.g., 300 x g for 5 minutes).

  • Washing: Discard the supernatant and wash the cell pellet twice with PBS (pH 7.4) by gentle resuspension and centrifugation.

  • Cell Resuspension: Resuspend the cell pellet in PBS to the desired cell density (e.g., 1 x 10⁷ cells/mL).

  • Labeling Reaction:

    • Prepare the desired concentration of this compound in PBS.

    • Add the labeling solution to the cell suspension.

    • Incubate for 30-60 minutes at room temperature or on ice with gentle, continuous mixing.

  • Quenching: Add an equal volume of Quenching Buffer to the cell suspension and incubate for 10 minutes.

  • Final Washes: Pellet the cells by centrifugation, discard the supernatant, and wash the cells three times with PBS.

  • Downstream Processing: Resuspend the final cell pellet in the appropriate buffer for your downstream application.

4.4. Protocol 3: Quantification of Cell Surface PEGylation by Flow Cytometry

This protocol provides an indirect method for quantifying the extent of PEGylation by measuring the remaining free primary amines.

  • PEGylate Cells: Perform cell surface modification on suspension cells using a range of this compound concentrations as described in Protocol 2. Include an untreated control.

  • Label Remaining Amines: After the final wash, resuspend the cells in PBS. Add a fluorescent NHS ester (e.g., FITC-NHS) at a concentration of 0.1 mg/mL.

  • Incubation: Incubate for 30 minutes on ice, protected from light.

  • Washing: Wash the cells three times with PBS to remove unreacted fluorescent reagent.

  • Flow Cytometry Analysis: Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% BSA) and analyze on a flow cytometer.

  • Data Analysis: Gate on the live cell population and measure the mean fluorescence intensity (MFI). A decrease in MFI compared to the untreated control indicates successful PEGylation.

4.5. Protocol 4: Cell Viability Assessment Post-PEGylation

This protocol uses a CCK-8 assay to assess the cytotoxicity of the PEGylation procedure. An MTT or other viability assay can also be used.

  • Cell Preparation and PEGylation: Plate cells in a 96-well plate. For adherent cells, allow them to attach overnight before performing the PEGylation as described in Protocol 1. For suspension cells, perform PEGylation in tubes as in Protocol 2, then plate the modified cells.

  • Incubation: After PEGylation, replace the buffer with fresh culture medium and incubate for 24 hours (or a desired time point).

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Visualizations

G cluster_prep Cell Preparation cluster_reaction PEGylation Reaction cluster_post Post-Reaction Processing prep_adherent Adherent Cells (80-90% confluency) wash1 Wash with PBS (amine-free) prep_adherent->wash1 prep_suspension Suspension Cells (1-10x10^6 cells/mL) prep_suspension->wash1 add_peg Add this compound in PBS (0.1-2 mM) wash1->add_peg incubate Incubate (30-60 min, RT or 4°C) add_peg->incubate quench Quench with Tris or Glycine Buffer incubate->quench wash2 Wash with PBS quench->wash2 downstream Downstream Analysis wash2->downstream

Caption: Experimental workflow for cell surface modification.

G cluster_unmodified Unmodified Cell cluster_modified PEGylated Cell receptor1 Receptor Signaling Cascade Signaling Cascade receptor1->Signaling Cascade Activation receptor2 Receptor ligand1 Ligand ligand1->receptor1 Binding Blocked Signaling Blocked Signaling receptor2->Blocked Signaling ligand2 Ligand ligand2->receptor2 Binding Inhibited peg m-PEG5 peg2 m-PEG5

Caption: Signaling pathway modulation by cell surface PEGylation.

G cluster_analysis A 1. Cell Culture and Harvesting B 2. Cell Surface PEGylation Protocol (Protocols 1 & 2) A->B C 3. Post-PEGylation Analysis B->C D Quantification of PEGylation (Protocol 3) C->D E Assessment of Cell Viability (Protocol 4) C->E F Functional Assays (e.g., Adhesion, Signaling) C->F

Caption: Logical relationship of experimental steps.

References

Application Notes and Protocols for m-PEG5-NHS Ester in Targeted Therapy Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG5-NHS ester is a methoxy-terminated polyethylene glycol with five PEG units, functionalized with an N-hydroxysuccinimide (NHS) ester. This heterobifunctional linker is widely utilized in bioconjugation to connect therapeutic agents to targeting moieties such as antibodies, peptides, or nanoparticles. The NHS ester group reacts efficiently with primary amines on proteins and other molecules to form stable amide bonds, while the methoxy-PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1][2][3] These characteristics make this compound a valuable tool in the development of targeted therapies, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4][5]

This document provides detailed application notes and experimental protocols for the use of this compound in targeted therapy research, with a focus on quantitative data and methodologies to guide researchers in their drug development efforts.

Chemical Properties and Reaction Mechanism

This compound facilitates the covalent attachment of molecules through a simple and efficient reaction with primary amines (-NH2), commonly found on the lysine residues and the N-terminus of proteins. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

Key Properties of this compound:

PropertyValueReference
Molecular Weight 377.39 g/mol
Formula C16H27NO9
Solubility Soluble in DMSO, DMF, and other organic solvents.
Reactive Group N-Hydroxysuccinimide (NHS) ester
Target Functional Group Primary amines (-NH2)

The hydrophilic polyethylene glycol (PEG) spacer offers several advantages in drug delivery, including increased aqueous solubility of hydrophobic drugs, reduced immunogenicity of the conjugate, and prolonged circulation half-life.

Applications in Targeted Therapy

The versatility of this compound makes it suitable for a range of applications in targeted therapy research.

Antibody-Drug Conjugates (ADCs)

This compound can be used as a linker to attach cytotoxic drugs to monoclonal antibodies (mAbs), creating ADCs that specifically target cancer cells. The choice of linker is critical for controlling the drug-to-antibody ratio (DAR), which influences the efficacy and safety of the ADC.

PROTACs

In the development of PROTACs, this compound can serve as a component of the linker connecting a target protein-binding ligand and an E3 ligase-binding ligand. This proximity-inducing mechanism leads to the ubiquitination and subsequent degradation of the target protein.

Nanoparticle Functionalization

This compound is employed to functionalize the surface of nanoparticles with targeting ligands such as antibodies or peptides. This strategy enhances the delivery of therapeutic payloads encapsulated within the nanoparticles to specific cell types or tissues.

Experimental Protocols

Below are detailed protocols for common applications of this compound in targeted therapy research.

Protocol 1: General Procedure for Antibody Conjugation

This protocol describes the conjugation of a drug or payload containing a primary amine to an antibody using this compound.

Materials:

  • Antibody (e.g., Trastuzumab, Cetuximab) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains amine-containing buffers or stabilizers (e.g., Tris, glycine, sodium azide), perform a buffer exchange into an amine-free buffer like PBS (pH 7.2-8.0) using dialysis or a desalting column.

    • Adjust the antibody concentration to 1-10 mg/mL.

  • This compound Solution Preparation:

    • Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM). Do not store the stock solution as the NHS ester is susceptible to hydrolysis.

  • Conjugation Reaction:

    • Add a calculated molar excess of the this compound solution to the antibody solution. A 20-fold molar excess is a common starting point to achieve a drug-to-antibody ratio (DAR) of 4-6. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted this compound.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unconjugated drug-linker and other small molecules by size-exclusion chromatography (SEC).

    • Collect fractions containing the purified ADC.

  • Characterization:

    • Determine the protein concentration by measuring absorbance at 280 nm.

    • Characterize the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.

Protocol 2: Functionalization of Nanoparticles

This protocol outlines the surface modification of pre-formed nanoparticles with a targeting ligand using this compound.

Materials:

  • Nanoparticles with primary amine groups on the surface

  • Targeting ligand with a primary amine (e.g., peptide, antibody)

  • This compound

  • Amine-free buffer (e.g., HEPES, PBS, pH 7.2-8.0)

  • Anhydrous DMSO or DMF

  • Centrifugation or dialysis equipment for purification

Procedure:

  • Nanoparticle and Ligand Preparation:

    • Disperse the amine-functionalized nanoparticles in the amine-free buffer.

    • Dissolve the targeting ligand in the same buffer.

  • Activation of Ligand with this compound:

    • Dissolve this compound in anhydrous DMSO or DMF to prepare a fresh stock solution.

    • Add a molar excess of the this compound solution to the targeting ligand solution and react for 1-2 hours at room temperature to form the ligand-PEG-NHS ester intermediate.

  • Conjugation to Nanoparticles:

    • Add the activated ligand solution to the nanoparticle dispersion.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Purification:

    • Separate the functionalized nanoparticles from unreacted components by repeated centrifugation and resuspension in fresh buffer or by dialysis.

  • Characterization:

    • Confirm the successful conjugation of the targeting ligand to the nanoparticles using techniques such as dynamic light scattering (DLS) to measure size changes, zeta potential measurements, or spectroscopic methods (e.g., FTIR, UV-Vis).

Visualization of Workflows and Pathways

Experimental Workflow for ADC Preparation

ADC_Preparation cluster_antibody_prep Antibody Preparation cluster_linker_prep Linker-Payload Preparation cluster_conjugation Conjugation cluster_purification Purification & Characterization Antibody Antibody in Amine Buffer Buffer_Exchange Buffer Exchange (e.g., Dialysis) Antibody->Buffer_Exchange Purified_Antibody Antibody in PBS (pH 7.2-8.0) Buffer_Exchange->Purified_Antibody Reaction Conjugation Reaction (RT, 30-60 min) Purified_Antibody->Reaction mPEG5_NHS This compound DMSO Anhydrous DMSO/DMF mPEG5_NHS->DMSO Drug Drug-NH2 Activated_Linker Activated Drug-Linker Drug->Activated_Linker DMSO->Activated_Linker Activated_Linker->Reaction Quenching Quenching (Tris or Glycine) Reaction->Quenching SEC Size-Exclusion Chromatography (SEC) Quenching->SEC ADC Purified ADC SEC->ADC Characterization Characterization (DAR, Purity) ADC->Characterization PROTAC_BRD4_Degradation cluster_protac PROTAC Action cluster_degradation Ubiquitin-Proteasome System PROTAC PROTAC (BRD4 Ligand - Linker - E3 Ligase Ligand) BRD4 BRD4 Protein PROTAC->BRD4 Binds to E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) PROTAC->E3_Ligase Binds to Ternary_Complex Ternary Complex (BRD4-PROTAC-E3 Ligase) PROTAC->Ternary_Complex BRD4->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Poly-Ubiquitination of BRD4 Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets BRD4 to Degradation BRD4 Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides HER2_ADC_Pathway cluster_binding_internalization Binding and Internalization cluster_drug_release_action Drug Release and Action ADC HER2-Targeted ADC HER2_Receptor HER2 Receptor ADC->HER2_Receptor Binds to Endosome Endosome HER2_Receptor->Endosome Internalization Cell_Membrane Cancer Cell Membrane Lysosome Lysosome Endosome->Lysosome Fuses with Drug_Release Linker Cleavage & Drug Release Lysosome->Drug_Release Cytotoxic_Drug Cytotoxic Drug Drug_Release->Cytotoxic_Drug DNA_Damage DNA Damage Cytotoxic_Drug->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

References

Application Notes and Protocols for Conjugating m-PEG5-NHS Ester to Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG)ylation is a widely utilized strategy in nanomedicine to improve the pharmacokinetic and pharmacodynamic properties of nanoparticles. The covalent attachment of PEG chains to the nanoparticle surface creates a hydrophilic protective layer that can reduce protein adsorption, minimize recognition by the mononuclear phagocytic system, and prolong circulation time in vivo.[1][2][3] This "stealth" effect is crucial for enhancing the efficacy of targeted drug delivery systems.[2]

This document provides a detailed protocol for the conjugation of methoxy-PEG-N-hydroxysuccinimidyl (m-PEG-NHS) ester to nanoparticles possessing primary amine groups on their surface. The N-hydroxysuccinimide (NHS) ester group of the PEG reagent reacts with primary amines on the nanoparticle surface to form a stable amide bond.[4]

Materials and Reagents

Material/ReagentRecommended Grade
Amine-functionalized NanoparticlesResearch Grade
m-PEG5-NHS esterHigh Purity
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)Anhydrous, ≥99.9%
Phosphate-Buffered Saline (PBS), pH 7.4Molecular Biology Grade
0.1 M Sodium Bicarbonate Buffer, pH 8.3-8.5Prepared in-house, sterile-filtered
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.4 or 1 M Glycine)Molecular Biology Grade
Deionized WaterUltrapure
Dialysis Tubing (appropriate MWCO) or Centrifugal Filter UnitsResearch Grade

Experimental Protocols

Preparation of Reagents
  • Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in the chosen reaction buffer (e.g., PBS pH 7.4 or 0.1 M Sodium Bicarbonate Buffer pH 8.3-8.5) at a known concentration. The optimal pH for the NHS ester reaction is between 7 and 9. Buffers containing primary amines, such as Tris, should be avoided as they will compete with the nanoparticles for reaction with the NHS ester.

  • This compound Solution: this compound is moisture-sensitive and should be stored with a desiccant at -20°C. Allow the reagent to warm to room temperature before opening the vial to prevent condensation. Immediately before use, dissolve the this compound in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution. Do not prepare aqueous stock solutions for storage as the NHS ester will readily hydrolyze.

Conjugation of this compound to Nanoparticles

This protocol describes the reaction between the this compound and amine-functionalized nanoparticles.

  • To the nanoparticle suspension, add the freshly prepared this compound solution dropwise while gently stirring. A common starting point is a 10- to 50-fold molar excess of the PEG reagent to the estimated number of amine groups on the nanoparticle surface. The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should be kept low (typically <10% v/v) to avoid nanoparticle aggregation.

  • Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C with continuous gentle mixing.

  • (Optional) Quench the reaction by adding a quenching buffer (e.g., Tris-HCl or Glycine) to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes to ensure that all unreacted NHS esters are deactivated.

Purification of PEGylated Nanoparticles

Purification is a critical step to remove unreacted PEG, byproducts of the reaction (N-hydroxysuccinimide), and any quenching agents. Several methods can be employed depending on the nanoparticle characteristics.

  • Centrifugation: This method is suitable for nanoparticles that can be pelleted at reasonable centrifugation speeds.

    • Centrifuge the reaction mixture at an appropriate speed and duration to pellet the nanoparticles.

    • Carefully remove and discard the supernatant.

    • Resuspend the nanoparticle pellet in fresh buffer.

    • Repeat the centrifugation and resuspension steps at least three times.

  • Dialysis: This is a gentle method suitable for smaller nanoparticles that are difficult to pellet.

    • Transfer the reaction mixture to a dialysis bag with an appropriate molecular weight cutoff (MWCO) that will retain the nanoparticles while allowing the smaller unreacted molecules to diffuse out.

    • Dialyze against a large volume of buffer (e.g., PBS) for 24-48 hours with several buffer changes.

  • Tangential Flow Filtration (TFF): TFF is an efficient and scalable method for purification.

Characterization of PEGylated Nanoparticles

Confirmation of successful PEGylation and characterization of the resulting nanoparticles are essential.

Characterization TechniquePurpose
Dynamic Light Scattering (DLS) To measure the hydrodynamic diameter and size distribution of the nanoparticles. An increase in hydrodynamic diameter is expected after PEGylation.
Zeta Potential Analysis To determine the surface charge of the nanoparticles. Successful PEGylation typically results in a decrease in the magnitude of the zeta potential, approaching neutrality, due to the shielding of surface charges by the PEG layer.
Transmission Electron Microscopy (TEM) To visualize the core size and morphology of the nanoparticles. Note that the PEG layer is often not visible under TEM due to its low electron density.
Proton NMR (¹H NMR) To quantify the amount of PEG conjugated to the nanoparticles by integrating the characteristic peak of the ethylene oxide protons (~3.65 ppm). This may require dissolution of the nanoparticles.
Thermogravimetric Analysis (TGA) To quantify the PEG content by measuring the weight loss of the sample as it is heated. The weight loss in the PEG degradation temperature range is used for quantification.
High-Performance Liquid Chromatography (HPLC) Can be used to quantify the amount of free and bound PEG after separation.
Fourier-Transform Infrared Spectroscopy (FTIR) To confirm the formation of the amide bond by identifying characteristic vibrational peaks.

Data Presentation

Table 1: Representative Changes in Nanoparticle Properties After PEGylation

Nanoparticle TypeParameterBefore PEGylationAfter PEGylationReference
Itraconazole-loaded NanoparticlesHydrodynamic Diameter (nm)253286
Itraconazole-loaded NanoparticlesZeta Potential (mV)-30.1-18.6
BSA NanoparticlesZeta Potential (mV)-31.7-14

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_conjugation 2. Conjugation cluster_purification 3. Purification cluster_characterization 4. Characterization prep_np Disperse Amine- Nanoparticles in Buffer conjugate Mix Nanoparticles and PEG-NHS Solution prep_np->conjugate prep_peg Dissolve m-PEG5-NHS in Anhydrous DMSO/DMF prep_peg->conjugate incubate Incubate (1-4h RT or overnight 4°C) conjugate->incubate quench (Optional) Quench Reaction incubate->quench purify Remove Unreacted PEG (Centrifugation, Dialysis, TFF) incubate->purify If not quenching quench->purify characterize Analyze PEGylated Nanoparticles (DLS, Zeta, etc.) purify->characterize

Caption: Experimental workflow for conjugating this compound to nanoparticles.

logical_relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs & Properties np Amine-Functionalized Nanoparticles reaction NHS Ester-Amine Coupling Reaction np->reaction peg This compound peg->reaction buffer Reaction Buffer (pH 7-9) buffer->reaction peg_np PEGylated Nanoparticles reaction->peg_np prop1 Increased Hydrodynamic Size peg_np->prop1 prop2 Near-Neutral Zeta Potential peg_np->prop2 prop3 Reduced Protein Adsorption peg_np->prop3 prop4 Prolonged Circulation peg_np->prop4

Caption: Logical relationship of inputs, process, and outputs in nanoparticle PEGylation.

References

Application Notes and Protocols for the Use of m-PEG5-NHS Ester in the Creation of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The methoxy-polyethylene glycol-N-hydroxysuccinimidyl ester with a 5-unit PEG chain (m-PEG5-NHS ester) is a valuable tool in bioconjugation and the development of fluorescent probes. This heterobifunctional linker combines the benefits of a hydrophilic polyethylene glycol (PEG) spacer with a highly reactive N-hydroxysuccinimidyl (NHS) ester group. The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate, while the NHS ester group allows for the efficient and specific labeling of primary amines on various biomolecules, such as proteins, peptides, and amine-modified oligonucleotides.[1][2] These characteristics make this compound an ideal reagent for creating fluorescent probes for a wide range of biological imaging and detection applications.[3][4][5]

The fundamental principle behind the use of this compound is the reaction between the NHS ester and a primary amine (-NH2) on a target molecule. This reaction, which occurs under mild, slightly basic conditions, results in the formation of a stable amide bond. By reacting this compound with a fluorescent dye that contains a primary amine, or by sequentially reacting it first with a biomolecule and then a fluorescent dye, researchers can create custom fluorescent probes with tailored properties.

These application notes provide a comprehensive overview of the use of this compound for the creation of fluorescent probes, including detailed protocols, data tables for reaction conditions, and visual workflows to guide researchers through the process.

Key Properties of this compound
PropertyValueReference
Molecular Weight 377.39 g/mol
Formula C16H27NO9
Appearance Colorless to light yellow liquid
Solubility Soluble in DMSO, DMF, DCM
Storage (Pure Form) -20°C for up to 3 years
Storage (In Solvent) -80°C for up to 6 months; -20°C for up to 1 month

Experimental Protocols

Protocol 1: General Protein Labeling with an Amine-Reactive Fluorescent Dye using this compound

This protocol describes the two-step process of first modifying a protein with this compound and then conjugating an amine-containing fluorescent dye. This approach can be adapted for various proteins and dyes.

Workflow for Two-Step Protein-Dye Conjugation

G cluster_prep Preparation cluster_reaction Conjugation cluster_final Final Steps protein_prep Prepare Protein Solution (1-10 mg/mL in Amine-Free Buffer) pegylation Step 1: PEGylation Add m-PEG5-NHS to Protein (1-4 hours, RT or 4°C) protein_prep->pegylation pH 8.3-8.5 peg_prep Prepare this compound Solution (10 mM in anhydrous DMSO/DMF) peg_prep->pegylation dye_prep Prepare Amine-Dye Solution (10 mM in anhydrous DMSO/DMF) labeling Step 2: Labeling Add Amine-Dye to PEGylated Protein (1-2 hours, RT) dye_prep->labeling purify1 Purification 1 (Remove excess PEG-NHS) pegylation->purify1 purify1->labeling quench Quench Reaction (Optional, e.g., with Tris buffer) labeling->quench purify2 Purification 2 (Remove unreacted dye) quench->purify2 characterize Characterize Conjugate (e.g., SDS-PAGE, Spectroscopy) purify2->characterize G reagent_prep Dissolve Amine-Fluorophore and This compound in Anhydrous Solvent (e.g., DMF, DMSO) reaction Combine Reagents with Base (e.g., DIPEA, TEA) Stir for 3-24 hours at RT reagent_prep->reaction monitor Monitor Reaction Progress (TLC or LC-MS) reaction->monitor purification Purify Product (e.g., Column Chromatography, HPLC) monitor->purification Upon Completion characterization Characterize Final Product (e.g., NMR, Mass Spectrometry) purification->characterization

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting m-PEG5-NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during m-PEG5-NHS ester reactions, particularly focusing on troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism of an this compound?

A1: The this compound reacts with primary amines (e.g., the ε-amino group of lysine residues or the N-terminus of a protein) via a nucleophilic acyl substitution.[1] The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a stable amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[1]

Q2: What is the optimal pH for this compound reactions?

A2: The optimal pH for NHS ester reactions is a compromise between maximizing amine reactivity and minimizing hydrolysis of the NHS ester.[2] A pH range of 7.2 to 8.5 is generally recommended.[3] Below pH 7, the majority of primary amines are protonated and thus unreactive.[2] Above pH 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction. For many applications, a pH of 8.3-8.5 is considered optimal.

Q3: Which buffers are compatible with this compound reactions?

A3: Amine-free buffers are essential for successful conjugation. Recommended buffers include phosphate-buffered saline (PBS), HEPES, borate, and carbonate-bicarbonate buffers. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester.

Q4: How should this compound be stored and handled?

A4: m-PEG5-NHS esters are moisture-sensitive and should be stored at -20°C or lower in a desiccated environment. Before use, the vial should be allowed to equilibrate to room temperature to prevent condensation. It is recommended to prepare solutions of the reagent immediately before use in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Stock solutions in aqueous buffers should not be stored due to rapid hydrolysis.

Q5: What are the main causes of low yield in this compound reactions?

A5: The primary causes of low yield include:

  • Hydrolysis of the this compound: This is a major competing reaction, especially at higher pH and in aqueous solutions.

  • Suboptimal pH: A pH that is too low results in unreactive, protonated amines, while a pH that is too high accelerates hydrolysis.

  • Presence of competing nucleophiles: Buffers or contaminants with primary amines will react with the NHS ester, reducing the amount available for the target molecule.

  • Low concentration of reactants: In dilute solutions, the competing hydrolysis reaction can be favored over the bimolecular conjugation reaction.

  • Inactivated this compound: Improper storage or handling can lead to the hydrolysis of the reagent before it is used.

Troubleshooting Guide for Low Yield

This guide provides a systematic approach to identifying and resolving the root causes of low reaction yields.

Problem: Low or No Conjugation Detected
Possible Cause Recommended Solution
Incorrect Buffer Composition Ensure the reaction buffer is free of primary amines (e.g., Tris, glycine). Use a recommended buffer such as PBS, HEPES, or Borate at the optimal pH. If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column prior to the reaction.
Suboptimal Reaction pH Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5. A pH meter calibrated with fresh standards should be used. For many proteins, starting at pH 8.3 can provide a good balance between amine reactivity and NHS ester stability.
Hydrolyzed/Inactive this compound Always use fresh, high-quality this compound. Ensure it has been stored properly under desiccated conditions at -20°C. Prepare the stock solution in anhydrous DMSO or DMF immediately before adding it to the reaction mixture. Avoid repeated freeze-thaw cycles of the reagent.
Low Reactant Concentration If possible, increase the concentration of your protein or amine-containing molecule to favor the bimolecular conjugation reaction over the unimolecular hydrolysis. A typical protein concentration is 1-10 mg/mL.
Steric Hindrance The primary amines on your target molecule may be sterically inaccessible. Consider using a PEG-NHS ester with a longer spacer arm to overcome steric hindrance.

Quantitative Data

Table 1: Stability of NHS Esters in Aqueous Solution

This table illustrates the effect of pH and temperature on the hydrolytic half-life of a typical NHS ester. This demonstrates the critical importance of managing reaction conditions to minimize premature degradation of the this compound.

pHTemperature (°C)Half-life
7.004-5 hours
7.4Ambient>120 minutes
8.6410 minutes
9.0Ambient<9 minutes

Note: This data is for general NHS esters and PEGylated NHS esters and should be used as a guideline. The exact half-life of this compound may vary.

Table 2: Relative Reaction Rates of Aminolysis vs. Hydrolysis

The efficiency of the conjugation is determined by the competition between the desired reaction with the amine (aminolysis) and the undesired reaction with water (hydrolysis). This table provides a conceptual overview of how pH affects these competing reactions.

pHRate of Aminolysis (Reaction with Amine)Rate of Hydrolysis (Reaction with Water)Predominant Outcome
< 7.0 Very Slow (amines are protonated)SlowLow to no yield
7.2 - 8.0 Moderate to FastModerateGood yield, reaction may be slower
8.0 - 8.5 FastFastOptimal yield, but requires timely quenching
> 9.0 Very FastVery FastLow yield due to rapid hydrolysis of the NHS ester

Note: The actual rates are dependent on the specific amine, its concentration, and the temperature. This table provides a qualitative guide to understanding the reaction kinetics.

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation to a Protein
  • Preparation of Protein Solution:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.5) at a concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines, perform a buffer exchange using a desalting column or dialysis.

  • Preparation of this compound Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

    • Gently mix and incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal reaction time may need to be determined empirically.

  • Quenching the Reaction (Optional but Recommended):

    • To stop the reaction, add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess, unreacted this compound and the NHS byproduct by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

Protocol 2: Quantification of PEGylation Efficiency

The degree of PEGylation can be assessed using several methods:

  • SDS-PAGE Analysis:

    • Run samples of the unmodified protein and the purified PEGylated conjugate on an SDS-PAGE gel.

    • PEGylation increases the hydrodynamic radius of the protein, causing it to migrate slower than the unmodified protein. The shift in molecular weight can be used to estimate the degree of PEGylation.

  • Mass Spectrometry (MS):

    • MALDI-TOF or ESI-MS can be used to determine the exact molecular weight of the unmodified and PEGylated protein. The mass difference will indicate the number of PEG chains attached.

  • UV-Vis Spectroscopy:

    • If the PEG reagent contains a chromophore, the degree of PEGylation can be determined by measuring the absorbance at the specific wavelength of the chromophore and the protein absorbance at 280 nm.

Visualizations

G cluster_reagents Reactants cluster_products Products mPEG5_NHS This compound Reaction Nucleophilic Acyl Substitution (pH 7.2-8.5) mPEG5_NHS->Reaction Protein_NH2 Protein with Primary Amine (-NH2) Protein_NH2->Reaction PEG_Protein PEGylated Protein (Stable Amide Bond) Reaction->PEG_Protein NHS N-hydroxysuccinimide (Byproduct) Reaction->NHS

Reaction mechanism of this compound with a primary amine.

G Start Low or No Yield Check_Buffer Check Buffer Composition (Amine-free?) Start->Check_Buffer Check_pH Verify Reaction pH (7.2-8.5?) Check_Buffer->Check_pH Yes Success Improved Yield Check_Buffer->Success No, replaced buffer Check_Reagent Assess Reagent Activity (Freshly prepared?) Check_pH->Check_Reagent Yes Check_pH->Success No, adjusted pH Check_Concentration Evaluate Reactant Concentrations Check_Reagent->Check_Concentration Yes Check_Reagent->Success No, used fresh reagent Troubleshoot_Steric Consider Steric Hindrance Check_Concentration->Troubleshoot_Steric Sufficient Check_Concentration->Success Increased concentration Troubleshoot_Steric->Success Used longer linker

Troubleshooting workflow for low yield in this compound reactions.

G cluster_aminolysis Desired Reaction (Aminolysis) cluster_hydrolysis Competing Reaction (Hydrolysis) mPEG5_NHS This compound Amine Primary Amine (R-NH2) mPEG5_NHS->Amine Water Water (H2O) mPEG5_NHS->Water Amide_Bond Stable Amide Bond Amine->Amide_Bond pH 7.2-8.5 Hydrolyzed_PEG Inactive Carboxylic Acid Water->Hydrolyzed_PEG Accelerated at high pH

Competing reaction pathways for this compound.

References

how to prevent hydrolysis of m-PEG5-NHS ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with m-PEG5-NHS ester. Our goal is to help you prevent hydrolysis and achieve successful bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application?

This compound is a PEGylation reagent used in bioconjugation. It consists of a monomethyl-terminated polyethylene glycol (PEG) chain with five ethylene glycol units, functionalized with an N-hydroxysuccinimide (NHS) ester. The NHS ester group selectively reacts with primary amines (e.g., the side chain of lysine residues in proteins) to form stable amide bonds.[1][2] This process, known as PEGylation, is widely used to improve the solubility, stability, and pharmacokinetic properties of therapeutic proteins and peptides.[2][3]

Q2: What is NHS ester hydrolysis, and why is it a concern?

NHS ester hydrolysis is a chemical reaction where the NHS ester reacts with water, leading to the cleavage of the ester bond. This reaction produces an inactive carboxylic acid and free N-hydroxysuccinimide (NHS).[4] Hydrolysis is a significant concern because it directly competes with the desired conjugation reaction (aminolysis). Once hydrolyzed, the this compound can no longer react with the primary amine on your target molecule, which can significantly reduce the yield of your PEGylated product.

Q3: What are the main factors that influence the rate of this compound hydrolysis?

The stability of an NHS ester is primarily influenced by three factors:

  • pH: The rate of hydrolysis increases significantly with a rise in pH.

  • Temperature: Higher temperatures accelerate the rate of both the desired conjugation reaction and the competing hydrolysis reaction.

  • Buffer Composition: The presence of primary amine-containing buffers (e.g., Tris or glycine) will compete with the target molecule for reaction with the NHS ester.

Troubleshooting Guide

This guide addresses common issues encountered during bioconjugation experiments with this compound.

Issue: Low or No Conjugation Yield

A low or non-existent yield of your PEGylated product is one of the most frequent challenges in EDC/NHS chemistry. The root cause can often be traced back to the reaction conditions or the quality of the reagents.

Potential Cause Recommended Action
Suboptimal pH Verify that the pH of your reaction buffer is within the optimal range of 7.2-8.5. Use a calibrated pH meter for accurate measurement.
Hydrolysis of this compound Prepare the this compound solution immediately before use. Do not store it in an aqueous solution. If you suspect hydrolysis is an issue, consider performing the reaction at 4°C for a longer duration, such as overnight.
Presence of Competing Amines Ensure your buffer does not contain primary amines (e.g., Tris, glycine). If necessary, perform a buffer exchange for your protein into an amine-free buffer like phosphate-buffered saline (PBS).
Poor Reagent Quality Store the solid this compound in a cool, dry place, protected from moisture, preferably in a desiccator. Use anhydrous grade DMSO or DMF to dissolve the reagent, as degraded DMF can contain amines that will react with the NHS ester.
Low Reactant Concentrations If possible, increase the concentration of your protein and/or the molar excess of the this compound. A protein concentration of at least 2 mg/mL is recommended to favor the conjugation reaction over hydrolysis.
Inaccessible Amine Groups on the Target Molecule If you have structural information about your protein, assess the accessibility of lysine residues. If the primary amines are buried within the protein structure, the reaction efficiency will be low.

Issue: Precipitation During the Reaction

Precipitation of your target molecule during the conjugation reaction can lead to a significant reduction in your final yield.

Potential Cause Recommended Action
Protein Aggregation The change in pH or the addition of organic solvent (like DMSO or DMF) can sometimes cause proteins to aggregate. Ensure your protein is soluble and stable in the chosen reaction buffers. Consider performing a buffer exchange to ensure compatibility.
High Concentration of Organic Solvent While this compound may need to be dissolved in an organic solvent, the final concentration of the organic solvent in the reaction mixture should ideally be less than 10% to maintain protein solubility.

Quantitative Data

The stability of the NHS ester is highly dependent on pH and temperature. The half-life is the time it takes for 50% of the reactive ester to be hydrolyzed.

Table 1: Half-life of NHS Ester Hydrolysis at Different pH and Temperature Conditions

pHTemperature (°C)Half-life
7.004-5 hours
8.6410 minutes

As the data illustrates, a slight increase in pH dramatically decreases the stability of the ester. Therefore, it is crucial to perform reactions promptly after adding the this compound to the buffer.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

This protocol outlines a general procedure for the conjugation of this compound to a protein containing primary amines.

  • Reagent Preparation:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the desired amount of this compound in anhydrous DMSO or DMF to create a stock solution. Do not store the reconstituted reagent.

    • Prepare your protein in an amine-free buffer at a pH between 7.2 and 8.5 (e.g., PBS).

  • Conjugation Reaction:

    • Add the calculated amount of the this compound stock solution to the protein solution. A 20-fold molar excess of the PEG reagent is often used for labeling IgG antibodies.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. Longer incubation times may be necessary at lower temperatures.

  • Quenching the Reaction (Optional):

    • To stop the reaction, you can add a small molecule with a primary amine, such as Tris or glycine, to a final concentration that is in excess of the NHS ester.

  • Purification:

    • Remove the excess, unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.

Visualizations

Hydrolysis_vs_Aminolysis mPEG_NHS This compound PEG_Protein m-PEG5-Protein (Stable Amide Bond) mPEG_NHS->PEG_Protein Aminolysis (Desired Reaction) Hydrolyzed_PEG m-PEG5-Carboxylic Acid (Inactive) mPEG_NHS->Hydrolyzed_PEG Hydrolysis (Competing Reaction) NHS N-Hydroxysuccinimide mPEG_NHS->NHS Protein_NH2 Protein-NH2 (Primary Amine) H2O H2O (Water)

Caption: Competing reaction pathways for this compound.

Experimental_Workflow start Start reagent_prep Reagent Preparation - Equilibrate this compound - Dissolve in anhydrous DMSO/DMF - Prepare protein in amine-free buffer (pH 7.2-8.5) start->reagent_prep conjugation Conjugation Reaction - Add NHS ester to protein - Incubate at RT or 4°C reagent_prep->conjugation quenching Quenching (Optional) - Add Tris or glycine buffer conjugation->quenching purification Purification - Desalting column, dialysis, or SEC conjugation->purification If not quenching quenching->purification analysis Analysis - SDS-PAGE, SEC-HPLC, etc. purification->analysis end End analysis->end

Caption: A typical experimental workflow for protein PEGylation.

References

Technical Support Center: Optimizing pH for m-PEG5-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG5-NHS ester conjugation. This guide provides in-depth information, troubleshooting advice, and detailed protocols to help researchers, scientists, and drug development professionals optimize their PEGylation processes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting m-PEG5-NHS esters with primary amines?

The optimal pH for conjugating NHS esters with primary amines, such as the lysine residues on proteins, is between 7.2 and 8.5.[1] A pH of 8.3-8.5 is often cited as the ideal range to maximize the reaction between the deprotonated primary amine and the NHS ester.[2][3]

Q2: How does pH affect the conjugation reaction?

The pH is a critical parameter because it influences two competing reactions:

  • Amine Reactivity: The primary amine on the target molecule must be in its deprotonated, nucleophilic state (-NH2) to react with the NHS ester. At a pH below the pKa of the amine (typically around 10.5 for lysine, but can be lower depending on the microenvironment), the amine is protonated (-NH3+) and non-reactive.[4] As the pH increases towards the pKa, the concentration of the reactive deprotonated amine increases, favoring the conjugation reaction.[4]

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, where they react with water and become inactive. The rate of this hydrolysis reaction increases significantly at higher pH values.

Therefore, the optimal pH is a compromise that maximizes amine reactivity while minimizing NHS ester hydrolysis.

Q3: Which buffers are recommended for this compound conjugation?

It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester. Recommended buffers include:

  • Phosphate-buffered saline (PBS)

  • Sodium bicarbonate buffer (0.1 M, pH 8.3-8.5)

  • Sodium phosphate buffer (0.1 M, pH 8.3-8.5)

  • HEPES buffer

  • Borate buffer

Q4: Which buffers should be avoided?

Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, should be avoided as they will compete with the desired reaction. If your molecule of interest is in an incompatible buffer, a buffer exchange step via dialysis or gel filtration is necessary before starting the conjugation.

Q5: How should I prepare and handle the this compound reagent?

m-PEG5-NHS esters are moisture-sensitive and should be stored in a desiccated environment at -20°C. Before use, allow the vial to equilibrate to room temperature to prevent condensation. It is best to dissolve the reagent in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use and prepare fresh solutions for each experiment.

Troubleshooting Guide

Problem: Low or no conjugation efficiency.

Potential Cause Recommended Solution
Incorrect Buffer pH Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester.
Incompatible Buffer Ensure the buffer is free of primary amines (e.g., Tris, glycine). If necessary, perform a buffer exchange into a compatible buffer like PBS, sodium bicarbonate, or sodium phosphate.
Hydrolyzed/Inactive this compound NHS esters are moisture-sensitive. Always allow the reagent vial to come to room temperature before opening to prevent condensation. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use and avoid repeated freeze-thaw cycles.
Low Biomolecule Concentration The rate of NHS ester hydrolysis is a more significant competitor in dilute protein solutions. If possible, increase the concentration of your target molecule to favor the bimolecular conjugation reaction over the unimolecular hydrolysis. A concentration of 1-10 mg/mL is often recommended.
Presence of Competing Nucleophiles Ensure your sample is free from other nucleophiles, such as sodium azide or high concentrations of glycerol, which can interfere with the reaction.

Quantitative Data Summary

The efficiency of this compound conjugation is a balance between the reaction with the target amine and the competing hydrolysis reaction. The rates of both reactions are highly dependent on the pH of the solution.

Table 1: Effect of pH on NHS Ester Hydrolysis Half-Life

pHTemperatureHalf-life of NHS Ester
7.00°C4-5 hours
8.0Room Temp~3.5 hours
8.5Room Temp~3 hours
8.64°C10 minutes
9.0Room Temp~2 hours

Table 2: pH-Dependent Kinetics of NHS Ester Conjugation vs. Hydrolysis

pHConjugation Half-Time (t½)Hydrolysis Half-Time (t½)Final Product Yield
8.080 min210 min80-85%
8.520 min180 min80-85%
9.010 min125 min80-85%
(Data is illustrative based on a specific porphyrin-NHS ester reaction and may vary depending on the specific molecule and reaction conditions)

Experimental Protocols

Protocol 1: General this compound Conjugation

This protocol provides a general procedure for conjugating an this compound to a protein with primary amines.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF.

  • Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted reagents and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).

Protocol 2: pH Optimization for Conjugation

This protocol outlines a method to determine the optimal pH for your specific conjugation reaction.

Materials:

  • A series of reaction buffers with varying pH values (e.g., sodium phosphate buffer at pH 7.0, 7.5, 8.0, 8.5, and 9.0)

  • All other materials from Protocol 1

Procedure:

  • Set up a series of parallel reactions, each with a different pH buffer from your series.

  • Follow the general conjugation protocol (Protocol 1) for each reaction, keeping all other parameters (e.g., temperature, incubation time, molar excess of PEG reagent) constant.

  • After purification, analyze the degree of PEGylation for each reaction using an appropriate quantification method (see Protocol 3).

  • Compare the results to determine the pH that provides the highest degree of desired PEGylation.

Protocol 3: Quantification of PEGylation Efficiency

Several methods can be used to quantify the extent of PEGylation.

1. SDS-PAGE Analysis:

  • Principle: PEGylated proteins will have a higher molecular weight and will migrate slower on an SDS-PAGE gel compared to the unmodified protein.

  • Procedure: Run samples of the unmodified protein and the purified PEGylated protein on an SDS-PAGE gel. The shift in the band for the PEGylated protein provides a qualitative assessment of conjugation. Densitometry can be used for semi-quantitative analysis.

2. UV-Vis Spectroscopy:

  • Principle: If the PEG reagent contains a chromophore, the degree of labeling can be determined by measuring the absorbance at two different wavelengths (one for the protein and one for the chromophore).

  • Procedure: Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the PEG's chromophore. The degree of labeling can then be calculated using the Beer-Lambert law and a correction factor for the chromophore's absorbance at 280 nm.

3. Mass Spectrometry (MS):

  • Principle: MS provides a precise measurement of the molecular weight of the unmodified and PEGylated protein.

  • Procedure: Analyze the samples by MALDI-TOF or ESI-MS. The increase in mass corresponds to the number of attached PEG molecules. For example, if the unmodified protein is 50 kDa and the PEGylated protein is 55 kDa, and a 5 kDa PEG was used, this indicates an average of one PEG molecule per protein.

4. High-Performance Liquid Chromatography (HPLC):

  • Principle: Different PEGylated species (e.g., mono-, di-, tri-PEGylated) can be separated and quantified using techniques like size-exclusion chromatography (SEC) or reversed-phase HPLC (RP-HPLC).

  • Procedure: Inject the purified conjugate onto an appropriate HPLC column and analyze the resulting chromatogram. The peak areas corresponding to different species can be used to determine the distribution and extent of PEGylation.

Visual Diagrams

cluster_reactants Reactants cluster_products Products mPEG This compound Conjugate m-PEG5-Protein (Stable Amide Bond) mPEG->Conjugate Reaction NHS N-hydroxysuccinimide (Byproduct) mPEG->NHS Release Protein Protein-NH2 (Primary Amine) Protein->Conjugate

Caption: this compound conjugation reaction pathway.

Start Low Conjugation Yield Check_pH Is pH 7.2-8.5? Start->Check_pH Check_Buffer Amine-free buffer? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 8.3 Check_pH->Adjust_pH No Check_Reagent Fresh PEG-NHS? Check_Buffer->Check_Reagent Yes Buffer_Ex Buffer exchange Check_Buffer->Buffer_Ex No Check_Conc Protein conc. >1mg/mL? Check_Reagent->Check_Conc Yes New_Reagent Use fresh reagent Check_Reagent->New_Reagent No Increase_Conc Increase protein conc. Check_Conc->Increase_Conc No Success Successful Conjugation Check_Conc->Success Yes Adjust_pH->Check_pH Buffer_Ex->Check_Buffer New_Reagent->Check_Reagent Increase_Conc->Check_Conc

Caption: Troubleshooting workflow for low conjugation yield.

cluster_pH Reaction Environment cluster_reactions Competing Reactions pH_Scale Low pH (Acidic) <------------------> High pH (Alkaline) Amine_Reactivity Amine Reactivity (-NH3+ -> -NH2) pH_Scale->Amine_Reactivity Increases Hydrolysis NHS Ester Hydrolysis (Inactive Ester) pH_Scale->Hydrolysis Increases Optimal_Zone Optimal pH (7.2 - 8.5) Amine_Reactivity->Optimal_Zone Hydrolysis->Optimal_Zone

Caption: Relationship between pH and competing reactions.

References

common side reactions of NHS esters and how to avoid them.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N-hydroxysuccinimide (NHS) ester crosslinkers in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism of an NHS ester?

A1: NHS esters react with primary amines (-NH₂) to form stable amide bonds. This reaction is most efficient in the pH range of 7.2 to 8.5 and targets the N-terminus of proteins and the epsilon-amino group of lysine residues.[1][2]

Q2: What is the most common side reaction when using NHS esters?

A2: The most significant and common side reaction is the hydrolysis of the NHS ester in the presence of water.[2] This reaction competes with the desired amidation reaction, converting the NHS ester into a non-reactive carboxylic acid and thereby reducing the conjugation efficiency. The rate of hydrolysis is highly dependent on the pH of the reaction buffer.[2][3]

Q3: Can NHS esters react with other functional groups on a protein?

A3: Yes, while the primary target is primary amines, NHS esters can also react with other nucleophilic groups, although generally to a lesser extent. These include:

  • Hydroxyl groups (-OH): Serine, threonine, and tyrosine residues can react to form unstable ester linkages.

  • Sulfhydryl groups (-SH): Cysteine residues can form thioesters, which are less stable than amide bonds.

  • Imidazole groups: The imidazole ring of histidine can also show some reactivity.

Q4: Which buffers should be avoided in NHS ester reactions?

A4: Buffers containing primary amines are incompatible with NHS ester reactions as they will compete with the target molecule for the NHS ester. Commonly used buffers to avoid include Tris (tris(hydroxymethyl)aminomethane) and glycine.

Q5: What are the recommended buffers for NHS ester conjugation?

A5: Amine-free buffers are recommended to ensure efficient conjugation. Suitable buffers include Phosphate-Buffered Saline (PBS), HEPES, borate, and carbonate/bicarbonate buffers.

Q6: How should I store and handle NHS ester reagents?

A6: NHS esters are sensitive to moisture and should be stored in a desiccated environment at -20°C. To prevent condensation upon use, the reagent vial should be allowed to equilibrate to room temperature before opening. For NHS esters that are not water-soluble, it is recommended to dissolve them in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. It is best to prepare fresh solutions for each experiment and avoid storing them in solution.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Labeling/Conjugation Efficiency Hydrolysis of NHS ester - Ensure the reaction buffer pH is within the optimal range of 7.2-8.5. - Prepare NHS ester stock solutions fresh in anhydrous DMSO or DMF immediately before use. - Avoid prolonged incubation times, especially at higher pH.
Presence of competing primary amines in the buffer - Use amine-free buffers such as PBS, HEPES, or borate buffer. - If the sample is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column prior to the reaction.
Inaccessible primary amines on the target protein - If the protein's native conformation is not essential, consider partial denaturation to expose more amine groups. - Use a crosslinker with a longer spacer arm to overcome steric hindrance.
Inactive NHS ester reagent - Ensure proper storage of the NHS ester (desiccated at -20°C). - Allow the vial to warm to room temperature before opening to prevent moisture contamination. - Test the reactivity of your NHS ester using the protocol provided in the "Experimental Protocols" section.
Precipitation/Aggregation of Conjugates High degree of labeling - Reduce the molar excess of the NHS ester crosslinker relative to the protein to control the number of modifications. Excessive modification can alter the protein's properties and lead to aggregation.
Use of a hydrophobic NHS ester - If conjugating a hydrophobic molecule, consider using a PEGylated version of the NHS ester to increase the hydrophilicity of the final conjugate.

Quantitative Data Summary

The stability of NHS esters in aqueous solutions is highly dependent on the pH. The half-life of the NHS ester decreases as the pH increases due to a faster rate of hydrolysis.

pH Temperature Half-life of NHS Ester
7.00°C4-5 hours
8.0Room Temperature~1 hour
8.64°C10 minutes
9.0Room Temperatureminutes

Experimental Protocols

General Protocol for Protein Labeling with an NHS Ester
  • Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.5. A protein concentration of at least 2 mg/mL is recommended to favor the conjugation reaction over hydrolysis.

  • NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a 10-20 mM stock solution.

  • Reaction: Add a 20- to 50-fold molar excess of the NHS ester stock solution to the protein solution. The final concentration of the organic solvent should be less than 10% of the total reaction volume to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 7.5, to a final concentration of 20-50 mM. Incubate for 15 minutes.

  • Purification: Remove excess, unreacted NHS ester and byproducts by dialysis or size-exclusion chromatography.

Protocol for Determining the Reactivity of NHS Esters

This protocol allows for a qualitative assessment of the activity of an NHS ester reagent by measuring the release of N-hydroxysuccinimide (NHS) upon hydrolysis. Active NHS esters will show a significant increase in absorbance at 260 nm after base-induced hydrolysis.

Materials:

  • NHS ester reagent

  • Amine-free buffer (e.g., Phosphate buffer, pH 7-8)

  • Anhydrous DMSO or DMF (if the NHS ester is not water-soluble)

  • 0.5-1.0 N NaOH

  • Spectrophotometer and quartz cuvettes

Procedure:

  • Dissolve 1-2 mg of the NHS ester reagent in 2 ml of amine-free buffer. If the reagent is not water-soluble, first dissolve it in 0.25 ml of DMSO or DMF and then add 2 ml of buffer.

  • Prepare a control tube containing the same buffer (and organic solvent, if used).

  • Set the spectrophotometer to 260 nm and zero the instrument using the control solution.

  • Measure the absorbance of the NHS ester solution. If the absorbance is greater than 1.0, dilute the solution with the amine-free buffer until the reading is below 1.0. Record this initial absorbance value.

  • To 1 ml of the NHS ester solution, add 100 µl of 0.5-1.0 N NaOH.

  • Vortex the tube for 30 seconds.

  • Immediately (within 1 minute), measure the absorbance of the base-hydrolyzed solution at 260 nm.

Interpretation of Results:

  • Active NHS Ester: The absorbance of the base-hydrolyzed solution will be measurably greater than the initial absorbance.

  • Inactive (Hydrolyzed) NHS Ester: The absorbance of the base-hydrolyzed solution will not be significantly greater than the initial absorbance. In this case, the reagent should be discarded.

Visualizations

NHS_Ester_Reaction_Pathway cluster_main NHS Ester Reaction with Primary Amine cluster_side Side Reaction: Hydrolysis NHS_Ester R-C(O)-O-NHS (NHS Ester) Amide_Bond R-C(O)-NH-R' (Stable Amide Bond) NHS_Ester->Amide_Bond + R'-NH₂ (pH 7.2-8.5) NHS_leaving_group NHS (N-hydroxysuccinimide) Primary_Amine R'-NH₂ (Primary Amine) NHS_Ester_hydrolysis R-C(O)-O-NHS (NHS Ester) Carboxylic_Acid R-COOH (Carboxylic Acid) NHS_Ester_hydrolysis->Carboxylic_Acid + H₂O NHS_hydrolysis_product NHS (N-hydroxysuccinimide) Water H₂O (Water)

Caption: Reaction pathway of NHS ester with a primary amine and the competing hydrolysis side reaction.

Experimental_Workflow start Start protein_prep 1. Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) start->protein_prep nhs_prep 2. Prepare Fresh NHS Ester Solution (Anhydrous DMSO/DMF) protein_prep->nhs_prep reaction 3. Mix Protein and NHS Ester (Control molar excess) nhs_prep->reaction incubation 4. Incubate (RT or on ice) reaction->incubation quenching 5. Quench Reaction (e.g., Tris buffer) incubation->quenching purification 6. Purify Conjugate (Dialysis/SEC) quenching->purification end End purification->end

Caption: General experimental workflow for protein conjugation using NHS esters.

Troubleshooting_Logic start Low Labeling Efficiency? check_buffer Is buffer amine-free and pH 7.2-8.5? start->check_buffer yes_buffer Yes check_buffer->yes_buffer no_buffer No check_buffer->no_buffer check_reagent Is NHS ester reagent fresh and handled correctly? yes_buffer->check_reagent fix_buffer Action: Use correct buffer and perform buffer exchange. no_buffer->fix_buffer yes_reagent Yes check_reagent->yes_reagent no_reagent No check_reagent->no_reagent check_concentration Are protein/reagent concentrations adequate? yes_reagent->check_concentration fix_reagent Action: Use fresh reagent, ensure proper handling. no_reagent->fix_reagent yes_concentration Yes check_concentration->yes_concentration no_concentration No check_concentration->no_concentration consider_accessibility Consider amine accessibility and steric hindrance. yes_concentration->consider_accessibility fix_concentration Action: Increase concentrations. no_concentration->fix_concentration

Caption: Troubleshooting decision tree for low labeling efficiency with NHS esters.

References

Technical Support Center: m-PEG5-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG5-NHS ester conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges and improve the efficiency of your PEGylation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound conjugation reactions?

The optimal pH for reacting m-PEG5-NHS esters with primary amines is between 7.2 and 8.5.[1][2][3] A pH of 8.3-8.5 is often recommended as an ideal starting point.[4][5] Within this range, the primary amine groups on biomolecules (e.g., the ε-amino group of lysine) are sufficiently deprotonated to be nucleophilic and react with the NHS ester. At a lower pH, the amine groups are protonated, rendering them unreactive. Conversely, at a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction and can lead to lower yields.

Q2: Which buffers are compatible with NHS ester reactions, and which should be avoided?

Compatible Buffers:

  • Phosphate-buffered saline (PBS)

  • Carbonate-bicarbonate buffers

  • HEPES buffer

  • Borate buffer

Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester, thereby reducing conjugation efficiency. If your molecule of interest is in an incompatible buffer, a buffer exchange step using dialysis or gel filtration is necessary before initiating the conjugation reaction.

Q3: How should I store and handle this compound reagents?

m-PEG5-NHS esters are highly sensitive to moisture and should be stored in a desiccated environment at -20°C. Before opening, the vial must be allowed to equilibrate to room temperature to prevent condensation. For water-insoluble NHS esters, it is recommended to dissolve them in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. It is best to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.

Q4: What is the primary side reaction that competes with NHS ester conjugation, and how can I minimize it?

The primary competing side reaction is the hydrolysis of the NHS ester by water, which forms an unreactive carboxylic acid and reduces the efficiency of the desired conjugation. The rate of hydrolysis is significantly influenced by pH, increasing as the pH rises.

To minimize hydrolysis:

  • Work within the optimal pH range of 7.2-8.5.

  • Prepare fresh solutions of the this compound in anhydrous DMSO or DMF immediately before use.

  • Add the NHS ester solution to the reaction mixture promptly after preparation.

  • Consider increasing the concentration of your target molecule to favor the bimolecular conjugation reaction over the unimolecular hydrolysis.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conjugation Yield Suboptimal pH Verify the reaction buffer pH is within the optimal range of 7.2-8.5. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis of the NHS ester.
Hydrolyzed NHS Ester Ensure proper storage and handling of the this compound to prevent moisture contamination. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use. You can test the reactivity of your NHS ester by measuring the release of NHS at 260 nm after intentional hydrolysis.
Presence of Primary Amines in Buffer Use an amine-free buffer such as PBS, Borate, or Carbonate buffer. If your sample is in a Tris or glycine-containing buffer, perform a buffer exchange prior to conjugation.
Low Reactant Concentration The rate of hydrolysis is a more significant competitor in dilute protein solutions. If possible, increase the concentration of your protein or target molecule.
Steric Hindrance The primary amine on the target molecule may be sterically hindered. Consider using a PEG-NHS ester with a longer spacer arm to overcome this.
Precipitation of the Conjugate Use of a Hydrophobic NHS Ester Conjugating a very hydrophobic molecule can decrease the overall solubility of the product. Using a PEGylated NHS ester like this compound is designed to increase hydrophilicity and reduce this issue.
High Background or Non-specific Binding Excess Unreacted NHS Ester Quench the reaction by adding a primary amine-containing buffer like Tris or glycine to a final concentration of 20-50 mM to consume any unreacted NHS ester.
Inadequate Purification Purify the conjugate using appropriate methods like dialysis, size-exclusion chromatography (SEC), or HPLC to remove unreacted PEG reagent and byproducts.

Quantitative Data Summary

Table 1: Half-life of NHS Esters in Aqueous Solution at Different pH Values

pHTemperature (°C)Half-life
7.004-5 hours
8.041 hour
8.6410 minutes

This data highlights the critical importance of pH control during the conjugation reaction.

Experimental Protocols

Protocol: General Procedure for Protein PEGylation with this compound

This protocol provides a general guideline for the conjugation of this compound to a protein. Optimization may be required for your specific protein and application.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M Glycine, pH 7.5

  • Purification system (e.g., size-exclusion chromatography column)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of any primary amines. If necessary, perform a buffer exchange.

  • This compound Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL).

  • Calculation of Reagents: Calculate the required amount of this compound. A 5- to 20-fold molar excess of the NHS ester to the protein is a common starting point. The optimal ratio should be determined empirically for each specific application.

  • Conjugation Reaction: Add the calculated volume of the this compound stock solution to the protein solution while gently stirring or vortexing. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. Longer incubation times (e.g., overnight at 4°C) can be used, particularly for less reactive proteins.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove unreacted this compound and byproducts by size-exclusion chromatography, dialysis, or another suitable purification method.

  • Analysis: Analyze the PEGylated protein using techniques such as SDS-PAGE, HPLC, or mass spectrometry to determine the degree of PEGylation and purity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_protein Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) conjugation Conjugation Reaction (RT for 30-60 min or 4°C for 2-4h) prep_protein->conjugation prep_peg Prepare this compound (Anhydrous DMSO/DMF) prep_peg->conjugation quench Quench Reaction (Tris or Glycine) conjugation->quench purification Purification (SEC, Dialysis) quench->purification analysis Characterization (SDS-PAGE, HPLC, MS) purification->analysis

Caption: General experimental workflow for this compound conjugation.

troubleshooting_logic start Low Conjugation Efficiency? check_ph Is pH 7.2-8.5? start->check_ph Yes check_buffer Amine-free buffer? check_ph->check_buffer Yes adjust_ph Adjust pH check_ph->adjust_ph No check_reagent Fresh NHS ester solution? check_buffer->check_reagent Yes buffer_exchange Buffer Exchange check_buffer->buffer_exchange No check_conc Sufficient reactant concentration? check_reagent->check_conc Yes prepare_fresh Prepare Fresh Reagent check_reagent->prepare_fresh No increase_conc Increase Concentration check_conc->increase_conc No success Improved Efficiency check_conc->success Yes adjust_ph->check_buffer buffer_exchange->check_reagent prepare_fresh->check_conc increase_conc->success

Caption: Troubleshooting decision tree for low conjugation efficiency.

competing_reactions cluster_desired Desired Reaction (Aminolysis) cluster_competing Competing Reaction (Hydrolysis) NHS_Ester This compound Amine Primary Amine (e.g., Protein-NH2) NHS_Ester->Amine pH 7.2-8.5 Water Water (H2O) NHS_Ester->Water Accelerated at high pH Conjugate Stable Amide Bond (m-PEG5-Protein) Amine->Conjugate Hydrolyzed Unreactive Carboxylic Acid (m-PEG5-COOH) Water->Hydrolyzed

Caption: Competing reaction pathways for this compound.

References

Technical Support Center: Troubleshooting Protein Precipitation During PEGylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address protein precipitation issues encountered during PEGylation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein precipitation during PEGylation?

Protein precipitation during PEGylation is a common issue that can arise from several factors related to the protein itself, the PEG reagent, and the reaction conditions.[1] Key causes include:

  • Intermolecular Cross-linking: Bifunctional PEG reagents, which have reactive groups at both ends, can link multiple protein molecules together, leading to the formation of large, insoluble aggregates.[1]

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[1][2]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly affect protein stability.[2] Deviations from the optimal range for a specific protein can expose hydrophobic regions, promoting aggregation.

  • "Salting-out" Effect of PEG: At high concentrations, PEG can drive water molecules away from the protein's surface, increasing protein-protein interactions and leading to precipitation. This is a mechanism of steric exclusion.

  • Conformational Changes: The attachment of PEG chains can sometimes induce conformational changes in the protein, which may lead to instability and aggregation.

  • Low Protein Stability: The inherent stability of the protein is a crucial factor. Proteins that are already prone to aggregation will be more susceptible to precipitation during the PEGylation process.

Q2: How does the choice of PEG reagent affect protein precipitation?

The properties of the PEG reagent play a significant role in the outcome of the PEGylation reaction:

  • PEG Molecular Weight: Higher molecular weight PEGs generally enhance both the conformational and colloidal stability of proteins more effectively. However, the optimal molecular weight can be protein-specific.

  • PEG Architecture (Linear vs. Branched): Branched PEG molecules can offer a greater "umbrella" effect, providing more comprehensive surface coverage and protection against aggregation and proteolysis compared to linear PEGs.

  • PEG Functionality (Monofunctional vs. Bifunctional): Using bifunctional PEG reagents carries a higher risk of intermolecular cross-linking, which is a direct cause of aggregation. Monofunctional PEGs are generally preferred to minimize this risk.

  • Purity of PEG Reagent: The presence of impurities, such as diol in a monofunctional PEG reagent, can lead to unintended cross-linking and aggregation.

Q3: What are the optimal reaction conditions to prevent protein precipitation?

Optimizing reaction conditions is critical for successful PEGylation and preventing precipitation. Key parameters to consider include:

  • pH: The pH of the reaction buffer should be maintained within the optimal stability range for the target protein. For amine-reactive PEGylation (e.g., using NHS esters), a pH range of 7.2-8.5 is typically efficient, but a pH closer to physiological 7.4 may be necessary for pH-sensitive proteins. It is advisable to avoid the isoelectric point (pI) of the protein, as solubility is minimal at this pH.

  • Temperature: Lowering the reaction temperature (e.g., to 4°C) can slow down the reaction rate and reduce the risk of aggregation.

  • Protein Concentration: It is often beneficial to work with more dilute protein solutions to minimize intermolecular interactions.

  • PEG:Protein Molar Ratio: A high molar excess of PEG can sometimes lead to precipitation. It is important to perform titration experiments to determine the optimal ratio for your specific protein.

  • Mixing: Gentle and continuous mixing during the addition of the PEG reagent and throughout the incubation period can prevent localized high concentrations and reduce the risk of precipitation.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting protein precipitation during PEGylation.

Problem: Protein precipitates immediately upon addition of the PEG reagent.
Possible Cause Recommended Solution
Localized High Concentration of PEG Add the dissolved PEG reagent slowly and drop-wise to the protein solution while ensuring gentle but constant mixing. Consider stepwise addition of the PEG reagent in smaller aliquots over time.
Poor Solubility of PEG Reagent If using a PEG reagent with limited aqueous solubility (e.g., some NHS esters), dissolve it in a small amount of a compatible organic co-solvent (like DMSO or DMF) before adding it to the aqueous protein solution.
Suboptimal Buffer Conditions Verify that the pH of the reaction buffer is within the optimal stability range for your protein and avoids its isoelectric point. Test a range of buffer compositions.
Problem: Protein precipitates during the incubation period.
Possible Cause Recommended Solution
Intermolecular Cross-linking If using a bifunctional PEG, switch to a monofunctional PEG reagent. If a bifunctional linker is necessary, reduce the PEG:protein molar ratio and the overall protein concentration.
Protein Instability Over Time Reduce the reaction temperature to 4°C to enhance protein stability. Decrease the incubation time.
Conformational Instability Add stabilizing excipients to the reaction buffer. See the table below for examples.
Problem: Low yield of PEGylated protein with significant precipitation observed after purification.
Possible Cause Recommended Solution
Precipitation During Purification Ensure the purification buffer (e.g., for SEC or dialysis) is also optimized for protein stability (pH, ionic strength). Consider adding stabilizing excipients to the purification buffer.
Over-PEGylation Reduce the PEG:protein molar ratio during the reaction to avoid excessive modification that might lead to insolubility.
Aggregation of the PEGylated Product Analyze the purified product for aggregates using techniques like DLS or SEC-MALS. Optimize storage conditions (buffer, temperature, concentration) for the final PEGylated protein.

Experimental Protocols & Data

Screening for Optimal PEGylation Conditions

A design of experiments (DoE) approach can efficiently identify the best conditions to maximize PEGylation while minimizing precipitation.

Objective: To systematically evaluate the impact of key reaction parameters on PEGylation efficiency and protein aggregation.

Methodology:

  • Set up a Screening Matrix: Prepare a series of small-scale reactions (e.g., 50-100 µL) in a 96-well plate or microcentrifuge tubes.

  • Vary Key Parameters: Systematically vary one parameter at a time while keeping others constant.

    • Protein Concentration: Test a range (e.g., 0.5, 1, 2, 5 mg/mL).

    • PEG:Protein Molar Ratio: Evaluate different molar excesses (e.g., 1:1, 5:1, 10:1, 20:1).

    • pH: Screen a range of pH values around the protein's known optimal stability pH (e.g., 6.5, 7.0, 7.5, 8.0).

    • Temperature: Conduct reactions at different temperatures (e.g., 4°C and room temperature).

  • Reaction Incubation: Incubate the reactions for a set period (e.g., 2-4 hours or overnight) with gentle mixing.

  • Analysis: After incubation, analyze each reaction for:

    • Visual Precipitation: Centrifuge the samples and visually inspect for a pellet.

    • Degree of PEGylation: Analyze by SDS-PAGE. PEGylated proteins will show an increase in apparent molecular weight.

    • Aggregation: Quantify soluble aggregates using Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS).

Use of Stabilizing Excipients

If optimizing primary reaction conditions is insufficient, adding stabilizing excipients to the reaction buffer can help prevent aggregation.

Excipient Type Example Typical Concentration Range Mechanism of Action
Sugars/Polyols Sucrose, Trehalose, Sorbitol, Glycerol5-10% (w/v) for sugars; up to 20% (v/v) for glycerolPreferential exclusion, increases the thermodynamic stability of the protein.
Amino Acids Arginine, Glycine50-100 mMSuppress non-specific protein-protein interactions and can inhibit aggregation.
Surfactants Polysorbate 20, Polysorbate 800.01-0.05% (v/v)Reduce surface tension and prevent surface-induced aggregation and adsorption to container walls.
Analytical Methods for Detecting Protein Aggregation

Several analytical techniques can be employed to detect and quantify protein aggregation after PEGylation.

Technique Information Provided Notes
Visual Inspection Qualitative detection of large, visible particles.Simplest first check.
UV-Vis Spectroscopy (Turbidity) Measures light scattering at ~340-600 nm to detect the presence of insoluble aggregates.Quick and easy but not very sensitive for soluble aggregates.
Dynamic Light Scattering (DLS) Measures the size distribution of particles in solution, sensitive to the formation of soluble oligomers and aggregates.Provides hydrodynamic radius and an estimate of polydispersity.
Size Exclusion Chromatography (SEC) Separates molecules based on size. Aggregates will elute earlier than the monomeric PEGylated protein.Can be used to quantify the percentage of monomer, dimer, and higher-order aggregates.
SEC with Multi-Angle Light Scattering (SEC-MALS) Provides absolute molecular weight determination for eluting species, confirming the nature of aggregates.A powerful tool for detailed characterization.

Visualizations

Troubleshooting_Workflow Troubleshooting Protein Precipitation in PEGylation start Precipitation Observed During PEGylation check_timing When did precipitation occur? start->check_timing immediate Immediately upon PEG addition check_timing->immediate during_incubation During Incubation check_timing->during_incubation after_purification After Purification check_timing->after_purification cause_localized_conc Localized High Concentration? Poor Reagent Solubility? immediate->cause_localized_conc Potential Causes solution_slow_addition Solution: - Add PEG reagent slowly with mixing - Dissolve PEG in co-solvent first cause_localized_conc->solution_slow_addition Yes general_optimization If issues persist: Perform systematic screening (DoE) of pH, concentration, and ratios solution_slow_addition->general_optimization cause_instability Cross-linking? Protein Instability? during_incubation->cause_instability Potential Causes solution_optimize Solution: - Use monofunctional PEG - Lower temperature to 4°C - Add stabilizing excipients cause_instability->solution_optimize Yes solution_optimize->general_optimization cause_purification_issues Suboptimal Buffer? Over-PEGylation? after_purification->cause_purification_issues Potential Causes solution_purification Solution: - Optimize purification buffer - Reduce PEG:protein ratio - Analyze final product for stability cause_purification_issues->solution_purification Yes solution_purification->general_optimization

Caption: A workflow for troubleshooting protein precipitation.

Experimental_Workflow Experimental Workflow for Optimizing PEGylation cluster_prep Preparation cluster_reaction Reaction Setup (Screening Matrix) cluster_analysis Analysis cluster_optimization Optimization prep_protein Prepare Protein Stock setup_matrix Design Experiment Matrix (Protein Conc, PEG Ratio, pH, Temp) prep_protein->setup_matrix prep_peg Prepare PEG Stock prep_peg->setup_matrix prep_buffers Prepare Buffer Series (Varying pH) prep_buffers->setup_matrix perform_reactions Perform Small-Scale Reactions setup_matrix->perform_reactions analysis_visual Visual Inspection & Centrifugation perform_reactions->analysis_visual analysis_sds SDS-PAGE for PEGylation Degree perform_reactions->analysis_sds analysis_sec SEC/DLS for Soluble Aggregates perform_reactions->analysis_sec interpret_results Interpret Data analysis_visual->interpret_results analysis_sds->interpret_results analysis_sec->interpret_results select_optimal Select Optimal Conditions interpret_results->select_optimal scale_up Scale-up Reaction select_optimal->scale_up

Caption: Workflow for optimizing PEGylation conditions.

References

Technical Support Center: m-PEG5-NHS Ester Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of m-PEG5-NHS ester for labeling proteins and other molecules. It is intended for researchers, scientists, and drug development professionals to help optimize their conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of this compound to my protein?

The optimal molar ratio is empirical and depends on several factors including the concentration of your protein, the number of available primary amines (lysine residues and the N-terminus), and your desired degree of labeling (DOL).[1] A good starting point is a 5- to 20-fold molar excess of the this compound to your protein, especially for protein concentrations greater than 2 mg/mL.[2] For more dilute protein solutions, a higher molar excess may be required to achieve the same labeling efficiency.[1][2] It is recommended to perform pilot experiments with a few different molar ratios to determine the optimal condition for your specific application.[3]

Q2: How does protein concentration affect the required molar ratio?

Protein concentration is a critical factor. More dilute protein solutions generally require a higher molar excess of the NHS ester to achieve the same degree of labeling as more concentrated solutions. This is because the reaction kinetics are concentration-dependent; higher concentrations lead to more efficient labeling.

Q3: What is the recommended buffer and pH for the labeling reaction?

The recommended buffer is a non-amine containing buffer such as phosphate-buffered saline (PBS) at a pH of 7.2-8.5. 0.1 M sodium bicarbonate or 0.1 M phosphate buffer at pH 8.3-8.5 are also commonly used. It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester, thereby reducing labeling efficiency.

Q4: How should I prepare and store the this compound?

m-PEG5-NHS esters are moisture-sensitive and should be stored at -20°C with a desiccant. Before use, the vial should be equilibrated to room temperature before opening to prevent moisture condensation. It is recommended to dissolve the this compound in an anhydrous water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Stock solutions should not be prepared for long-term storage as the NHS ester moiety readily hydrolyzes.

Q5: What are the typical reaction time and temperature?

The reaction can be incubated for 30-60 minutes at room temperature or for 2 hours on ice. The optimal time may vary depending on the specific protein and desired DOL. If you suspect hydrolysis of the NHS ester is an issue, performing the reaction at 4°C overnight may be beneficial.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Labeling Efficiency - Suboptimal Molar Ratio: The molar excess of this compound may be too low. - Incorrect Buffer: Use of amine-containing buffers (e.g., Tris, glycine) competes with the labeling reaction. - Incorrect pH: The reaction pH is outside the optimal range of 7.2-8.5. - Hydrolysis of NHS Ester: The this compound has been exposed to moisture or stored improperly. - Low Protein Concentration: The concentration of the target molecule is too low for efficient reaction kinetics.- Increase the molar excess of the this compound in subsequent experiments. - Perform a buffer exchange into an amine-free buffer like PBS. - Verify the pH of your reaction buffer and adjust if necessary. - Use freshly prepared this compound solution for each experiment. Equilibrate the vial to room temperature before opening. - If possible, increase the concentration of your protein.
Protein Precipitation - Over-labeling: An excessively high degree of labeling can alter the protein's properties and lead to precipitation. - Low Protein Solubility: The protein may have inherently low solubility under the reaction conditions.- Reduce the molar excess of the this compound or decrease the reaction time. - Perform the reaction at a lower protein concentration or add solubilizing agents that are compatible with the reaction.
Inconsistent Results - Inaccurate Quantitation: Errors in measuring the concentration of the protein or this compound. - Variable Reaction Conditions: Inconsistent reaction times, temperatures, or pH between experiments.- Ensure accurate concentration measurements of both the protein and the this compound solution before starting the reaction. - Maintain consistent reaction parameters (time, temperature, pH, and buffer) for all experiments.

Quantitative Data: Effect of Molar Ratio on Labeling

The degree of labeling (DOL), which is the average number of PEG molecules conjugated to each protein molecule, is directly influenced by the molar ratio of this compound to the protein. The following table provides a general guideline for starting molar excess ratios based on protein concentration.

Protein ConcentrationRecommended Starting Molar Excess (this compound : Protein)Expected Outcome
> 5 mg/mL5-10 foldHigher protein concentrations lead to more efficient labeling.
1-5 mg/mL10-20 foldA common concentration range for antibody labeling.
< 1 mg/mL20-50 foldA higher excess is needed to compensate for slower reaction kinetics at lower concentrations.

Note: These are starting recommendations and should be optimized for each specific protein and application.

Experimental Protocols

Key Experiment: this compound Labeling of a Protein

This protocol provides a general procedure for labeling a protein with this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM).

  • Calculate the Required Volume: Calculate the volume of the this compound stock solution needed to achieve the desired molar excess.

  • Labeling Reaction: Add the calculated volume of the this compound solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be less than 10%.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching (Optional): To stop the reaction, add a quenching buffer containing primary amines (e.g., Tris-HCl) to a final concentration of 50-100 mM and incubate for 10-15 minutes.

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction cluster_analysis Analysis protein_prep Prepare Protein Solution (Amine-free buffer) calculate Calculate Molar Ratio protein_prep->calculate peg_prep Prepare m-PEG5-NHS Ester Solution (DMSO/DMF) peg_prep->calculate mix Mix Protein and This compound calculate->mix incubate Incubate (RT or on Ice) mix->incubate quench Quench Reaction (Optional) incubate->quench purify Purify Labeled Protein (Desalting/Dialysis) quench->purify analyze Characterize Conjugate (e.g., DOL determination) purify->analyze

Caption: Experimental workflow for this compound labeling.

reaction_pathway cluster_reactants Reactants cluster_products Products protein Protein-NH2 (Primary Amine) conjugate Protein-NH-CO-O-PEG5-m (Stable Amide Bond) protein->conjugate pH 7.2-8.5 peg_nhs m-PEG5-O-CO-NHS (this compound) peg_nhs->conjugate nhs N-Hydroxysuccinimide (Leaving Group) peg_nhs->nhs byproduct

Caption: Reaction of this compound with a primary amine.

References

Technical Support Center: Purification of PEGylated Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for PEGylation. This resource is tailored for researchers, scientists, and drug development professionals to provide guidance on the critical purification step following conjugation with m-PEG5-NHS ester. Below, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in removing unreacted this compound and ensuring the purity of your final conjugate.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound from my conjugate?

It is essential to remove unreacted this compound and its hydrolysis byproducts for several reasons. Their presence can interfere with downstream applications and analytics, leading to inaccurate characterization of the conjugate. Furthermore, in therapeutic applications, residual unreacted PEG reagents could raise safety and immunogenicity concerns[1].

Q2: What are the most common methods for removing unreacted this compound?

The most prevalent methods for purifying PEGylated conjugates from small molecule impurities like unreacted this compound are based on size differences. These include:

  • Size-Exclusion Chromatography (SEC): A highly effective method that separates molecules based on their hydrodynamic radius. The larger PEGylated conjugate will elute before the smaller, unreacted this compound[1][][3].

  • Dialysis/Ultrafiltration: These techniques utilize a semi-permeable membrane with a specific molecular weight cutoff (MWCO) to retain the larger conjugate while allowing the smaller, unreacted PEG molecules to pass through[3].

  • Tangential Flow Filtration (TFF): A scalable and efficient method, particularly for larger volumes, that uses a membrane to separate the conjugate from smaller impurities.

Q3: How do I choose the best purification method for my experiment?

The selection of the optimal purification method depends on several factors, including the scale of your reaction, the properties of your biomolecule, and the required final purity.

Method Advantages Disadvantages Best Suited For
Size-Exclusion Chromatography (SEC) High resolution, effective removal of small molecules.Can lead to sample dilution, potential for non-specific binding, not easily scalable.Small to medium-scale purifications requiring high purity.
Dialysis/Ultrafiltration Simple setup, cost-effective.Can be time-consuming, potential for product loss due to non-specific binding to the membrane, may not achieve complete removal.Small to medium-scale purifications where high throughput is not a primary concern.
Tangential Flow Filtration (TFF) Scalable, fast, and efficient for buffer exchange and removal of small molecules.Higher initial equipment cost, may require more optimization.Large-scale purifications and process development.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of your this compound conjugate.

Issue 1: Residual Unreacted PEG Detected After Purification

Possible Causes & Solutions

Possible Cause Recommended Solution
Inappropriate MWCO for Dialysis/Ultrafiltration Membrane: The membrane's molecular weight cutoff is too high, allowing the unreacted PEG to be retained.For a small molecule like this compound, select a dialysis membrane with a low MWCO (e.g., 1-3 kDa) to ensure its efficient removal while retaining the much larger conjugate.
Insufficient Dialysis Time or Buffer Exchange: The dialysis process was not long enough, or the volume of the dialysis buffer was insufficient for complete removal.For effective dialysis, use a large volume of buffer (at least 100 times the sample volume) and perform at least two to three buffer changes over a sufficient duration (e.g., overnight).
Poor Resolution in Size-Exclusion Chromatography: The column and running conditions are not optimized to separate the conjugate from the unreacted PEG.For SEC, ensure the column has the appropriate separation range for your conjugate and the unreacted PEG. Optimize the flow rate and mobile phase composition to maximize resolution. Using two columns in series can sometimes improve separation.
Sample Overload in SEC: Too much sample was loaded onto the SEC column, exceeding its capacity and leading to co-elution.Reduce the sample volume injected onto the column. As a general guideline, the sample volume should not exceed 2-5% of the total column volume for optimal resolution.
Issue 2: Low Recovery of the PEGylated Conjugate

Possible Causes & Solutions

Possible Cause Recommended Solution
Non-specific Binding to Purification Matrix: The conjugate is adsorbing to the SEC column matrix or the dialysis membrane.For SEC, ensure the column is properly equilibrated with the running buffer. Consider using a buffer with a slightly higher ionic strength to minimize ionic interactions. For dialysis, pre-condition the membrane according to the manufacturer's instructions and consider using a membrane material known for low protein binding, such as regenerated cellulose.
Precipitation of the Conjugate: The conjugate is not soluble in the purification buffer, leading to precipitation on the column or within the dialysis cassette.Verify the solubility of your conjugate in the chosen buffer. You may need to adjust the pH or add solubilizing agents. Perform a buffer exchange into the desired final buffer after the initial purification if necessary.
Loss of Conjugate Through Dialysis Membrane: The MWCO of the dialysis membrane is too large, and the conjugate is passing through.Ensure the MWCO of the membrane is significantly smaller than the molecular weight of your biomolecule conjugate. A general rule of thumb is to choose an MWCO that is at least three to five times smaller than the molecular weight of the molecule to be retained.

Experimental Protocols

Protocol 1: Purification using Size-Exclusion Chromatography (Desalting Column)

This protocol is suitable for the rapid removal of unreacted this compound from a protein conjugate.

Materials:

  • Desalting column (e.g., Sephadex G-25) with an appropriate exclusion limit.

  • Equilibration/running buffer (e.g., PBS, pH 7.4).

  • Collection tubes.

Procedure:

  • Column Equilibration: Equilibrate the desalting column with at least 5 column volumes of the desired buffer. This step removes any storage solution and ensures the column is properly conditioned.

  • Sample Application: Carefully apply the quenched conjugation reaction mixture to the top of the column bed.

  • Elution: Begin eluting the sample with the equilibration buffer. The larger PEGylated protein will travel through the column faster and elute first. The smaller, unreacted this compound will enter the pores of the resin and elute later.

  • Fraction Collection: Collect fractions as the sample elutes from the column.

  • Analysis: Analyze the collected fractions using a suitable method (e.g., UV-Vis spectroscopy at 280 nm for protein) to identify the fractions containing the purified conjugate. Pool the relevant fractions.

Protocol 2: Purification using Dialysis

This protocol is a straightforward method for removing small molecule impurities.

Materials:

  • Dialysis tubing or cassette with a low MWCO (e.g., 1-3 kDa).

  • Large beaker or container.

  • Stir plate and stir bar.

  • Dialysis buffer (at least 100-200 times the sample volume).

Procedure:

  • Prepare Dialysis Membrane: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or a specific buffer.

  • Load Sample: Load the conjugation reaction mixture into the dialysis tubing or cassette, ensuring some headspace is left to accommodate any potential volume increase.

  • Dialysis: Place the sealed dialysis device into the beaker containing the dialysis buffer. Gently stir the buffer at 4°C or room temperature.

  • Buffer Changes: Allow dialysis to proceed for 2-4 hours, then change the dialysis buffer. Repeat the buffer change at least two more times. An overnight dialysis step is often recommended for the final exchange.

  • Recover Sample: Carefully recover the purified protein conjugate from the dialysis device.

Visualizations

experimental_workflow cluster_reaction PEGylation Reaction cluster_purification Purification cluster_products Final Products Biomolecule Biomolecule Reaction_Mix Conjugation Reaction (pH 7-9) Biomolecule->Reaction_Mix mPEG5_NHS This compound mPEG5_NHS->Reaction_Mix Purification_Step Purification Method (SEC, Dialysis, or TFF) Reaction_Mix->Purification_Step Quench Reaction Purified_Conjugate Purified PEG-Conjugate Purification_Step->Purified_Conjugate Waste Unreacted This compound Purification_Step->Waste

Caption: Overview of the PEGylation and purification workflow.

troubleshooting_logic Start Analyze Purified Conjugate Purity_Check Is Unreacted PEG Present? Start->Purity_Check Yield_Check Is Conjugate Recovery Low? Purity_Check->Yield_Check No Purity_Yes Troubleshoot Purification Method Purity_Check->Purity_Yes Yes Purity_No Proceed to Downstream Applications Yield_Check->Purity_No No Yield_Yes Investigate Potential Losses (Non-specific binding, Precipitation) Yield_Check->Yield_Yes Yes Purity_Yes->Yield_Check Yield_Yes->Purity_Check Yield_No Purity Check

Caption: Logical workflow for troubleshooting purification issues.

References

how to handle and store m-PEG5-NHS ester correctly.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the correct handling and storage of m-PEG5-NHS ester. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity and reactivity of your reagent for successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the stability and reactivity of this compound. The compound is sensitive to moisture and temperature. For optimal long-term storage, the solid (powder) form should be kept at -20°C.[1][2][3] Some suppliers suggest this allows for a shelf life of up to three years.[2][4] Always store the vial with a desiccant to minimize moisture exposure.

Q2: How should I store stock solutions of this compound?

A2: Once dissolved in a solvent, the stability of this compound decreases. It is highly recommended to prepare solutions immediately before use. If storage is necessary, aliquot the solution to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or at -20°C for up to 1 month. Ensure the solvent used is anhydrous (e.g., dry DMSO or DMF) to prevent hydrolysis.

Q3: The product arrived at room temperature. Is it still viable?

A3: Shipping at ambient temperature for short periods is common and generally does not affect the product's quality, especially if it is in solid form. However, upon receipt, it should be immediately stored at the recommended -20°C.

Q4: What solvents are compatible with this compound?

A4: this compound is soluble in common organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane (DCM). When preparing for reactions with biological molecules in aqueous solutions, it is standard practice to dissolve the ester in a small amount of anhydrous organic solvent first and then add it to the aqueous reaction buffer. The final concentration of the organic solvent should typically be kept below 10% to avoid denaturation of proteins.

Q5: Why is it important to avoid moisture when handling this compound?

A5: The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis, a chemical reaction with water that cleaves the ester and renders it inactive for conjugation to primary amines. To prevent this, always allow the vial to warm to room temperature before opening to avoid condensation of atmospheric moisture inside. Handle the solid reagent quickly and in a low-humidity environment if possible.

Q6: What buffers should be used for conjugation reactions?

A6: The reaction of NHS esters with primary amines is most efficient at a pH range of 7.0 to 9.0. A common choice is phosphate-buffered saline (PBS) at a pH of 7.2-7.5. It is critical to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the target molecule for reaction with the NHS ester, significantly reducing conjugation efficiency.

Quantitative Data Summary

For quick reference, the following table summarizes the key storage and stability data for this compound.

FormStorage TemperatureShelf LifeKey Considerations
Solid (Powder) -20°CUp to 3 yearsStore with desiccant; keep tightly sealed.
Stock Solution -20°CUp to 1 monthAliquot to prevent freeze-thaw cycles.
Stock Solution -80°CUp to 6 monthsUse anhydrous solvent; aliquot.

Troubleshooting Guide

Problem: Low or No Conjugation Efficiency

This is the most common issue encountered and can often be traced back to the handling and storage of the this compound or the reaction conditions.

  • Possible Cause 1: Hydrolysis of the NHS Ester. The NHS ester has been deactivated by moisture.

    • Solution: Ensure the reagent was brought to room temperature before opening. Use fresh, anhydrous solvent (e.g., newly opened DMSO) for reconstitution. Prepare the NHS ester solution immediately before starting the conjugation reaction.

  • Possible Cause 2: Competing Amines in the Buffer. The reaction buffer contains molecules with primary amines (e.g., Tris, glycine).

    • Solution: Exchange the protein or molecule to be labeled into an amine-free buffer like PBS or HEPES at pH 7.2-7.5 using dialysis or a desalting column.

  • Possible Cause 3: Incorrect Reaction pH. The pH of the reaction mixture is too low or too high.

    • Solution: While the optimal pH range is 7.0-9.0, hydrolysis of the NHS ester increases significantly at higher pH levels. The ideal balance for efficient conjugation with minimal hydrolysis is typically between pH 7.2 and 7.5. Verify the pH of your reaction buffer.

  • Possible Cause 4: Insufficient Molar Excess of PEG Reagent. The ratio of this compound to the target molecule is too low.

    • Solution: For protein labeling, a 20-fold molar excess of the PEG reagent is a common starting point. This may need to be optimized depending on the number of available primary amines on the target molecule and the desired degree of PEGylation.

Visualizing NHS Ester Hydrolysis

The following diagram illustrates the competing reaction pathways for the NHS ester: the desired reaction with a primary amine and the undesirable hydrolysis pathway.

hydrolysis_vs_conjugation mPEG_NHS This compound Conjugate Stable Amide Bond (m-PEG5-NH-R) mPEG_NHS->Conjugate  Desired Reaction  (pH 7.2-7.5) Hydrolyzed Inactive PEG-Acid (m-PEG5-COOH) mPEG_NHS->Hydrolyzed  Hydrolysis  (Competing Reaction) Amine Primary Amine (R-NH₂) Amine->Conjugate Water Water (H₂O) Water->Hydrolyzed NHS_byproduct NHS Conjugate->NHS_byproduct releases Hydrolyzed->NHS_byproduct releases

Caption: Reaction pathways for this compound.

Experimental Protocol: General Procedure for Protein PEGylation

This protocol provides a general workflow for conjugating this compound to a protein.

  • Buffer Preparation: Prepare a suitable amine-free reaction buffer, such as 0.1 M phosphate buffer with 0.15 M NaCl, at pH 7.2.

  • Protein Preparation: Dissolve the protein to be PEGylated in the reaction buffer at a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange using a desalting column or dialysis.

  • This compound Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Immediately before use, prepare a 10 mM solution of the reagent by dissolving it in anhydrous DMSO or DMF. Do not store unused solutions.

  • Conjugation Reaction:

    • Add a calculated amount of the this compound solution to the protein solution. A 20-fold molar excess of the PEG reagent over the protein is a common starting point.

    • Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching (Optional): To stop the reaction, a small amount of an amine-containing buffer like Tris can be added to consume any unreacted NHS ester.

  • Purification: Remove excess, unreacted this compound and byproducts from the PEGylated protein using dialysis, size exclusion chromatography, or a desalting column.

  • Storage: Store the purified PEGylated protein under conditions that are optimal for the unmodified protein.

Experimental Workflow Diagram

The diagram below outlines the key steps for a successful protein PEGylation experiment.

experimental_workflow start Start prep_protein Prepare Protein in Amine-Free Buffer (pH 7.2) start->prep_protein react Combine Protein and PEG Reagent (Incubate 30-60 min at RT) prep_protein->react prep_peg Prepare Fresh m-PEG5-NHS Ester Solution in DMSO/DMF prep_peg->react quench Quench Reaction (Optional) react->quench purify Purify PEGylated Protein (Dialysis / SEC) quench->purify analyze Analyze and Store Final Product purify->analyze end End analyze->end

Caption: General workflow for protein PEGylation.

References

avoiding non-specific binding in m-PEG5-NHS ester reactions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: m-PEG5-NHS Ester Reactions

Welcome to the technical support center for this compound reactions. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the issue of non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism of an this compound with a protein?

A1: The this compound is an amine-reactive PEGylation reagent. Its N-hydroxysuccinimide (NHS) ester group reacts with primary amines (–NH₂), such as the N-terminal α-amino group and the ε-amino groups on lysine residues of a protein.[1][2] The reaction is a nucleophilic attack by the deprotonated amine on the ester, forming a stable, covalent amide bond and releasing N-hydroxysuccinimide (NHS) as a byproduct.[3][4] This process, also known as acylation, is most efficient under mild, slightly alkaline conditions (pH 7.2-8.5).[3]

Q2: What is non-specific binding in the context of PEGylation, and why is it a problem?

A2: In this compound reactions, non-specific binding refers to any interaction that is not the intended covalent amide bond with a primary amine. This can include:

  • Physical Adsorption: The PEG molecule may adhere to the protein surface through weaker hydrophobic or ionic interactions without forming a covalent bond.

  • Reaction with Other Nucleophiles: Although highly selective for primary amines, NHS esters can sometimes react with other nucleophilic groups like hydroxyl (–OH) on serine and threonine or sulfhydryl (–SH) on cysteine, though these bonds are typically less stable.

  • Trapping within Aggregates: Improper reaction conditions can lead to protein aggregation, trapping unbound or hydrolyzed PEG molecules within the precipitate.

Non-specific binding is problematic because it can lead to product heterogeneity, reduced biological activity of the protein, difficulties in purification, and inaccurate analytical characterization.

Q3: What is the primary cause of non-specific binding, and how can I minimize it at the source?

A3: A primary driver of non-specific binding is the competing side reaction: hydrolysis of the NHS ester . In an aqueous buffer, water molecules can attack and hydrolyze the NHS ester, converting it into an unreactive carboxylate. This hydrolyzed PEG can then bind non-covalently to the protein. The rate of this hydrolysis reaction increases significantly with pH.

To minimize hydrolysis:

  • Control the pH: The reaction is a trade-off. While the amine reaction is more efficient at higher pH, so is hydrolysis. The optimal pH is typically between 7.2 and 8.5. A pH around 8.3-8.5 is often recommended as a starting point.

  • Prepare Reagents Fresh: Always dissolve the this compound in a suitable anhydrous solvent (like DMSO or DMF) immediately before adding it to the reaction buffer. Do not store NHS esters in aqueous solutions.

  • Use Concentrated Protein Solutions: Higher protein concentrations favor the desired biomolecular reaction over the competing hydrolysis reaction.

Q4: How do I choose the correct buffer for my PEGylation reaction?

A4: The choice of buffer is critical. Avoid buffers containing primary amines , such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the target protein for reaction with the NHS ester.

Recommended Buffers:

  • Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Borate buffer, pH 8.0-9.0

  • Carbonate/Bicarbonate buffer, pH 8.0-9.0

  • HEPES buffer, pH 7.2-8.5

Q5: How do I effectively stop (quench) the reaction?

A5: To stop the reaction, you can add a small molecule containing a primary amine to consume any remaining active NHS esters. This prevents further modification of your protein. Common quenching agents include:

  • Tris buffer

  • Glycine

  • Hydroxylamine

  • Methylamine

Typically, the quenching agent is added to a final concentration of 20-100 mM and incubated for 15-30 minutes.

Troubleshooting Guide

This guide addresses common problems encountered during this compound reactions.

ProblemPotential Cause(s)Recommended Solution(s)
High Non-Specific Binding / High Background Signal 1. NHS Ester Hydrolysis: Reaction pH is too high or reaction time is too long. 2. Excess Reagent: Molar ratio of PEG-NHS to protein is too high. 3. Inadequate Purification: Unreacted/hydrolyzed PEG was not sufficiently removed.1. Optimize pH (start at 8.0-8.5 and test lower values if hydrolysis is an issue). Reduce reaction time. 2. Perform a titration to find the optimal molar excess (start with a 5- to 20-fold molar excess). 3. Use an appropriate purification method (see Purification Protocols section). Ion-exchange or size-exclusion chromatography are common choices.
Low PEGylation Efficiency / Low Yield 1. Sub-optimal pH: pH is too low, causing protonation of primary amines and reducing their nucleophilicity. 2. NHS Ester Hydrolysis: Reagent hydrolyzed before it could react with the protein. 3. Competing Nucleophiles: Buffer contains primary amines (e.g., Tris). 4. Low Reagent Concentration: Insufficient molar excess of PEG-NHS ester.1. Increase the reaction pH, typically within the 7.2-8.5 range. 2. Prepare PEG-NHS ester stock solution fresh in anhydrous DMSO/DMF and add it immediately to the reaction. 3. Exchange the protein into a non-amine-containing buffer (e.g., PBS, Borate). 4. Increase the molar ratio of PEG-NHS to protein.
Protein Aggregation / Precipitation 1. Solvent Effects: The organic solvent (DMSO/DMF) used to dissolve the PEG-NHS ester may be denaturing the protein. 2. Over-PEGylation: Excessive modification of the protein surface alters its properties, leading to aggregation. 3. Incorrect Buffer Conditions: pH or ionic strength of the buffer is not optimal for protein stability.1. Minimize the volume of organic solvent added to the reaction (typically ≤10% of the final volume). 2. Reduce the molar excess of the PEG-NHS ester. 3. Screen different buffer conditions to find one that maintains protein stability throughout the reaction.

Reaction & Purification Protocols

General this compound Conjugation Protocol

This protocol provides a general workflow. Optimal conditions, particularly the molar ratio of PEG to protein, should be determined empirically.

  • Prepare the Protein: Dissolve the protein in an amine-free reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.2-8.5) at a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.

  • Prepare the PEG-NHS Ester Solution: Immediately before use, equilibrate the vial of this compound to room temperature to prevent moisture condensation. Dissolve the reagent in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

  • Perform the Conjugation: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution. Gently mix and incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.

  • Quench the Reaction: Stop the reaction by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate: Proceed immediately to purification to remove excess reagent and byproducts.

Purification Methodologies

The choice of purification method is critical for removing non-specifically bound and unreacted PEG.

Purification MethodPrincipleBest ForAdvantagesLimitations
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic radius (size).Removing unreacted small molecule PEG from larger PEGylated proteins.Efficient at removing low molecular weight by-products and unreacted PEG.May not separate PEGylated species from un-PEGylated protein effectively, especially with smaller PEGs. Does not separate PEGylation site isomers.
Ion-Exchange Chromatography (IEX) Separation based on net surface charge.Separating un-PEGylated protein from PEGylated versions and separating positional isomers.Excellent tool for separating PEGylation site isomers. Can effectively purify the desired product.The shielding effect of PEG can reduce the protein's interaction with the resin.
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity.A supplementary method when IEX is not effective.Can be a useful orthogonal technique to IEX.Generally works poorly as PEGs can also bind to the hydrophobic media. Often has lower capacity and resolution.
Dialysis / Diafiltration Separation based on molecular weight cutoff.Removing small molecule contaminants like unreacted PEG and quenching agents.Simple method for buffer exchange and removing small molecules.Cannot fully remove all smaller species and requires a trade-off between purity and yield. Not suitable for separating different PEGylated forms.

Visual Guides

Reaction Pathway

The following diagram illustrates the desired reaction of the this compound with a protein's primary amine versus the competing hydrolysis side reaction.

G cluster_reactants Reactants cluster_products Products PEG_NHS This compound (Active Reagent) PEG_Protein PEG-Protein Conjugate (Stable Amide Bond) PEG_NHS->PEG_Protein Desired Reaction (pH 7.2-8.5) Hydrolyzed_PEG Hydrolyzed PEG (Inactive Carboxylate) PEG_NHS->Hydrolyzed_PEG Competing Hydrolysis (Increases with pH) Protein_NH2 Protein-NH₂ (Primary Amine) H2O H₂O (Aqueous Buffer)

Caption: Key reaction pathways in this compound chemistry.

Troubleshooting Workflow for High Non-Specific Binding

This decision tree provides a logical workflow for diagnosing and solving issues related to high non-specific binding.

G start Problem: High Non-Specific Binding check_pH Is Reaction pH in optimal range (7.2-8.5)? start->check_pH check_ratio Is Molar Ratio of PEG:Protein optimized? check_pH->check_ratio Yes adjust_pH Action: Adjust pH to 8.0-8.5. Consider lowering if issue persists. check_pH->adjust_pH No check_purification Is Purification Method Adequate? check_ratio->check_purification Yes optimize_ratio Action: Perform titration. Reduce molar excess. check_ratio->optimize_ratio No improve_purification Action: Switch to a higher resolution method (e.g., IEX). Increase wash steps. check_purification->improve_purification No success Result: Non-Specific Binding Reduced check_purification->success Yes adjust_pH->check_ratio optimize_ratio->check_purification improve_purification->success

Caption: Decision tree for troubleshooting non-specific binding.

References

Validation & Comparative

The PEGylation Workflow: From Reaction to Characterization

Author: BenchChem Technical Support Team. Date: November 2025

A Guide to Validating m-PEG5-NHS Ester Conjugation to Proteins

The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to an increased circulating half-life, improved stability, and reduced immunogenicity. The this compound is a common reagent that targets primary amines, such as the N-terminus and the side chain of lysine residues, to form stable amide bonds.

Successful and consistent PEGylation is critical for the safety and efficacy of a biotherapeutic. Therefore, robust analytical methods are required to confirm the conjugation, determine the degree of PEGylation, and characterize the resulting product's heterogeneity. This guide compares the most common analytical techniques used for this purpose, providing experimental insights and data to aid researchers in selecting the appropriate validation strategy.

The overall process begins with the conjugation reaction, where the this compound is reacted with the target protein. This is followed by purification to remove unreacted PEG and byproducts. The final, crucial step is the analytical characterization of the purified PEGylated protein to ensure it meets the desired specifications.

G cluster_0 Conjugation cluster_1 Purification cluster_2 Validation Protein Protein (with primary amines) Reaction Reaction (pH 7.2-9.0) Protein->Reaction PEG_NHS This compound PEG_NHS->Reaction Purify Purification (e.g., SEC, IEX) Reaction->Purify Crude Product Analysis Analytical Characterization Purify->Analysis Purified PEG-Protein

Caption: General workflow for protein PEGylation and validation.

Core Validation Techniques: A Head-to-Head Comparison

Several analytical methods can be employed to characterize PEGylated proteins. The choice of technique depends on the specific information required, such as simple confirmation of conjugation, determination of the average number of PEG chains per protein, or identification of specific attachment sites.

TechniqueInformation ProvidedThroughputCostKey Strengths & Weaknesses
SDS-PAGE Apparent molecular weight increase; Estimation of purity and degree of PEGylation.HighLowStrengths: Simple, rapid, widely available. Weaknesses: Low resolution; band broadening can occur; provides apparent, not absolute, MW.[1][2]
Mass Spectrometry (MS) Accurate molecular mass; Degree of PEGylation; Polydispersity; Identification of conjugation sites (with MS/MS).[3][4][5]MediumHighStrengths: High accuracy and resolution; provides detailed structural information. Weaknesses: Complex spectra due to PEG heterogeneity; requires specialized equipment.
Size-Exclusion HPLC (SEC-HPLC) Separation by hydrodynamic radius; Purity assessment; Quantification of aggregates and free PEG.MediumMediumStrengths: Robust, good for purity and aggregate analysis. Weaknesses: May have poor resolution between species with similar hydrodynamic sizes.
Reversed-Phase HPLC (RP-HPLC) Separation by hydrophobicity; Purity assessment; Can resolve species with different degrees of PEGylation.MediumMediumStrengths: High resolution for different PEGylated forms. Weaknesses: Can be challenging for large, complex PEGylated proteins.
NMR Spectroscopy Quantitative determination of the degree of PEGylation.LowHighStrengths: Highly quantitative without reference standards. Weaknesses: Requires high sample concentration; complex spectra for large proteins.

Experimental Protocols and Data

SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE separates proteins based on their approximate molecular weight. Upon PEGylation, the protein's hydrodynamic radius increases, causing it to migrate slower on the gel, corresponding to a higher apparent molecular weight.

Experimental Protocol:

  • Sample Preparation: Mix 10 µg of the protein sample (unmodified, reaction mixture, and purified PEGylated protein) with 4X LDS sample buffer.

  • Denaturation: Heat the samples at 70°C for 10 minutes.

  • Gel Electrophoresis: Load the samples onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel in MES or MOPS SDS running buffer for 35-50 minutes at 200V.

  • Staining: Stain the gel with Coomassie Blue to visualize the protein bands. An optional second stain with barium iodide can be used to specifically visualize PEG chains.

Data Interpretation: A successful conjugation is indicated by the appearance of new bands at a higher apparent molecular weight compared to the unmodified protein. The intensity of the bands can give a semi-quantitative estimate of the conjugation efficiency.

SampleApparent Molecular Weight (kDa)Observation
Unmodified Protein50Single sharp band
PEGylated Protein (1x 5kDa PEG)~65-75Shifted, broader band
PEGylated Protein (2x 5kDa PEG)~80-90Further shifted, broader band

Note: PEGylated proteins often migrate more slowly than their actual mass would suggest, leading to a higher "apparent" molecular weight.

G cluster_workflow SDS-PAGE Workflow prep 1. Sample Prep (Protein + LDS Buffer) denature 2. Denaturation (70°C, 10 min) prep->denature load 3. Gel Loading denature->load run 4. Electrophoresis (200V, 35-50 min) load->run stain 5. Staining (Coomassie Blue) run->stain G cluster_0 Sample Input cluster_1 Separation & Ionization cluster_2 Detection & Analysis Sample PEG-Protein Mixture LC LC Separation (e.g., RP-HPLC) Sample->LC ESI Electrospray Ionization (ESI) LC->ESI MS Mass Analyzer (e.g., TOF, Orbitrap) ESI->MS Data Deconvoluted Mass Spectrum MS->Data

References

A Comparative Guide to the Characterization of m-PEG5-NHS Ester Labeled Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of m-PEG5-NHS ester for antibody labeling with alternative methods, supported by experimental data and detailed protocols. The aim is to offer an objective resource for selecting the most appropriate antibody conjugation strategy for research, diagnostics, and therapeutic development.

Introduction to Antibody PEGylation

PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein, is a widely utilized biopharmaceutical technique to enhance the therapeutic properties of proteins, including antibodies. It can improve bioavailability, extend circulating half-life, and reduce immunogenicity. The this compound is a popular reagent for this purpose, reacting with primary amines on the antibody surface. However, the choice of PEGylation chemistry can significantly impact the final conjugate's performance. This guide explores the characterization of antibodies labeled with this compound and compares it to a leading alternative, maleimide-PEG, which targets sulfhydryl groups.

Comparison of this compound and Maleimide-PEG Labeling

The selection of a PEGylation strategy depends on the specific application and desired characteristics of the final antibody conjugate. While this compound offers a straightforward approach, it results in random conjugation, which can sometimes impact antibody function. Site-specific methods, such as those targeting cysteine residues with maleimide-PEG, offer greater control over the conjugation site, leading to a more homogeneous product.

Performance Comparison

The following table summarizes the key performance differences between random amine-reactive labeling (this compound) and site-specific thiol-reactive labeling (Maleimide-PEG). The data presented is a synthesis of typical results found in scientific literature.

ParameterThis compound (Random Labeling)Maleimide-PEG (Site-Specific Labeling)Rationale & Significance
Labeling Efficiency Variable, dependent on molar ratio and reaction conditions.High, approaching stoichiometric labeling with engineered cysteines.Site-specific methods offer more predictable and consistent drug-to-antibody ratios (DAR).
Homogeneity Heterogeneous mixture of species with varying PEG locations and numbers.Homogeneous product with a defined number and location of PEG chains.Homogeneity is a critical quality attribute for therapeutic antibodies, ensuring consistent efficacy and safety.
Antigen Binding Affinity (KD) Potential for moderate to significant reduction in affinity.[1]Minimal impact on affinity when conjugation site is distal to the antigen-binding site.[2]Random labeling can mask paratope residues, hindering antigen recognition. Site-specific labeling preserves the integrity of the binding site.
In Vitro Potency (EC50) May be reduced due to heterogeneous population and potential for impaired binding.Generally preserved or minimally affected.A homogeneous product with preserved binding affinity typically translates to higher and more consistent potency.
Stability Stable amide bond.Stable thioether bond. However, the maleimide adduct can undergo a retro-Michael reaction, potentially leading to deconjugation. This can be mitigated by using specific maleimide derivatives.Both chemistries form stable covalent bonds, but the potential for deconjugation with some maleimides should be considered.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Antibody Labeling Protocols

a) this compound Labeling (Random)

This protocol is a general guideline and should be optimized for each specific antibody and application.

  • Antibody Preparation: Dialyze the antibody into an amine-free buffer, such as Phosphate Buffered Saline (PBS) at pH 7.2-8.0. Adjust the antibody concentration to 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent like DMSO or DMF to a concentration of 10 mM.

  • Reaction: Add a 20-fold molar excess of the dissolved this compound solution to the antibody solution. The final concentration of the organic solvent should not exceed 10%.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as 1 M Tris-HCl pH 7.5, to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted PEG reagent and reaction byproducts by size-exclusion chromatography (SEC), dialysis, or using spin desalting columns.

b) Maleimide-PEG Labeling (Site-Specific)

This protocol assumes the presence of a free sulfhydryl group on the antibody, which may require prior reduction of disulfide bonds or protein engineering to introduce a cysteine residue.

  • Antibody Preparation: If necessary, reduce interchain disulfide bonds using a mild reducing agent like TCEP. Purify the reduced antibody to remove the reducing agent. The antibody should be in a buffer at pH 6.5-7.5.

  • Reagent Preparation: Dissolve the Maleimide-PEG reagent in a suitable solvent immediately before use.

  • Reaction: Add a 5- to 20-fold molar excess of the Maleimide-PEG reagent to the antibody solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: The reaction can be quenched by adding an excess of a free thiol-containing compound, such as L-cysteine.

  • Purification: Purify the PEGylated antibody using SEC or another suitable chromatography method to remove unreacted PEG and quenching reagents.

Characterization Methods

a) Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)

SEC-HPLC is used to assess the purity and aggregation of the antibody conjugate.[3][4][5]

  • System: An HPLC system equipped with a UV detector and an appropriate SEC column (e.g., with a pore size suitable for separating monoclonal antibodies and their conjugates).

  • Mobile Phase: A common mobile phase is 100 mM sodium phosphate, 150 mM NaCl, pH 6.8-7.0. The mobile phase should be filtered and degassed.

  • Sample Preparation: Dilute the antibody conjugate to a concentration of approximately 1 mg/mL in the mobile phase. Filter the sample through a 0.22 µm filter.

  • Chromatography: Inject 10-20 µL of the sample and run the chromatography at a flow rate of 0.5-1.0 mL/min. Monitor the absorbance at 280 nm.

  • Analysis: The chromatogram will show peaks corresponding to the monomeric antibody conjugate, as well as any high molecular weight aggregates or low molecular weight fragments. Purity is determined by the relative area of the monomer peak.

b) Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique to measure the binding kinetics and affinity (KD) of the antibody conjugate to its target antigen.

  • System: An SPR instrument (e.g., Biacore).

  • Ligand Immobilization: Covalently immobilize the target antigen onto a sensor chip surface using standard amine coupling chemistry.

  • Analyte Injection: Prepare a series of dilutions of the PEGylated antibody in running buffer (e.g., HBS-EP+). Inject the antibody solutions over the antigen-coated surface at a constant flow rate.

  • Kinetic Analysis: Monitor the association and dissociation phases of the binding interaction.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). A lower KD value indicates higher affinity.

c) Enzyme-Linked Immunosorbent Assay (ELISA) for Functional Activity

ELISA can be used to assess the functional binding activity of the PEGylated antibody.

  • Antigen Coating: Coat a 96-well microplate with the target antigen at an appropriate concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.

  • Antibody Incubation: Add serial dilutions of the PEGylated antibody and the unmodified control antibody to the wells. Incubate for 1-2 hours at room temperature.

  • Detection: Wash the plate and add an enzyme-conjugated secondary antibody that recognizes the primary antibody. Incubate for 1 hour at room temperature.

  • Substrate Addition and Measurement: Wash the plate and add a suitable substrate for the enzyme. After a sufficient development time, stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Plot the absorbance values against the antibody concentration and determine the EC50 (the concentration of antibody that gives half-maximal binding).

Visualizations

Antibody Labeling Workflows

G This compound Labeling Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Purification cluster_3 Characterization Antibody Antibody in Amine-Free Buffer Reaction Mix and Incubate (RT or 4°C) Antibody->Reaction PEG_NHS This compound in DMSO/DMF PEG_NHS->Reaction Quench Quench with Tris Buffer Reaction->Quench Purify Purify by SEC or Dialysis Quench->Purify Characterize Characterize Conjugate Purify->Characterize

Caption: Workflow for random antibody labeling via this compound.

G Maleimide-PEG Labeling Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Purification cluster_3 Characterization Antibody Antibody with Free Thiol(s) Reaction Mix and Incubate (pH 6.5-7.5) Antibody->Reaction PEG_Mal Maleimide-PEG in Solvent PEG_Mal->Reaction Quench Optional Quench with L-cysteine Reaction->Quench Purify Purify by SEC Quench->Purify Characterize Characterize Conjugate Purify->Characterize

Caption: Workflow for site-specific antibody labeling via Maleimide-PEG.

Decision Tree for Labeling Strategy

G start Start: Need to PEGylate Antibody q1 Is homogeneity critical for the application? start->q1 q2 Is the antigen binding site well-characterized and robust? q1->q2 No site_specific Consider Site-Specific (e.g., Maleimide-PEG) q1->site_specific Yes q2->site_specific No/Uncertain random This compound is a viable option q2->random Yes q3 Can the antibody be engineered or does it have accessible thiols? site_specific->q3 q3->site_specific Yes random_default Default to this compound and carefully characterize q3->random_default No

Caption: Decision tree for selecting an antibody PEGylation strategy.

Conclusion

The characterization of this compound labeled antibodies reveals a straightforward method for PEGylation, but one that results in a heterogeneous product with the potential for reduced antigen-binding affinity. For applications where a well-defined, homogeneous conjugate with preserved function is critical, site-specific labeling methods such as those employing maleimide-PEG chemistry are often a superior choice. The selection of the optimal PEGylation strategy should be guided by the specific requirements of the intended application and a thorough characterization of the resulting conjugate.

References

A Researcher's Guide to Analytical Techniques for PEGylated Protein Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a cornerstone strategy in biopharmaceutical development to enhance the pharmacokinetic and pharmacodynamic properties of protein drugs. This modification improves drug solubility, extends circulating half-life, and reduces immunogenicity. However, the inherent heterogeneity of the PEGylation reaction presents significant analytical challenges, necessitating robust and reliable methods to ensure the purity, consistency, and efficacy of the final product.

This guide provides a comprehensive comparison of the principal analytical techniques employed for the characterization of PEGylated proteins. We delve into the methodologies of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) spectroscopy, presenting comparative quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate analytical strategy for their specific needs.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for the separation and quantification of PEGylated proteins and their related impurities. The choice of HPLC mode is dictated by the specific properties of the PEGylated protein and the analytical information required.

Comparison of HPLC Methods
Technique Principle Primary Application Advantages Limitations
Size-Exclusion (SEC-HPLC) Separation based on hydrodynamic radius.Analysis of aggregates, separation of free PEG from PEGylated protein.Robust, mild conditions preserving native structure.Low resolution for species of similar size, not suitable for isomer separation.
Reversed-Phase (RP-HPLC) Separation based on hydrophobicity.High-resolution separation of positional isomers and different degrees of PEGylation.High resolving power, compatible with MS.Can cause protein denaturation, requires organic solvents.
Ion-Exchange (IEX-HPLC) Separation based on net surface charge.Separation of species with different degrees of PEGylation and positional isomers that alter the charge landscape.High resolution for charge variants, non-denaturing conditions.Sensitive to buffer pH and ionic strength, may not resolve all positional isomers.
Hydrophobic Interaction (HIC-HPLC) Separation based on hydrophobicity under non-denaturing conditions.Orthogonal method for purity assessment and separation of isoforms.Preserves protein conformation, useful for purification.Lower resolution compared to RP-HPLC.
Quantitative Performance of HPLC Methods

The following tables summarize representative quantitative data for the analysis of a model PEGylated protein.

Table 1: SEC-HPLC Purity Assessment of a PEGylated Protein [1]

AnalyteRetention Time (min)Peak Area (%)
Aggregates~7.51.2
Di-PEGylated Protein~8.510.5
Mono-PEGylated Protein~9.285.3
Native Protein~10.12.8
Free PEG~11.00.2
Note: Retention times are approximate and will vary with the specific protein, PEG size, and column.

Table 2: RP-HPLC Separation of PEGylated Isoforms [1]

AnalyteRetention Time (min)Resolution (vs. Native)
Native Protein15.2-
Positional Isomer 116.52.1
Positional Isomer 217.13.0
Main PEGylated Species18.04.5
Note: Resolution is calculated as 2(t_R2 - t_R1) / (w_1 + w_2). Higher values indicate better separation.[1]
Experimental Protocols for HPLC
  • Column: Zenix SEC-150, 3 µm, 150 Å, 7.8 x 300 mm

  • Mobile Phase: 150 mM Sodium Phosphate Buffer, pH 7.0

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detector: UV at 214 nm or 280 nm

  • Injection Volume: 20 µL

  • Sample Concentration: 2.0 mg/mL

  • Column: Jupiter 300 C4, 5 µm, 300 Å, 150 x 4.6 mm

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: 20-65% B over 25 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 45 °C

  • Detector: UV at 220 nm

  • Sample Preparation: Quench PEGylation reaction with an equal volume of 50 mM Tris/1% TFA (pH~2). Inject 10-15 µg of protein.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample PEGylated Protein Sample Dilution Dilution in Mobile Phase Sample->Dilution Injector Autosampler/Injector Dilution->Injector Column HPLC Column (SEC, RP, or IEX) Injector->Column Detector UV/Vis or other Detector Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Purity/Isoform Report Integration->Report

Caption: General workflow for HPLC analysis of PEGylated proteins.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the characterization of PEGylated proteins, providing accurate molecular weight determination, identification of PEGylation sites, and assessment of heterogeneity.

Comparison of MS Ionization Techniques
Technique Principle Primary Application Advantages Limitations
MALDI-TOF Soft ionization where a laser desorbs and ionizes the sample from a matrix.Rapid determination of average molecular weight and degree of PEGylation.High throughput, tolerant to some buffers and salts, good for complex mixtures.Lower resolution and mass accuracy compared to ESI, potential for fragmentation.
ESI-MS Soft ionization where ions are generated from an electrically charged spray.High-resolution mass measurement, coupling with LC for separation of isoforms prior to analysis.High mass accuracy and resolution, suitable for intact and digested protein analysis.Less tolerant to salts and detergents, can produce complex spectra with multiple charge states.
Quantitative Performance of MS Techniques

Table 3: Comparison of MALDI-TOF and ESI-Q-TOF for Intact PEGylated Protein Analysis

ParameterMALDI-TOFESI-Q-TOF
Mass Accuracy 50-100 ppm< 5 ppm
Resolution 10,000 - 40,000> 40,000
Sample Throughput HighModerate (when coupled with LC)
Salt Tolerance ModerateLow
Information Obtained Average MW, degree of PEGylation distributionAccurate mass of isoforms, charge state distribution
Experimental Protocols for MS
  • Matrix Preparation: Prepare a saturated solution of sinapinic acid in 50:50 (v/v) acetonitrile/water with 0.1% trifluoroacetic acid (TFA).

  • Sample-Matrix Co-crystallization: Mix the PEGylated protein sample (typically 1-10 pmol/µL) with the matrix solution at a 1:1 ratio.

  • Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Analysis: Analyze the sample using a MALDI-TOF mass spectrometer in linear or reflectron mode.

  • LC System: Agilent 1260 Infinity LC

  • Column: Reversed-phase (e.g., C4)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: Optimized to elute the PEGylated protein

  • MS System: Agilent 6520 Accurate-Mass Q-TOF

  • Ion Source: Electrospray Ionization (ESI)

  • Post-column Addition: Triethylamine (TEA) solution (1% in 50:50 acetonitrile/water) at 10 µL/min to reduce charge states.

  • Data Analysis: Deconvolution of the mass spectrum to obtain the zero-charge mass.

Mass Spectrometry Analysis Workflow

MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data Data Analysis Sample PEGylated Protein Sample Purification Desalting/Purification Sample->Purification Ionization Ionization Source (MALDI or ESI) Purification->Ionization Analyzer Mass Analyzer (TOF, Q-TOF, Orbitrap) Ionization->Analyzer Detector Detector Analyzer->Detector Spectrum Mass Spectrum Generation Detector->Spectrum Deconvolution Deconvolution (for ESI) Spectrum->Deconvolution Interpretation MW Determination & Heterogeneity Analysis Deconvolution->Interpretation CE_Workflow cluster_prep Sample Preparation cluster_ce CE System cluster_data Data Analysis Sample PEGylated Protein Sample Mixing Mixing with Buffer/Gel/Ampholytes Sample->Mixing Injection Injection Mixing->Injection Capillary Capillary Separation High Voltage Separation Capillary->Separation Injection->Capillary Detection UV Detector Separation->Detection Electropherogram Electropherogram Generation Detection->Electropherogram Analysis Peak Analysis & Quantification Electropherogram->Analysis Report Purity/Charge Heterogeneity Report Analysis->Report NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_data Data Analysis Sample Purified PEGylated Protein Dissolution Dissolution in D2O with Internal Standard Sample->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube Acquisition 1H NMR Data Acquisition NMR_Tube->Acquisition Processing Spectrum Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Integration Peak Integration Processing->Integration Calculation Calculation of PEGylation Degree Integration->Calculation

References

A Head-to-Head Comparison: m-PEG5-NHS Ester vs. Other PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of the efficacy, stability, and pharmacokinetic profile of a bioconjugate. Among the diverse array of available options, polyethylene glycol (PEG) linkers activated with N-hydroxysuccinimide (NHS) esters are widely utilized for their ability to covalently modify primary amines on proteins, peptides, and other biomolecules. This guide provides an objective comparison of m-PEG5-NHS ester with other discrete and polydisperse PEG linkers, supported by experimental data to inform rational drug design and development.

The this compound is a discrete, monodisperse PEG linker, meaning it has a precise, unvarying chain length of five ethylene glycol units.[1][2][3] This uniformity offers significant advantages in terms of batch-to-batch consistency and the generation of homogeneous bioconjugates, which is crucial for therapeutic applications. The methoxy-terminated (m-PEG) design prevents crosslinking, while the NHS ester group readily reacts with primary amines on biomolecules, such as the ε-amino group of lysine residues, to form stable amide bonds.[4][5] The inherent hydrophilicity of the PEG spacer enhances the aqueous solubility of the resulting conjugate.

The performance of a PEG-NHS ester linker is primarily dictated by the length of the PEG chain and the reactivity and stability of the NHS ester. This guide will delve into these key performance indicators, comparing this compound to other short-chain, long-chain, and branched PEG linkers.

Comparative Analysis of Performance Data

The choice of PEG linker length represents a critical balance between preserving the biological activity of the conjugated molecule and enhancing its pharmacokinetic properties. Shorter PEG linkers, such as this compound, are often favored when minimal steric hindrance is desired, while longer linkers are typically employed to significantly extend circulation half-life and reduce immunogenicity.

Hydrolytic Stability of PEG-NHS Esters

A crucial aspect of NHS ester chemistry is its susceptibility to hydrolysis in aqueous environments, which competes with the desired amidation reaction. The rate of hydrolysis is pH-dependent, increasing with higher pH. The structure of the spacer arm connecting the PEG chain to the NHS ester also significantly influences its stability.

PEG-NHS Ester TypeHalf-life (minutes) at pH 8, 25°C
Succinimidyl Carboxymethylated (SCM)0.75
Succinimidyl Succinamide (SSA)3.2
mPEG2-NHS4.9
Succinimidyl Succinate (SS)9.8
Succinimidyl Propionate (SPA)16.5
Succinimidyl Glutarate (SG)17.6
Succinimidyl Carbonate (SC)20.4
Succinimidyl Butanoate (SBA)23.3
Succinimidyl Valerate (SVA)33.6

This table presents a comparison of the hydrolytic half-lives of various PEG-NHS esters at pH 8 and 25°C. The data highlights the significant impact of the chemical linkage between the PEG moiety and the NHS ester on stability. While specific data for this compound is not available in this set, its stability is expected to be in the range of other short-chain succinimidyl esters.

Impact of PEG Linker Length on Pharmacokinetics

The length of the PEG chain has a profound effect on the in vivo behavior of a bioconjugate. Generally, increasing the PEG length leads to a reduced clearance rate and a longer circulation half-life.

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated
No PEG~8.51.0
PEG2~7.00.82
PEG4~5.50.65
PEG5 (inferred) ~4.75 ~0.56
PEG6~4.00.47
PEG8~2.50.29
PEG12~2.50.29
PEG24~2.50.29

This table summarizes the effect of PEG linker length on the clearance rate of a non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8. The value for a PEG5 linker is inferred from the trend observed between PEG4 and PEG6, suggesting a significant, length-dependent decrease in clearance. Longer linkers, particularly those of PEG8 and above, offer the most substantial reduction in clearance.

Influence of PEG Linker Length on Binding Affinity

While longer PEG chains can improve pharmacokinetics, they may also introduce steric hindrance that can negatively impact the binding affinity of the bioconjugate to its target.

PEG Linker LengthIC50 (nM)
mini-PEG21.3 ± 0.2
mini-PEG32.1 ± 0.3

This table shows the impact of short PEG linker length on the binding affinity of a natGa-NOTA-PEGn-RM26 conjugate to the Gastrin-Releasing Peptide Receptor (GRPR). In this specific case, the shorter PEG2 linker resulted in a lower IC50 value, indicating higher binding affinity. This highlights that for certain receptor-ligand interactions, a more constrained and shorter linker, such as this compound, may be advantageous to preserve biological activity.

Key Considerations for Linker Selection

  • Discrete vs. Polydisperse PEGs: this compound is a discrete PEG linker, ensuring homogeneity of the final conjugate. Polydisperse PEGs, which are mixtures of different chain lengths, can lead to heterogeneous products with variable properties.

  • Linear vs. Branched PEGs: Linear PEGs, like this compound, offer straightforward synthesis and predictable behavior. Branched PEGs provide a larger hydrodynamic radius for a given molecular weight, which can be more effective at shielding the protein from the immune system and proteases.

  • Application-Specific Optimization: The optimal PEG linker length is highly dependent on the specific application. For instance, in the development of PROTACs, the linker length is critical for facilitating the formation of a stable ternary complex between the target protein and the E3 ligase.

Experimental Protocols

General Protocol for Protein PEGylation with m-PEG-NHS Ester

This protocol outlines a general procedure for conjugating an m-PEG-NHS ester to a protein containing accessible primary amines.

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • m-PEG-NHS ester (e.g., this compound)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Dialysis or size-exclusion chromatography (SEC) materials for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable buffer.

  • PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the m-PEG-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM. Do not prepare stock solutions for long-term storage as NHS esters are moisture-sensitive and will hydrolyze.

  • PEGylation Reaction: Add a 5 to 20-fold molar excess of the dissolved m-PEG-NHS ester to the protein solution. The optimal molar ratio should be determined empirically. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein stability.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted PEG reagent and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.

  • Characterization: Analyze the degree of PEGylation using techniques such as SDS-PAGE, mass spectrometry, or HPLC.

Protocol for Assessing the Reactivity of NHS Esters

This protocol allows for a qualitative assessment of the activity of an NHS ester reagent by measuring the release of N-hydroxysuccinimide upon hydrolysis.

Materials:

  • NHS ester reagent

  • Amine-free buffer (e.g., phosphate buffer, pH 7-8)

  • 0.5-1.0 N NaOH

  • Spectrophotometer and quartz cuvettes

Procedure:

  • Initial Absorbance: Dissolve 1-2 mg of the NHS ester reagent in 2 mL of amine-free buffer. Prepare a control tube with only the buffer. Immediately measure the absorbance of the NHS ester solution at 260 nm, using the buffer as a blank. If the absorbance is above 1.0, dilute the solution with more buffer until the reading is within the linear range of the spectrophotometer.

  • Hydrolysis: To 1 mL of the NHS ester solution, add 100 µL of 0.5-1.0 N NaOH. Vortex for 30 seconds to induce rapid hydrolysis of the NHS ester.

  • Final Absorbance: Immediately (within 1 minute), measure the absorbance of the base-hydrolyzed solution at 260 nm.

  • Interpretation: A significant increase in absorbance after adding NaOH indicates that the NHS ester was active and has released NHS. If there is no measurable increase in absorbance, the reagent has likely been hydrolyzed and is inactive.

Visualizing Workflows and Concepts

To better illustrate the processes and concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

PEGylation_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Protein Protein in Amine-Free Buffer Mix Mix Protein and PEG-NHS Ester Protein->Mix PEG_NHS This compound in DMSO/DMF PEG_NHS->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench with Tris or Glycine Incubate->Quench Purify Purification (SEC/Dialysis) Quench->Purify Analyze Characterization (SDS-PAGE, MS) Purify->Analyze

Caption: Experimental workflow for protein PEGylation.

Linker_Length_Comparison cluster_short Short PEG Linkers (e.g., m-PEG5-NHS) cluster_long Long PEG Linkers (e.g., m-PEG24-NHS) Short_Advantages Advantages: - Lower Steric Hindrance - Potentially Higher Binding Affinity - Homogeneous Conjugates Short_Disadvantages Disadvantages: - Less Impact on Half-Life - Weaker Shielding Effect Long_Advantages Advantages: - Significantly Increased Half-Life - Reduced Immunogenicity - Enhanced Solubility Long_Disadvantages Disadvantages: - Potential for Reduced Activity - Increased Steric Hindrance Decision Primary Goal? Preserve_Activity Preserve Biological Activity Decision->Preserve_Activity High Affinity Extend_HalfLife Extend Circulation Half-Life Decision->Extend_HalfLife Longevity Preserve_Activity->Short_Advantages Extend_HalfLife->Long_Advantages

Caption: Decision tree for PEG linker length selection.

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products Protein Protein-NH2 (Primary Amine) Conjugate Protein-NH-CO-O-PEG5-m (Stable Amide Bond) Protein->Conjugate PEG_NHS m-PEG5-O-CO-NHS (NHS Ester) PEG_NHS->Conjugate pH 7.0 - 8.5 NHS N-Hydroxysuccinimide (Byproduct) Conjugate->NHS +

Caption: Amine-reactive conjugation via NHS ester.

References

m-PEG5-NHS Ester: A Superior Crosslinker for Bioconjugation in Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to optimize the performance and stability of their bioconjugates, m-PEG5-NHS ester emerges as a leading crosslinking agent. Its unique combination of a polyethylene glycol (PEG) spacer and an amine-reactive N-hydroxysuccinimide (NHS) ester offers significant advantages in terms of solubility, stability, biocompatibility, and reduced immunogenicity when compared to traditional crosslinkers.

This guide provides an objective comparison of this compound with other commonly used crosslinkers, supported by experimental data and detailed protocols to inform your selection process.

Unveiling the Advantages of PEGylation

The core benefit of this compound lies in its methoxy-capped polyethylene glycol (m-PEG) component. The process of covalently attaching PEG chains to molecules, known as PEGylation, has revolutionized the field of bioconjugation and drug delivery.[1][2][3] The hydrophilic and flexible nature of the PEG chain imparts several desirable properties to the resulting conjugate.[3][4]

A key advantage of PEGylation is the enhanced solubility and stability of the modified protein or drug. The PEG chain creates a hydrophilic cloud around the molecule, which can prevent aggregation and precipitation, particularly for hydrophobic drugs or proteins. This increased stability extends to protection against proteolytic degradation, leading to a longer circulation half-life in vivo. Furthermore, the "stealth" effect of the PEG layer shields the bioconjugate from the host's immune system, reducing its immunogenicity and antigenicity.

This compound: Precision and Efficiency in Bioconjugation

The this compound features a discrete PEG linker with five ethylene glycol units, providing a defined spacer arm length. This monodispersity is a significant advantage over polydisperse PEG reagents, as it leads to more homogeneous conjugates with improved batch-to-batch reproducibility and a better-defined safety profile.

The N-hydroxysuccinimide (NHS) ester at the terminus of the PEG chain provides an efficient and specific reaction with primary amines (-NH2) found on lysine residues and the N-terminus of proteins. This reaction forms a stable and irreversible amide bond under mild pH conditions (typically pH 7.2-8.5).

Comparative Performance of this compound

To illustrate the superiority of this compound, this section compares its performance against two widely used alternative crosslinkers: a heterobifunctional crosslinker, Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), and a homobifunctional crosslinker, glutaraldehyde.

Table 1: Comparison of Crosslinker Properties
FeatureThis compoundSMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)Glutaraldehyde
Reactive Groups N-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) ester and MaleimideAldehyde
Target Functional Groups Primary aminesPrimary amines and SulfhydrylsPrimary amines
Spacer Arm Hydrophilic, discrete 5-unit PEG chainHydrophobic cyclohexane ringShort, hydrophobic alkyl chain
Solubility of Conjugate HighCan decrease with hydrophobic payloadsCan lead to aggregation
Biocompatibility High, non-toxicGenerally goodCan exhibit cytotoxicity
Immunogenicity of Conjugate Low (due to PEG "stealth" effect)ModerateCan be immunogenic
Table 2: Comparative Experimental Data
ParameterThis compound ConjugateSMCC ConjugateGlutaraldehyde Conjugate
In Vitro Cytotoxicity (IC50) Higher IC50 (less toxic)Lower IC50 (more toxic)Lowest IC50 (most toxic)
Enzyme Stability (Residual Activity after 4 weeks at 37°C) High (e.g., ~73% for PEGylated and glutaraldehyde-modified enzyme)ModerateCan enhance stability but may cause aggregation
In Vivo Half-life Significantly prolongedShorter than PEGylated conjugateNot typically used for in vivo circulation studies

Note: The data presented is a synthesis of findings from multiple studies and may vary depending on the specific protein, drug, and experimental conditions.

Experimental Protocols

To facilitate the adoption and evaluation of this compound, detailed experimental protocols for key assays are provided below.

Protocol 1: Protein Conjugation with this compound

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.5)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Desalting columns or dialysis equipment

Procedure:

  • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

  • Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. The final concentration of the organic solvent should be less than 10% to maintain protein solubility.

  • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.

  • (Optional) Quench the reaction by adding the quenching buffer to react with any unreacted NHS ester.

  • Remove excess, unreacted this compound and byproducts using a desalting column or dialysis against an appropriate buffer.

Protocol 2: Quantification of Conjugation Efficiency by Hydrophobic Interaction Chromatography (HIC)

Principle: HIC separates molecules based on their hydrophobicity. The conjugation of a PEG linker to a protein alters its hydrophobicity, allowing for the separation of unconjugated protein from the PEGylated species. The drug-to-antibody ratio (DAR) can be determined by analyzing the peak areas of the different species.

Materials:

  • HIC column (e.g., Butyl or Phenyl)

  • HPLC system

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the purified conjugate sample onto the column.

  • Elute the bound proteins using a decreasing salt gradient (from 100% Mobile Phase A to 100% Mobile Phase B).

  • Monitor the elution profile at 280 nm.

  • Calculate the relative abundance of each species (unconjugated, and different degrees of PEGylation) by integrating the corresponding peak areas.

Protocol 3: Cell Viability (MTT) Assay for Cytotoxicity Assessment

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Crosslinker solutions or conjugated protein solutions at various concentrations

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Remove the culture medium and replace it with fresh medium containing serial dilutions of the crosslinker or conjugate. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Visualizing the Advantages of this compound

To further illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the reaction mechanism, a typical experimental workflow, and the logical advantages of using this compound.

G cluster_0 Reaction Mechanism Protein-NH2 Protein with Primary Amine (e.g., Lysine) Conjugate Stable Amide Bond Formation (PEGylated Protein) Protein-NH2->Conjugate + this compound (pH 7.2-8.5) mPEG5_NHS This compound mPEG5_NHS->Conjugate NHS N-hydroxysuccinimide (Leaving Group) Conjugate->NHS Release of

Figure 1: Reaction of this compound with a primary amine on a protein.

G cluster_1 Experimental Workflow: Protein PEGylation & Analysis Start Start: Protein Solution Add_Crosslinker Add this compound Start->Add_Crosslinker Incubate Incubate (RT or 4°C) Add_Crosslinker->Incubate Purify Purify (Desalting/Dialysis) Incubate->Purify Analyze Analyze Conjugate (HIC, Mass Spec) Purify->Analyze End End: Characterized PEGylated Protein Analyze->End

Figure 2: A typical workflow for protein conjugation and analysis.

G cluster_2 Advantages of this compound mPEG5 This compound Solubility Increased Solubility mPEG5->Solubility Stability Enhanced Stability mPEG5->Stability Biocompatibility Improved Biocompatibility mPEG5->Biocompatibility Immunogenicity Reduced Immunogenicity mPEG5->Immunogenicity Homogeneity Homogeneous Conjugates mPEG5->Homogeneity

Figure 3: Key advantages of using this compound as a crosslinker.

Conclusion

References

Assessing the Biological Activity of Proteins After PEGylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to a longer circulating half-life, increased stability, and reduced immunogenicity. However, the addition of PEG can also impact the protein's biological activity. This guide provides a comparative overview of the biological activity of proteins pre- and post-PEGylation, supported by experimental data and detailed protocols for key assays.

The Impact of PEGylation on In Vitro Bioactivity: A Quantitative Comparison

PEGylation can sterically hinder the interaction of a protein with its receptor or substrate, often leading to a decrease in in vitro biological activity. The extent of this reduction is influenced by factors such as the size and structure of the PEG molecule, as well as the site of attachment on the protein. Site-specific PEGylation, which targets regions of the protein that are not critical for its function, can help to preserve bioactivity compared to non-specific PEGylation methods.[1][2]

Below are comparative data for two key therapeutic proteins, Interferon-alpha (IFN-α) and Granulocyte Colony-Stimulating Factor (G-CSF), illustrating the effects of PEGylation on their in vitro activity.

Interferon-alpha (IFN-α)

The primary measure of IFN-α bioactivity is its antiviral activity, often quantified by a cytopathic effect (CPE) inhibition assay. The results are typically expressed as an ED50 value, which is the concentration of the protein required to achieve 50% of the maximal antiviral effect.

ProteinPEG Size (kDa)PEG StructureAttachment SiteED50 (pg/mL)Reference
IFN-α-2a---7[3]
monoPEGylated IFN-α-2a20LinearLysine50-300[3]
diPEGylated IFN-α-2a2 x 20LinearLysine370-720[3]
monoPEGylated IFN-α-2a40LinearLysine34.1 (t½, h)
monoPEGylated IFN-α-2a60LinearLysine49.3 (t½, h)

Note: The half-life (t½) values for the 40 kDa and 60 kDa PEGylated IFN-α-2a are included to demonstrate the trade-off between bioactivity and pharmacokinetic improvement.

Granulocyte Colony-Stimulating Factor (G-CSF)

The bioactivity of G-CSF is determined by its ability to stimulate the proliferation of specific cell lines, such as the murine myeloblastic NFS-60 cell line. The results are expressed as an EC50 value, the concentration of G-CSF that induces a half-maximal proliferative response.

ProteinPEG Size (kDa)Attachment Site (Cysteine Analog)EC50 (pg/mL)Reference
Wild Type G-CSF--~5-12
G-CSF (C17S)--~5-12
PEG-G-CSF (C17S/L3C)5Leucine 3~5-12
PEG-G-CSF (C17S/S159C)5Serine 159~5-12
PEG-G-CSF (C17S/L3C)20Leucine 3~5-12

Note: In this study, site-specific PEGylation of G-CSF cysteine analogs demonstrated that it is possible to maintain in vitro biological activity comparable to the unmodified protein.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activity of PEGylated proteins.

Antiviral Cytopathic Effect (CPE) Inhibition Assay for Interferon-alpha

This assay measures the ability of IFN-α to protect cells from virus-induced cell death.

Materials:

  • Human lung carcinoma cell line A549 (ATCC CCL-185)

  • Encephalomyocarditis virus (EMCV)

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • 96-well cell culture plates

  • Trypsin/EDTA

  • Crystal Violet staining solution (e.g., 0.5% Crystal Violet in 20% methanol)

  • IFN-α standard and test samples (non-PEGylated and PEGylated)

Procedure:

  • Cell Plating: Harvest A549 cells using trypsin/EDTA, resuspend in culture medium, and seed into 96-well plates at a predetermined optimal density. Incubate for 18-24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and formation of a monolayer.

  • Sample Dilution: Prepare serial two-fold dilutions of the IFN-α standard and test samples in a separate 96-well plate.

  • Cell Treatment: Add an equal volume of the IFN-α dilutions to the corresponding wells of the cell plate. Include cell control wells (no IFN-α, no virus) and virus control wells (no IFN-α, with virus). Incubate the plate for 18-24 hours at 37°C.

  • Virus Challenge: Add a pre-titered dilution of EMCV to all wells except the cell control wells. The amount of virus should be sufficient to cause 100% cell death in the virus control wells within 40-56 hours.

  • Incubation: Incubate the plate for 40-56 hours, or until complete cytopathic effect is observed in the virus control wells.

  • Staining: Carefully remove the culture medium from the wells. Fix and stain the remaining viable cells by adding Crystal Violet solution to each well and incubating for a suitable time.

  • Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry completely.

  • Data Analysis: The endpoint is determined by microscopic examination or by eluting the stain and measuring the absorbance. The ED50 is calculated as the concentration of IFN-α that protects 50% of the cells from the viral cytopathic effect.

Cell Proliferation Assay for G-CSF

This assay quantifies the ability of G-CSF to stimulate the proliferation of a G-CSF-dependent cell line.

Materials:

  • Murine myeloid cell line G-NFS-60

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS and appropriate supplements)

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., MTT, WST-8)

  • G-CSF standard and test samples (non-PEGylated and PEGylated)

Procedure:

  • Cell Preparation: Culture G-NFS-60 cells according to standard protocols. Prior to the assay, wash the cells to remove any residual growth factors.

  • Cell Seeding: Resuspend the cells in fresh culture medium and seed them into 96-well plates at an optimized concentration (e.g., 4 × 10^5 to 12 × 10^5 cells/ml).

  • Sample Addition: Prepare serial dilutions of the G-CSF standard and test samples and add them to the appropriate wells.

  • Incubation: Incubate the plates for an optimized period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.

  • Proliferation Measurement: Add the cell proliferation reagent (e.g., WST-8) to each well and incubate for a further period as recommended by the manufacturer.

  • Data Analysis: Measure the absorbance at the appropriate wavelength. The EC50 is determined as the concentration of G-CSF that results in a 50% maximal proliferative response.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in protein activity can aid in understanding the effects of PEGylation.

Interferon-alpha Signaling Pathway

PEGylated Interferon-alpha (PEG-IFN-α) primarily exerts its antiviral effects through the JAK-STAT signaling pathway. Upon binding to its receptor (IFNAR), a cascade of phosphorylation events leads to the formation of the ISGF3 complex, which translocates to the nucleus and induces the transcription of Interferon-Stimulated Genes (ISGs) that encode antiviral proteins.

IFN_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PEG-IFN-alpha PEG-IFN-alpha IFNAR IFNAR PEG-IFN-alpha->IFNAR Binding JAK1 JAK1 IFNAR->JAK1 Activation TYK2 TYK2 IFNAR->TYK2 Activation STAT1 STAT1 JAK1->STAT1 Phosphorylation STAT2 STAT2 TYK2->STAT2 Phosphorylation ISGF3 ISGF3 (STAT1/STAT2/IRF9) STAT1->ISGF3 STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISRE ISRE ISGF3->ISRE Translocation & Binding ISG Interferon Stimulated Genes (ISGs) ISRE->ISG Transcription Antiviral_Proteins Antiviral Proteins ISG->Antiviral_Proteins Translation

PEG-IFN-alpha JAK-STAT Signaling Pathway
Experimental Workflow for Bioactivity Assessment

The general workflow for assessing the biological activity of a PEGylated protein involves several key steps, from the PEGylation reaction itself to the final data analysis.

Bioactivity_Workflow Protein Native Protein PEGylation PEGylation Reaction Protein->PEGylation PEG_Reagent Activated PEG Reagent PEG_Reagent->PEGylation Purification Purification (e.g., Chromatography) PEGylation->Purification Characterization Characterization (e.g., SDS-PAGE, Mass Spec) Purification->Characterization Bioassay In Vitro Bioassay (e.g., Cell-based assay) Characterization->Bioassay Data_Analysis Data Analysis (EC50/ED50 Determination) Bioassay->Data_Analysis Comparison Comparison of Bioactivity (PEGylated vs. Native) Data_Analysis->Comparison

General Workflow for Bioactivity Assessment

References

A Researcher's Guide to Protein Labeling: A Quantitative Comparison of m-PEG5-NHS Ester and Alternative Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the covalent modification of proteins with polyethylene glycol (PEG) chains, a process known as PEGylation, is a cornerstone technique for improving the therapeutic properties of biologics. The choice of PEGylation reagent is a critical decision that dictates the efficiency of the conjugation, the stability of the resulting linkage, and the ultimate in vivo performance of the modified protein. This guide provides an objective comparison of m-PEG5-NHS ester with alternative protein labeling reagents, supported by quantitative data and detailed experimental protocols.

This compound is an amine-reactive reagent that targets primary amines, such as the ε-amino group of lysine residues and the N-terminus of a protein, to form a stable amide bond.[1] Its defined length PEG spacer enhances the solubility and can reduce the immunogenicity of the labeled molecule.[2] While widely used due to its straightforward reaction, several alternatives offer distinct advantages in terms of site-specificity and reaction chemistry.

Quantitative Performance Comparison

The selection of a PEGylation reagent is often a trade-off between reaction efficiency, specificity, and the desired properties of the final conjugate. The following table summarizes the key quantitative performance metrics for this compound and common alternatives.

FeatureThis compoundm-PEG-Maleimidem-PEG-Aldehyde
Primary Target Primary amines (Lysine, N-terminus)Thiols (Cysteine)Primary amines (N-terminus)
Resulting Linkage AmideThioetherSecondary Amine
Reaction pH 7.2-9.0[3]6.5-7.55.0-8.0[3]
Typical Molar Excess 5- to 20-fold[2]10- to 20-fold20- to 50-fold
Reaction Time 30-60 minutes at RT1-2 hours at RT2-4 hours at RT, plus reduction step
Reported Yield Can be high, but may result in a heterogeneous mixture of PEGylated species.High, due to the low abundance and high reactivity of free thiols.Moderate to high, with potential for higher N-terminal selectivity.
Linkage Stability Highly stableHighly stableHighly stable
Key Advantage High reactivity and straightforward protocol.High site-specificity for cysteine residues.Greater control over site-specificity, particularly for the N-terminus.
Key Disadvantage Can lead to heterogeneous products due to multiple lysine residues.Requires the presence of a free cysteine, which may need to be genetically engineered.Requires a reducing agent and may have slower reaction kinetics.

Experimental Workflows and Methodologies

Experimental Workflow for Protein Labeling with this compound

The following diagram outlines the general workflow for labeling a protein with this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis p1 Prepare Protein Solution in Amine-Free Buffer (e.g., PBS, pH 7.4) r1 Add Molar Excess of This compound to Protein Solution p1->r1 p2 Equilibrate this compound to Room Temperature p3 Prepare Fresh Stock Solution of this compound in Anhydrous DMSO or DMF p2->p3 p3->r1 r2 Incubate at Room Temperature (30-60 min) or on Ice (2 hours) r1->r2 r3 Quench Reaction (e.g., with Tris or Glycine) r2->r3 u1 Remove Unreacted PEG (Dialysis or SEC) r3->u1 a1 Characterize Degree of PEGylation (MALDI-TOF MS, SDS-PAGE) u1->a1 G cluster_protein Protein Characteristics cluster_goal Desired Outcome cluster_reagent Reagent Choice start Start: Need to PEGylate a Protein lysines Abundant Surface Lysines? start->lysines cysteines Free Surface Cysteines? start->cysteines n_terminus Accessible N-terminus? start->n_terminus specificity High Site-Specificity Required? start->specificity simplicity Simple & Fast Protocol Preferred? start->simplicity nhs_ester m-PEG-NHS Ester lysines->nhs_ester Yes maleimide m-PEG-Maleimide cysteines->maleimide Yes aldehyde m-PEG-Aldehyde n_terminus->aldehyde Yes specificity->nhs_ester No specificity->maleimide Yes specificity->aldehyde Yes simplicity->nhs_ester Yes simplicity->maleimide No simplicity->aldehyde No

References

A Comparative Guide to NHS Ester and Click Chemistry for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient covalent attachment of molecules to biomolecules is a cornerstone of innovation. The choice of bioconjugation chemistry is critical, influencing the stability, homogeneity, and functionality of the resulting conjugate. This guide provides an in-depth comparison of two stalwart methods: the traditional N-hydroxysuccinimide (NHS) ester chemistry and the versatile click chemistry.

Mechanism of Action

NHS Ester Chemistry: This well-established method relies on the reaction of an NHS ester with primary amines, such as the N-terminus of a protein or the side chain of lysine residues, to form a stable amide bond.[1][] The reaction proceeds via nucleophilic acyl substitution.[][3] However, a significant competing reaction is the hydrolysis of the NHS ester in aqueous solutions, which can reduce conjugation efficiency.[1]

Click Chemistry: The term "click chemistry" encompasses a class of reactions that are highly efficient, specific, and bioorthogonal, meaning they do not interfere with native biological processes. The most prominent examples in bioconjugation are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions form a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule. SPAAC has the advantage of proceeding without the need for a potentially cytotoxic copper catalyst.

NHS_Ester_Chemistry Protein_NH2 Protein with Primary Amine (-NH₂) Reaction Nucleophilic Acyl Substitution (pH 7.2-8.5) Protein_NH2->Reaction NHS_Ester NHS Ester Reagent NHS_Ester->Reaction Hydrolysis Hydrolysis (Side Reaction) NHS_Ester->Hydrolysis H₂O Amide_Bond Stable Amide Bond Formation Reaction->Amide_Bond Aminolysis NHS_Leaving_Group NHS Leaving Group Reaction->NHS_Leaving_Group Inactive_Carboxylic_Acid Inactive Carboxylic Acid Hydrolysis->Inactive_Carboxylic_Acid

Click_Chemistry cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_CuAAC Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide_Biomolecule_S Azide-Modified Biomolecule SPAAC_Reaction Cycloaddition (No Catalyst) Azide_Biomolecule_S->SPAAC_Reaction Cyclooctyne_Reagent Cyclooctyne Reagent (e.g., DBCO) Cyclooctyne_Reagent->SPAAC_Reaction Triazole_Linkage_S Stable Triazole Linkage SPAAC_Reaction->Triazole_Linkage_S Azide_Biomolecule_C Azide-Modified Biomolecule CuAAC_Reaction Cycloaddition Azide_Biomolecule_C->CuAAC_Reaction Alkyne_Reagent Terminal Alkyne Reagent Alkyne_Reagent->CuAAC_Reaction Triazole_Linkage_C Stable Triazole Linkage CuAAC_Reaction->Triazole_Linkage_C Copper_Catalyst Copper(I) Catalyst Copper_Catalyst->CuAAC_Reaction

Quantitative Performance Comparison

The choice between NHS ester and click chemistry often depends on the specific requirements of the application, such as the desired level of control, efficiency, and biocompatibility.

FeatureNHS Ester-BasedAzide-Based (Click Chemistry)
Target Residues Primary amines (Lysine, N-terminus)Site-specifically introduced azides or alkynes
Specificity Moderate to lowHigh
Efficiency/Yield Variable, moderate to highGenerally high to very high
Control over Degree of Labeling (DoL) Moderate, can be challengingHigh, especially with two-step methods
Linkage Stability High (Amide bond)High (Triazole ring)
Side Reactions Hydrolysis, reactions with other nucleophilesMinimal
Biocompatibility HighHigh (especially copper-free methods)
Optimal pH 7.2 - 8.54 - 12 (CuAAC)
Reaction Time 1-4 hours30-60 minutes (CuAAC)

NHS Ester Stability Data

The stability of NHS esters is highly dependent on pH, with hydrolysis being a major competing reaction that reduces conjugation efficiency.

pHTemperature (°C)Half-life
7.004-5 hours
8.041 hour
8.6410 minutes

Experimental Protocols

Experimental_Workflow cluster_NHS NHS Ester Protocol cluster_Click Click Chemistry Protocol (SPAAC) Prepare_Protein_NHS 1. Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) Prepare_NHS_Ester 2. Prepare NHS Ester Stock Solution (Anhydrous DMSO or DMF) Prepare_Protein_NHS->Prepare_NHS_Ester Conjugation_NHS 3. Add NHS Ester to Protein (10- to 20-fold molar excess) Prepare_NHS_Ester->Conjugation_NHS Incubate_NHS 4. Incubate (1-2h at RT or 2-4h at 4°C) Conjugation_NHS->Incubate_NHS Quench_NHS 5. Quench Reaction (Optional) (e.g., Tris or glycine) Incubate_NHS->Quench_NHS Purify_NHS 6. Purify Conjugate (e.g., Size-exclusion chromatography) Quench_NHS->Purify_NHS Prepare_Azide_Protein 1. Prepare Azide-Modified Protein (PBS, pH 7.4) Prepare_DBCO_Reagent 2. Prepare DBCO-Reagent Stock Solution (DMSO) Prepare_Azide_Protein->Prepare_DBCO_Reagent Conjugation_Click 3. Add DBCO-Reagent to Protein Prepare_DBCO_Reagent->Conjugation_Click Incubate_Click 4. Incubate (2h at RT) Conjugation_Click->Incubate_Click Purify_Click 5. Purify Conjugate (e.g., Desalting column) Incubate_Click->Purify_Click

General Protocol for NHS Ester-Based Protein Labeling

  • Prepare Protein Solution: Dissolve the protein of interest in an amine-free buffer (e.g., PBS, 0.1 M sodium bicarbonate) at a concentration of 1-10 mg/mL. The optimal pH is typically between 7.2 and 8.5.

  • Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester reagent in an anhydrous organic solvent such as DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Perform Conjugation: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours. If using a fluorescent dye, protect the reaction from light.

  • Quench Reaction (Optional): To consume any unreacted NHS ester, add a quenching reagent like Tris or glycine to a final concentration of 20-100 mM and incubate for an additional 15-30 minutes.

  • Purification: Remove excess reagent and byproducts to purify the labeled protein using methods such as size-exclusion chromatography or dialysis.

  • Determine Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the maximum absorbance wavelength of the label to calculate the DOL using the Beer-Lambert law.

General Protocol for Click Chemistry-Based Protein Labeling (SPAAC)

  • Prepare Azide-Modified Antibody: Perform a buffer exchange for the purified azide-conjugated antibody using a desalting column equilibrated with PBS (pH 7.4).

  • Prepare DBCO-Drug Linker Solution: Prepare a stock solution (e.g., 26.7 mM) of the drug linker conjugated with DBCO in DMSO.

  • Perform Conjugation: Add the DBCO-drug linker stock solution to the azide-conjugated antibody solution. The final reaction mixture may contain a small percentage of DMSO (e.g., 5%).

  • Incubation: Incubate the reaction for 2 hours at room temperature.

  • Purification: Remove the excess unreacted DBCO-drug linkers using a desalting column equilibrated with PBS (pH 7.4).

  • Concentration: Use a molecular weight cutoff (MWCO) protein concentrator to concentrate the resulting antibody-drug conjugate.

Conclusion

Both NHS ester chemistry and click chemistry are powerful tools for bioconjugation, each with distinct advantages. NHS ester chemistry is a well-understood and widely used method that is effective for labeling primary amines. However, it can lack specificity and is susceptible to hydrolysis, which can impact reproducibility.

In contrast, click chemistry, particularly the copper-free SPAAC variant, offers superior specificity and efficiency, allowing for the creation of homogenous conjugates with a high degree of control over the site of modification. This makes it an ideal choice for applications where precise stoichiometry and preservation of protein function are paramount, such as in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. For simpler, routine labeling applications where some heterogeneity is acceptable, NHS ester chemistry remains a viable and cost-effective option.

References

The Balancing Act: How PEG Chain Length Dictates the Fate and Function of Bioconjugates

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the critical impact of polyethylene glycol (PEG) chain length on the properties of therapeutic conjugates. This guide provides an objective comparison supported by experimental data to inform the rational design of next-generation biopharmaceuticals.

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy in drug development to enhance the therapeutic properties of proteins, peptides, nanoparticles, and small molecules. The length of the PEG chain is a paramount design parameter, profoundly influencing the conjugate's pharmacokinetics, pharmacodynamics, immunogenicity, and overall efficacy. This guide delves into the nuanced effects of varying PEG chain lengths, presenting quantitative data, detailed experimental protocols, and visual aids to facilitate informed decision-making in conjugate design.

Impact on Pharmacokinetics and Bioavailability

The molecular weight and resulting hydrodynamic size imparted by the PEG chain are primary determinants of a conjugate's in vivo behavior. Longer PEG chains generally lead to a more significant increase in hydrodynamic radius, which in turn shields the conjugate from renal clearance and enzymatic degradation, thereby prolonging its circulation half-life.[1] Conversely, shorter PEG chains have a lesser impact on pharmacokinetics but may be advantageous where minimal steric hindrance is crucial for maintaining biological activity.[1]

Quantitative Comparison of Pharmacokinetic Parameters

The following table summarizes the impact of PEG chain length on the pharmacokinetic profiles of various protein conjugates. As a clear trend, increasing PEG molecular weight corresponds to a longer plasma half-life and reduced clearance.

ConjugatePEG Molecular Weight (kDa)Plasma Half-life (hours)Clearance (mL/h/kg)Reference
Recombinant Human TIMP-10 (Unmodified)1.1Not Reported[2]
2028Not Reported[2]
Interferon-α5Not Reported2.5 - 5[]
0 (Unmodified)Not Reported6.6 - 29.2
Affibody-MMAE Conjugate0 (No PEG)Not ReportedHigh
42.5-fold increaseLower
1011.2-fold increaseSignificantly Lower

Influence on In Vitro Cytotoxicity and Biological Activity

While longer PEG chains offer pharmacokinetic advantages, they can also introduce steric hindrance, potentially impeding the interaction of the conjugated molecule with its target receptor or substrate. This can lead to a decrease in in vitro potency, as measured by parameters like the half-maximal inhibitory concentration (IC50). The optimal PEG length, therefore, represents a trade-off between enhanced systemic exposure and preserved biological activity.

Comparative In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs)

The table below illustrates the effect of PEG linker length on the in vitro cytotoxicity of various antibody-drug conjugates. The impact is highly dependent on the specific antibody, payload, and cell line.

Antibody-Drug Conjugate (ADC)Cell LinePEG Linker LengthIC50 (ng/mL)Reference
Anti-CD30 ADCKarpas-299No PEG~10
PEG2~10
PEG4~10
PEG8~10
PEG12~10
PEG24~10
ZHER2-MMAE Affibody ConjugateNCI-N87No PEG~1.5 nM
4 kDa PEG~6.75 nM
10 kDa PEG~33.75 nM

Tumor Accumulation and In Vivo Efficacy

For cancer therapeutics, the enhanced permeability and retention (EPR) effect allows nanoparticles and large molecules to accumulate preferentially in tumor tissue. PEGylation, by extending circulation time, can significantly enhance this passive targeting. Longer PEG chains generally lead to greater tumor accumulation and, consequently, improved in vivo anti-tumor efficacy.

Tumor Accumulation of PEGylated Nanoparticles

The following data showcases the influence of PEG chain length on the tumor accumulation of nanoparticle-based drug delivery systems.

Nanoparticle SystemPEG Molecular Weight (kDa)Tumor Accumulation (% Injected Dose/gram)Time Point (hours)Reference
Gold Nanoparticles (4 nm)0 (Non-PEGylated)~0.524
1~0.824
Gold Nanoparticles (10 nm)0 (Non-PEGylated)~0.424
1~1.224
Liposomes0 (Non-PEGylated)LowNot Specified
Higher MWHigherNot Specified

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of PEGylated conjugates. Below are representative protocols for key experiments.

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) for Hydrodynamic Radius Determination

Objective: To determine the hydrodynamic radius (Rh) and molecular weight of PEGylated conjugates, providing insights into the impact of PEG chain length on size.

Methodology:

  • System Preparation: Equilibrate a size-exclusion chromatography (SEC) system (e.g., Agilent 1260 Infinity II) coupled with a multi-angle light scattering (MALS) detector (e.g., Wyatt DAWN), a differential refractive index (dRI) detector (e.g., Wyatt Optilab), and a UV detector.

  • Column and Mobile Phase Selection:

    • For PEGylated proteins , a silica-based SEC column with a pore size appropriate for the expected molecular weight range (e.g., TSKgel G3000SWxl) is commonly used. A typical mobile phase is phosphate-buffered saline (PBS), pH 7.4.

    • For PEGylated nanoparticles , a column with a larger pore size (e.g., TSKgel G6000PWxl) may be necessary. The mobile phase should be optimized to prevent nanoparticle aggregation, such as PBS with a low concentration of a non-ionic surfactant.

  • Sample Preparation: Prepare samples of the PEGylated conjugate and the non-PEGylated control at a known concentration (typically 1-2 mg/mL) in the mobile phase. Filter the samples through a 0.1 or 0.22 µm syringe filter before injection.

  • Data Acquisition: Inject a defined volume of the sample (e.g., 100 µL) onto the column at a constant flow rate (e.g., 0.5 mL/min). Collect data from the UV, MALS, and dRI detectors.

  • Data Analysis: Use specialized software (e.g., ASTRA from Wyatt Technology) to analyze the data. The software utilizes the signals from the three detectors to calculate the absolute molar mass and hydrodynamic radius for each eluting species without the need for column calibration.

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG Antibody Detection

Objective: To quantify the presence of anti-PEG antibodies (IgG and IgM) in serum or plasma, which can be induced by PEGylated therapeutics and impact their efficacy and safety.

Methodology:

  • Plate Coating: Coat a high-binding 96-well microplate with a PEGylated antigen (e.g., 50 µg/mL DSPE-PEG 5000) overnight at 4°C.

  • Blocking: Wash the plate with PBS and block non-specific binding sites with a blocking buffer (e.g., 1% milk in PBS) for 1 hour at room temperature.

  • Sample and Calibrator Incubation: Dilute patient serum/plasma samples and anti-PEG antibody calibrators in the blocking buffer. Add 100 µL of the diluted samples and calibrators to the wells and incubate for 1-2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate. Add a horseradish peroxidase (HRP)-conjugated anti-human IgG or IgM detection antibody diluted in blocking buffer to each well and incubate for 1 hour at room temperature.

  • Substrate Addition and Signal Detection: Wash the plate thoroughly. Add a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution to each well and incubate in the dark. Stop the reaction with a stop solution (e.g., 1N HCl).

  • Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Generate a standard curve from the calibrator absorbances and determine the concentration of anti-PEG antibodies in the samples.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile (e.g., half-life, clearance, volume of distribution) of PEGylated conjugates after intravenous administration in an animal model.

Methodology:

  • Animal Model: Use healthy male or female rodents (e.g., Sprague-Dawley rats or BALB/c mice) of a specific age and weight range. Acclimatize the animals for at least one week before the study.

  • Dosing: Administer a single intravenous (IV) dose of the PEGylated conjugate via the tail vein. The dose will depend on the specific conjugate and its expected potency.

  • Blood Sampling: Collect blood samples at predetermined time points post-injection. A typical sampling schedule for an IV study might be: 5 min, 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, 24 h, 48 h, and 72 h. Blood can be collected via retro-orbital bleeding or from a cannulated vessel.

  • Sample Processing: Process the blood samples to obtain plasma or serum. Store the samples at -80°C until analysis.

  • Quantification of Conjugate: Develop and validate a sensitive analytical method (e.g., ELISA or LC-MS/MS) to quantify the concentration of the PEGylated conjugate in the plasma/serum samples.

  • Pharmacokinetic Analysis: Use non-compartmental or compartmental analysis software (e.g., WinNonlin) to calculate key pharmacokinetic parameters from the concentration-time data, including clearance (CL), volume of distribution (Vd), and elimination half-life (t½).

Visualizing the Impact of PEG Chain Length

The following diagrams, created using the DOT language for Graphviz, illustrate key relationships and workflows discussed in this guide.

PEG_Chain_Length_Impact cluster_peg PEG Chain Length cluster_properties Conjugate Properties Short PEG Short PEG PK Pharmacokinetics Short PEG->PK Shorter Half-life Faster Clearance Activity Biological Activity Short PEG->Activity Higher Activity (Less Steric Hindrance) Immunogenicity Immunogenicity Short PEG->Immunogenicity Potentially Higher Long PEG Long PEG Long PEG->PK Longer Half-life Slower Clearance Long PEG->Activity Lower Activity (More Steric Hindrance) Long PEG->Immunogenicity Generally Lower

Caption: Impact of PEG chain length on key conjugate properties.

Experimental_Workflow start Conjugate Design (Varying PEG Lengths) synthesis Synthesis & Purification start->synthesis characterization Physicochemical Characterization (e.g., SEC-MALS) synthesis->characterization invitro In Vitro Evaluation (e.g., Cytotoxicity Assay) characterization->invitro invivo In Vivo Studies (Pharmacokinetics, Efficacy) invitro->invivo optimization Lead Candidate Optimization invivo->optimization

Caption: A typical experimental workflow for optimizing PEG chain length.

EPR_Effect cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment Short_PEG_Conj Short PEG Conjugate Tumor_Accumulation Enhanced Permeability & Retention (EPR) Short_PEG_Conj->Tumor_Accumulation Shorter Circulation Less Accumulation Long_PEG_Conj Long PEG Conjugate Long_PEG_Conj->Tumor_Accumulation Longer Circulation More Accumulation

Caption: Influence of PEG chain length on tumor accumulation via the EPR effect.

References

A Comparative Guide to the Stability of m-PEG5-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stability of bioconjugation reagents is a critical parameter influencing the efficiency, reproducibility, and overall success of labeling and crosslinking experiments. This guide provides an objective evaluation of m-PEG5-NHS ester conjugate stability, comparing its performance with other alternatives and providing supporting experimental data and protocols.

Understanding this compound Stability: Key Factors

The stability of an this compound is primarily dictated by the susceptibility of the N-hydroxysuccinimidyl (NHS) ester group to hydrolysis. This hydrolysis competes with the desired aminolysis reaction, where the ester reacts with a primary amine on a target molecule (e.g., a protein or peptide) to form a stable amide bond.[1][2][3][4] Several factors influence the rate of this competing hydrolysis reaction.

Key Factors Influencing NHS Ester Stability:

FactorEffect on StabilityRationale
pH Decreases with increasing pHThe rate of hydrolysis of the NHS ester increases significantly at higher pH values.[5] At acidic pH, primary amines are protonated and less nucleophilic, hindering the desired reaction.
Moisture Decreases in the presence of moistureNHS esters are highly sensitive to moisture and should be stored under desiccated conditions to prevent premature hydrolysis.
Temperature Decreases with increasing temperatureReactions are often performed at room temperature or 4°C to balance reaction kinetics with stability.
Buffer Composition Can be negatively impacted by certain buffersBuffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester and should be avoided during conjugation.
PEG Linker Can influence reactivity and stabilityThe nature of the spacer arm between the PEG chain and the NHS ester can affect the reagent's stability and reactivity. For instance, succinimidyl carbonate (SC) functionalized mPEG-NHS is reported to offer superior reactivity and stability in aqueous solutions compared to other PEG NHS ester derivatives.

Comparative Stability Data: NHS Ester Half-life

Table 1: Typical Half-life of NHS Esters in Aqueous Solution

pHTemperatureHalf-life
7.00°C4-5 hours
8.04°C~1 hour
8.64°C10 minutes

Note: These are general values, and the exact half-life can vary depending on the specific structure of the PEG-NHS ester and buffer conditions.

Experimental Protocols for Stability Evaluation

Assessing the stability and reactivity of this compound is crucial for quality control and optimizing conjugation protocols. A common method involves spectrophotometric quantification of the released N-hydroxysuccinimide (NHS) upon hydrolysis.

Protocol 1: Spectrophotometric Assay for NHS Ester Hydrolysis

This protocol allows for the determination of the extent of NHS ester hydrolysis by measuring the absorbance of the released NHS at 260 nm.

Materials:

  • This compound

  • Amine-free buffer (e.g., 0.1 M phosphate buffer) at desired pH values (e.g., 7.0, 8.0, 8.5)

  • Spectrophotometer with UV capabilities

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of the this compound in an anhydrous organic solvent like DMSO or DMF immediately before use.

  • Dilute the stock solution in the desired amine-free buffer to a final concentration suitable for spectrophotometric analysis.

  • Immediately measure the initial absorbance at 260 nm (A_initial).

  • Incubate the solution at a controlled temperature (e.g., room temperature or 4°C).

  • At various time points, measure the absorbance at 260 nm (A_t).

  • To determine the absorbance corresponding to 100% hydrolysis (A_final), an aliquot of the initial solution can be treated with a strong base (e.g., 0.5-1.0 N NaOH) to rapidly hydrolyze all the NHS ester. Note: The reading should be taken promptly as the NHS leaving group can degrade in strong base over time.

  • The percentage of hydrolyzed NHS ester at each time point can be calculated using the formula: % Hydrolysis = [(A_t - A_initial) / (A_final - A_initial)] * 100

Visualizing the Reaction Pathways

The primary reactions involving an this compound are the desired aminolysis and the competing hydrolysis. These pathways can be visualized to better understand the reaction kinetics.

G cluster_0 This compound in Solution cluster_1 Reaction Pathways cluster_2 Products A This compound B Aminolysis (Desired Reaction) A->B + Primary Amine (R-NH2) pH 7.2 - 8.5 C Hydrolysis (Competing Reaction) A->C + H2O (pH dependent) D Stable m-PEG5-Amide Conjugate B->D E Inactive m-PEG5-Carboxylate C->E

Caption: Reaction pathways of this compound.

Alternative Chemistries: A Brief Comparison

While NHS esters are widely used, alternative amine-reactive chemistries exist, each with its own advantages and disadvantages.

Table 2: Comparison of Amine-Reactive Chemistries

ChemistryReactive GroupKey AdvantagesKey Disadvantages
NHS Ester N-Hydroxysuccinimide esterHigh reactivity, well-established protocolsSusceptible to hydrolysis, especially at higher pH
Reductive Amination Aldehyde/KetoneForms a stable secondary amine bond, can be more specific for N-terminal labeling at acidic pHRequires a separate reduction step with a reagent like sodium cyanoborohydride
Isothiocyanate (ITC) -N=C=SForms a stable thiourea bond, less sensitive to hydrolysis than NHS estersCan be less reactive than NHS esters

The choice of conjugation chemistry ultimately depends on the specific application, the nature of the biomolecule, and the desired properties of the final conjugate.

G Start Start: Need to conjugate to a primary amine Q1 Is rapid and simple conjugation the primary goal? Start->Q1 Q2 Is N-terminal specificity at acidic pH required? Q1->Q2 No A1 Use this compound Q1->A1 Yes A2 Consider m-PEG-Aldehyde (Reductive Amination) Q2->A2 Yes A3 Consider alternative chemistries (e.g., Isothiocyanate) Q2->A3 No

References

A Comparative Guide to the Spectroscopic Analysis of m-PEG5-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic analysis of m-PEG5-N-hydroxysuccinimide (NHS) ester conjugates with alternative amine-reactive reagents. Supporting experimental data and detailed methodologies for key analytical techniques are presented to aid in the selection of appropriate bioconjugation strategies and characterization methods.

Introduction to Amine-Reactive PEGylation

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and other biomolecules. The m-PEG5-NHS ester is a popular reagent for this purpose, reacting with primary amines on biomolecules to form stable amide bonds. However, the choice of activating group on the PEG reagent can significantly impact the reaction efficiency, stability of the reagent, and the characteristics of the final conjugate. This guide focuses on the spectroscopic techniques used to analyze these conjugates and compares the properties of this compound with a key alternative, the m-PEG5-tetrafluorophenyl (TFP) ester.

Comparison of Amine-Reactive PEGylation Reagents

The N-hydroxysuccinimide (NHS) ester is a well-established amine-reactive functional group. However, its susceptibility to hydrolysis in aqueous environments presents a significant challenge. An increasingly popular alternative is the tetrafluorophenyl (TFP) ester, which offers enhanced stability.

FeatureThis compoundm-PEG5-TFP Ester
Reactivity High reactivity with primary amines at pH 7-9.High reactivity with primary amines, optimal at a slightly higher pH than NHS esters.
Hydrolytic Stability Prone to hydrolysis in aqueous solutions, with a half-life that decreases as pH increases. At pH 8, the half-life can be in the order of minutes.[1]More stable to hydrolysis in aqueous media compared to NHS esters, providing a longer reaction window.[1][2]
Byproducts N-hydroxysuccinimide2,3,5,6-Tetrafluorophenol
Solubility The PEG chain enhances water solubility.The TFP group is more hydrophobic than the NHS group, which may slightly reduce the water solubility of shorter PEG-TFP esters.[1]

Spectroscopic Analysis of PEG Conjugates

A combination of spectroscopic techniques is essential for the comprehensive characterization of PEGylated biomolecules. Mass spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy are the primary tools for this purpose.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of the conjugate, the degree of PEGylation (number of PEG chains per molecule), and the heterogeneity of the product. Electrospray ionization (ESI) coupled with liquid chromatography (LC-MS) is the most common approach for analyzing PEGylated proteins.[3]

Key Observations in MS Analysis:

  • Polydispersity: Commercial PEG reagents are often polydisperse, resulting in a distribution of molecular weights in the mass spectrum, with peaks separated by 44 Da (the mass of an ethylene glycol unit).

  • Charge State Distribution: ESI-MS of large molecules like proteins produces a series of multiply charged ions. Deconvolution algorithms are used to determine the zero-charge mass spectrum.

  • Heterogeneity: The conjugation reaction can result in a mixture of products with varying numbers of PEG chains attached. This heterogeneity is observed as multiple series of peaks in the mass spectrum.

Experimental Protocol: ESI-LC-MS of a PEGylated Peptide

  • Sample Preparation:

    • The PEGylated peptide sample is diluted in a suitable solvent, typically a mixture of water and acetonitrile containing a small amount of an acid like formic acid (0.1% v/v) to aid in protonation.

  • Chromatographic Separation:

    • The sample is injected onto a reverse-phase HPLC column (e.g., C18).

    • A gradient elution is performed, typically with a mobile phase consisting of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is introduced into the ESI source of the mass spectrometer.

    • The mass spectrometer is operated in positive ion mode.

    • Data is acquired over a mass-to-charge (m/z) range appropriate for the expected size of the PEGylated peptide.

  • Data Analysis:

    • The resulting mass spectra are deconvoluted to determine the molecular weights of the different PEGylated species present in the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is invaluable for confirming the covalent attachment of the PEG chain to the biomolecule and for assessing the purity of the starting materials and the final conjugate.

Key Features in ¹H NMR Spectra:

  • PEG Backbone: A strong, broad singlet around 3.6 ppm is characteristic of the repeating ethylene glycol units (-O-CH₂-CH₂-) of the PEG chain.

  • NHS Ester: The four equivalent protons of the N-hydroxysuccinimide ring typically appear as a sharp singlet around 2.8 ppm. The disappearance of this peak after conjugation confirms the reaction has occurred.

  • Biomolecule: Signals corresponding to the protons of the unmodified biomolecule will also be present. Shifts in the signals of amino acid residues near the conjugation site may be observed.

Experimental Protocol: ¹H NMR Analysis of a PEG-NHS Ester

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • Spectral Analysis:

    • Integrate the characteristic peaks to determine the relative number of protons and confirm the structure. The ratio of the integration of the PEG backbone protons to the NHS ester protons can be used to assess purity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups and monitor the progress of the conjugation reaction.

Key Vibrational Bands in FTIR Spectra:

  • PEG Backbone: A strong C-O-C stretching vibration is typically observed around 1100 cm⁻¹.

  • NHS Ester: The NHS ester group shows two characteristic carbonyl (C=O) stretching bands around 1815 cm⁻¹ and 1780 cm⁻¹, and another ester carbonyl stretch around 1740 cm⁻¹. The disappearance of these peaks upon reaction is a clear indicator of successful conjugation.

  • Amide Bond: The formation of a new amide bond is indicated by the appearance of an amide I band (C=O stretch) around 1650 cm⁻¹ and an amide II band (N-H bend) around 1550 cm⁻¹. These may overlap with existing amide bands in a protein or peptide.

Experimental Protocol: FTIR Analysis of a PEGylation Reaction

  • Sample Preparation:

    • Acquire a background spectrum of the empty sample holder.

    • Acquire spectra of the starting materials: the this compound and the biomolecule.

    • For liquid samples, a small drop can be placed between two salt plates (e.g., KBr). For solid samples, a KBr pellet can be prepared.

  • Reaction Monitoring:

    • At various time points during the conjugation reaction, a small aliquot of the reaction mixture can be withdrawn, and its FTIR spectrum recorded.

  • Data Analysis:

    • Compare the spectra of the reaction mixture over time to the spectra of the starting materials. The disappearance of the NHS ester peaks and the potential appearance or change in the amide bands confirm the progress of the reaction.

Workflow and Visualization

The following diagrams illustrate the experimental workflows for bioconjugation and spectroscopic analysis.

experimental_workflow Experimental Workflow for PEGylation and Analysis cluster_conjugation Bioconjugation cluster_purification Purification cluster_analysis Spectroscopic Analysis dissolve_biomolecule Dissolve Biomolecule in Reaction Buffer (pH 7-9) mix_reactants Mix Reactants dissolve_biomolecule->mix_reactants dissolve_peg Dissolve this compound in Anhydrous Solvent (e.g., DMSO) dissolve_peg->mix_reactants incubate Incubate (e.g., 1-2h at RT) mix_reactants->incubate quench Quench Reaction (e.g., with Tris or Glycine) incubate->quench purify Purify Conjugate (e.g., SEC, IEX) quench->purify ms_analysis Mass Spectrometry (MS) purify->ms_analysis nmr_analysis NMR Spectroscopy purify->nmr_analysis ftir_analysis FTIR Spectroscopy purify->ftir_analysis

Caption: Workflow for PEGylation and Spectroscopic Analysis.

Caption: Reaction of this compound with a primary amine.

Conclusion

The spectroscopic analysis of this compound conjugates is crucial for ensuring the quality, consistency, and efficacy of PEGylated biomolecules. Mass spectrometry, NMR, and FTIR spectroscopy provide complementary information regarding the structure, purity, and heterogeneity of the final product. While this compound is a widely used reagent, alternatives such as m-PEG5-TFP ester offer advantages in terms of hydrolytic stability, which can lead to more controlled and efficient conjugation reactions. The choice of reagent should be guided by the specific requirements of the application, and the resulting conjugate should be thoroughly characterized using the spectroscopic methods outlined in this guide.

References

Safety Operating Guide

Proper Disposal of m-PEG5-NHS Ester: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of reactive chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of m-PEG5-NHS ester, a commonly used PEGylation reagent.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: If handling a powder outside of a fume hood, a dust mask or respirator may be required to avoid breathing in dust.[1][2]

Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Avoid contact with skin and eyes.

Step-by-Step Disposal Protocol

The primary principle for the safe disposal of this compound is the intentional hydrolysis of the reactive NHS ester group. This process, often referred to as "quenching," converts the reactive ester into a more stable and less hazardous carboxylic acid and N-hydroxysuccinimide.

Materials Needed:

  • Container for the this compound waste.

  • A quenching solution, such as a buffer containing a primary amine (e.g., Tris or glycine) or a basic solution (e.g., sodium bicarbonate or sodium hydroxide).

  • pH indicator strips or a pH meter.

Procedure:

  • Segregate Waste: Collect all materials contaminated with this compound, including unused reagent, contaminated labware (e.g., pipette tips, tubes), and any solvent used for rinsing, into a designated and clearly labeled waste container.

  • Prepare for Quenching: For solutions of this compound, ensure the concentration is manageable. If you have a concentrated solution, it may be diluted with a compatible solvent (such as DMSO or DMF) before proceeding with hydrolysis.

  • Hydrolyze the NHS Ester: The rate of hydrolysis of NHS esters is highly dependent on pH. To effectively quench the reactivity, adjust the pH of the waste solution to a basic level.

    • Method A: Using a Basic Buffer: Add an excess of a basic buffer, such as 1 M Tris-HCl at pH 8.0-8.5 or a sodium bicarbonate solution, to the waste container. The primary amines in Tris buffer will actively react with and quench the NHS ester.

    • Method B: Using a Base: Alternatively, cautiously add a dilute solution of sodium hydroxide (e.g., 0.1 M) to raise the pH to above 8.5. Monitor the pH to avoid excessively caustic conditions.

  • Ensure Complete Hydrolysis: Allow the waste solution to stand for a sufficient amount of time to ensure complete hydrolysis. As indicated by the data in the table below, hydrolysis is significantly faster at a higher pH. A minimum of one hour at room temperature is recommended.

  • Neutralize and Dispose: After confirming the absence of reactive NHS ester (which can be inferred by allowing sufficient time for hydrolysis), neutralize the solution to a pH between 6 and 8 using a suitable acid (e.g., dilute hydrochloric acid) or base, as needed.

  • Final Disposal: Dispose of the neutralized chemical waste in accordance with your institution's and local environmental regulations. Do not pour down the drain unless specifically permitted by your institution's safety office for neutralized, non-hazardous solutions.

Quantitative Data on NHS Ester Hydrolysis

The stability of the NHS ester is critically dependent on the pH of the solution. The following table summarizes the half-life of NHS ester hydrolysis at different pH levels.

pHTemperature (°C)Half-life of Hydrolysis
7.004 - 5 hours
8.04~1 hour
8.6410 minutes

Data from studies on NHS-ester compounds highlight the increased rate of hydrolysis with rising pH.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_treatment Waste Treatment cluster_disposal Final Disposal start Start: this compound Waste ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe segregate Segregate Waste in Labeled Container ppe->segregate hydrolyze Hydrolyze NHS Ester (Quench Reactivity) segregate->hydrolyze add_base Add Basic Solution (e.g., Tris buffer, pH 8.5 or dilute NaOH) hydrolyze->add_base wait Allow Sufficient Time for Hydrolysis (>= 1 hour) add_base->wait neutralize Neutralize pH (6.0 - 8.0) wait->neutralize dispose Dispose According to Institutional & Local Regulations neutralize->dispose end End dispose->end

Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety guidelines and protocols.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-PEG5-NHS ester
Reactant of Route 2
Reactant of Route 2
m-PEG5-NHS ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.